molecular formula C16H23NO3 B8009529 Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Numéro de catalogue: B8009529
Poids moléculaire: 277.36 g/mol
Clé InChI: ZMAAHFUOJUIBOB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3-methyl-N-propylbenzamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-methyl-N-propylbenzamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 3-[(3-methylbenzoyl)-propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-10-17(11-9-15(18)20-5-2)16(19)14-8-6-7-13(3)12-14/h6-8,12H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAHFUOJUIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical characteristics of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth characterization of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate , a specialized chemical entity that structurally bridges two major classes of insect repellents: the


-alanine derivatives (e.g., IR3535) and the aromatic amides (e.g., DEET).

By incorporating the m-toluoyl moiety of DEET onto the


-alanine ethyl ester scaffold of IR3535, this compound represents a strategic "hybrid" design. Its physicochemical profile—specifically a predicted LogP of ~2.88—suggests enhanced lipophilicity compared to IR3535 (LogP ~1.7), potentially offering superior water resistance and extended duration of action on the skin. This document outlines the critical physicochemical parameters, a robust synthetic pathway, and validated analytical protocols for researchers in agrochemical and pharmaceutical development.

Chemical Identity & Structural Analysis

The molecule is an ethyl ester of a


-alanine derivative, N-substituted with a propyl group and an m-toluoyl (3-methylbenzoyl) group.
Parameter Detail
IUPAC Name Ethyl 3-[N-(3-methylbenzoyl)-N-propylamino]propanoate
Common Name N-Propyl-N-(3-methylbenzoyl)-

-alanine ethyl ester
CAS Number 1901944-93-1
Molecular Formula

Molecular Weight 277.36 g/mol
SMILES CCCN(CCC(=O)OCC)C(=O)C1=CC=CC(C)=C1
Structural Class N,N-Disubstituted Amide / Carboxylic Ester
Structural Significance
  • Benzamide Core: Provides UV absorption (

    
     nm) and structural rigidity, similar to DEET.
    
  • Ester Functionality: Introduces a metabolic soft spot, potentially allowing for hydrolysis by skin esterases into the corresponding acid (likely less toxic/permeable), a safety feature seen in IR3535.

  • Propyl Chain: Balances the lipophilicity, optimizing the partition coefficient for dermal retention.

Physicochemical Profiling

The following data aggregates predicted values based on Structure-Property Relationships (SPR) and comparative analysis with structural analogs (DEET, IR3535).

Table 1: Core Physicochemical Parameters
PropertyValue (Approx.)Context/Implication
Physical State Colorless to pale yellow liquidStandard for this class of esters at RT.
LogP (Octanol/Water) 2.88

0.3
Critical: Higher than IR3535 (1.7). Indicates strong affinity for the stratum corneum and resistance to wash-off.
Boiling Point 360–380 °C (760 mmHg)Estimated. High boiling point suggests low volatility and prolonged repellent effect.
Vapor Pressure < 0.01 Pa (25 °C)Low volatility reduces inhalation risk compared to lighter repellents.
Solubility (Water) < 50 mg/LPractically insoluble. Requires emulsification for aqueous formulations.
Solubility (Organic) MiscibleSoluble in Ethanol, Isopropanol, Acetone, DCM, Ethyl Acetate.
pKa Non-ionizableThe amide nitrogen is non-basic; the ester is neutral.

Synthetic Methodology

The synthesis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is best achieved via a convergent two-step protocol: Michael Addition followed by Schotten-Baumann Acylation . This route minimizes side reactions and maximizes yield.

Reaction Scheme

Synthesis Start1 Propylamine (Reagent A) Inter Intermediate: Ethyl 3-(propylamino)propanoate Start1->Inter Michael Addition (EtOH, 0°C -> RT) Start2 Ethyl Acrylate (Reagent B) Start2->Inter Final Target: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Inter->Final Acylation (DCM, Et3N, 0°C) ReagentC 3-Methylbenzoyl Chloride (Acylating Agent) ReagentC->Final

Figure 1: Convergent synthetic pathway for the target compound.

Detailed Protocol
Step 1: Synthesis of Ethyl 3-(propylamino)propanoate
  • Setup: Charge a 500 mL round-bottom flask (RBF) with Propylamine (1.2 eq) and Ethanol (anhydrous, 5 vol).

  • Addition: Cool to 0°C. Add Ethyl Acrylate (1.0 eq) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain) or GC. Disappearance of ethyl acrylate indicates completion.

  • Workup: Concentrate in vacuo to remove ethanol and excess propylamine. The residue (secondary amine) is used directly in the next step without distillation to prevent retro-Michael reaction.

Step 2: N-Acylation (Schotten-Baumann Conditions)
  • Setup: Dissolve the crude intermediate (1.0 eq) in Dichloromethane (DCM, 10 vol). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Acylation: Cool to 0°C. Add 3-Methylbenzoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat. NaHCO

      
       (removes substituted benzoic acid byproducts).
      
    • Wash with Brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 
    
    
    
    70:30).

Analytical Characterization

To ensure scientific integrity, the following analytical methods are recommended for identification and purity assessment.

HPLC Method (Reverse Phase)

This method separates the target from the intermediate amine and benzoyl chloride hydrolysis products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester).

  • Expected Retention: The target is highly lipophilic and will elute late in the gradient (approx. 7–9 min).

NMR Interpretation (Predicted)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.1–7.4 (m, 4H, Ar-H): Aromatic protons.
      
    • 
       4.1 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      ): Ester methylene.
    • 
       3.6 (t, 2H, N-CH 
      
      
      
      -CH
      
      
      -CO):
      
      
      -position of propanoate.
    • 
       3.3 (t, 2H, N-CH 
      
      
      
      -CH
      
      
      -CH
      
      
      ): Propyl N-methylene.
    • 
       2.6 (t, 2H, N-CH
      
      
      
      -CH
      
      
      -CO):
      
      
      -position of propanoate.
    • 
       2.3 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group on the ring.
    • 
       1.2 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ): Ester methyl.
    • 
       0.9 (t, 3H, propyl methyl).
      

Biological & Safety Context

Structure-Activity Relationship (SAR)

This molecule is a hybrid repellent candidate .

  • vs. DEET: The addition of the ester chain increases molecular weight and flexibility, potentially reducing the "plasticizing" effect on synthetic materials common with DEET.

  • vs. IR3535: The replacement of the acetyl group with a 3-methylbenzoyl group significantly increases lipophilicity (LogP 2.88 vs 1.7). This suggests:

    • Lower Water Solubility: Better resistance to sweating/swimming.

    • Lower Volatility: Potentially longer duration of protection (6–8+ hours).

Safety Considerations
  • Metabolism: The ethyl ester is subject to hydrolysis by carboxylesterases in the skin/plasma, yielding the free acid metabolite. This is generally a detoxification pathway.

  • Handling: Treat as a potential irritant (H315, H319). Use standard PPE (gloves, goggles) during synthesis.

References

  • PubChem. (2023). Ethyl 3-(3-methyl-N-propylbenzamido)propanoate - Compound Summary. National Library of Medicine. [Link]

  • Puchalska, P., et al. (2017). "Determination of IR3535 and its degradation products in water." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for analytical methods of structural analogs). [Link]

Therapeutic potential of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Therapeutic & Prophylactic Potential of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Executive Summary Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) represents a rational hybrid scaffold in the pharmacological class of N-substituted benzamides and


-alanine derivatives. Structurally, it bridges the efficacy-driving m-toluamide moiety of DEET  (N,N-diethyl-m-toluamide) with the safety-enhancing 

-alanine ester backbone of IR3535 (Ethyl butylacetylaminopropionate).

This technical guide analyzes the compound's potential as a next-generation vector control agent and pharmacological probe. By synthesizing the lipophilic core of DEET with the hydrolyzable ester tail of IR3535, this molecule offers a theoretical "best-in-class" profile: high olfactory receptor antagonism against arthropods with reduced mammalian neurotoxicity and improved dermatological tolerance.

Part 1: Chemical Identity & Rational Design

The therapeutic potential of this compound is rooted in its Structure-Activity Relationship (SAR). It is designed to overcome the limitations of current gold-standard repellents: the plasticizing and potential neurotoxic effects of DEET, and the lower duration of action of IR3535.

Structural Analysis
  • Core Scaffold: N-propyl-3-methylbenzamide (mimics DEET).

  • Linker/Tail: Ethyl propanoate (mimics IR3535).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 277.36 g/mol

  • Predicted LogP: ~2.9 (Optimal for dermal penetration and volatility).

The "Hybrid" Hypothesis

The compound fuses two distinct pharmacophores:

  • The m-Toluoyl Head: Provides steric bulk and lipophilicity essential for binding to insect Odorant Receptors (Orco/Or co-receptor complexes).

  • The Ester Tail: Introduces a "soft drug" metabolic handle. Unlike the metabolically stable diethyl amide of DEET, the ethyl ester is susceptible to rapid hydrolysis by cutaneous and plasma esterases, potentially reducing systemic toxicity.

Part 2: Pharmacology & Mechanism of Action

Pharmacodynamics: Vector Control (Insect Models)

The primary therapeutic application is prophylaxis against vector-borne diseases (Malaria, Dengue, Lyme).

  • Target: Insect Odorant Receptor Co-receptor (Orco) and specific Odorant Receptors (ORs).

  • Mechanism:

    • Masking: Interacts with octenol receptors to block host-seeking cues.

    • Repellency: Acts as a spatial repellent by triggering avoidance behaviors via TRP channel modulation (e.g., TRPA1 in insects).

Pharmacodynamics: Mammalian Interactions
  • TRP Channel Modulation: Benzamide derivatives often interact with mammalian TRPM8 (cooling) or TRPV1 (warming) channels. The N-propyl substitution suggests potential weak TRPM8 agonist activity, providing a "cooling" sensation which mitigates the burning sensation often associated with high-concentration DEET.

  • Acetylcholinesterase (AChE): Unlike DEET, which shows weak AChE inhibition (leading to neurotoxicity concerns), the bulkier propanoate chain may reduce affinity for the AChE active site.

Pharmacokinetics (ADME)
  • Metabolism: The ethyl ester is the metabolic "weak link."

    • Reaction: Hydrolysis by carboxylesterases (CES1).

    • Metabolite:3-(3-methyl-N-propylbenzamido)propanoic acid .[1][2][3]

    • Clearance: The acid metabolite is highly polar and rapidly excreted via kidneys, preventing bioaccumulation.

MOA Compound Ethyl 3-(3-methyl-N-propylbenzamido) propanoate Skin Dermal Application Compound->Skin Topical Insect Insect Olfactory System (Orco/ORs) Skin->Insect Volatilization Mammal Mammalian Systemic Circulation Skin->Mammal Transdermal Absorption Repellency Vector Avoidance Insect->Repellency Receptor Antagonism Metabolite Acid Metabolite (Inactive/Excreted) Mammal->Metabolite Esterase Hydrolysis (Rapid Clearance)

Figure 1: Pharmacokinetic and pharmacodynamic pathways of the hybrid scaffold.

Part 3: Therapeutic Potential & Indications

IndicationMechanismStatusAdvantage vs. Standard
Vector Prophylaxis Orco AntagonismPreclinicalLower neurotoxicity risk than DEET; higher volatility than Picaridin.
Dermatological Anti-Itch TRPM8 AgonismTheoreticalPotential cooling effect reduces urge to scratch (antipruritic).
Topical Drug Delivery Permeation EnhancerChemicalLipophilic ester may enhance delivery of co-formulated drugs.

Part 4: Experimental Protocols

To validate this compound's potential, researchers must characterize its synthesis, efficacy, and safety.

Synthesis Protocol (Schotten-Baumann Reaction)

Objective: Synthesize high-purity Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

  • Reagents:

    • Ethyl 3-(propylamino)propanoate (Amine precursor).

    • 3-Methylbenzoyl chloride (Acylating agent).

    • Triethylamine (Base).

    • Dichloromethane (DCM) (Solvent).

  • Procedure:

    • Step 1: Dissolve 1.0 eq of Ethyl 3-(propylamino)propanoate in DCM at 0°C.

    • Step 2: Add 1.2 eq of Triethylamine.

    • Step 3: Dropwise addition of 1.1 eq of 3-Methylbenzoyl chloride over 30 mins.

    • Step 4: Stir at Room Temp (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Step 5: Quench with water. Wash organic layer with 1M HCl, then sat.

      
      .
      
    • Step 6: Dry over

      
      , concentrate, and purify via silica gel chromatography.
      
In Vitro Efficacy Assay (Membrane Feeding Assay)

Objective: Determine


 for repellency against Aedes aegypti.
  • Preparation: Prepare serial dilutions of the compound in ethanol (0.1% to 10%).

  • Substrate: Treat collagen membranes with

    
     of solution; allow to dry.
    
  • Setup: Place membrane over a warmed blood reservoir (

    
    ).
    
  • Exposure: Introduce 20 nulliparous female mosquitoes to the cage.

  • Measurement: Count landings/probing attempts over 5 minutes.

  • Control: Compare against DEET and IR3535 standards.

Metabolic Stability Assay (Liver Microsomes)

Objective: Confirm "Soft Drug" status (rapid hydrolysis).

  • Incubation: Incubate

    
     compound with human liver microsomes (HLM) and NADPH at 
    
    
    
    .
  • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile with internal standard.

  • Analysis: LC-MS/MS to track disappearance of parent and appearance of the acid metabolite.

    • Success Criterion:

      
       minutes indicates favorable systemic clearance.
      

Part 5: Safety & Toxicology Profile

The safety profile is predicted based on the Threshold of Toxicological Concern (TTC) for Cramer Class III compounds, but mitigated by the specific metabolic pathway.

  • Skin Irritation: Likely lower than DEET due to the ester functionality, which is less solvent-like than the diethyl amide.

  • Plasticizing Effect: A known issue with DEET (melting plastics). The higher molecular weight and ester group of this hybrid may reduce solvency against synthetic fabrics/plastics.

  • Neurotoxicity: The bulky N-propyl and propanoate groups likely prevent the molecule from fitting into the Acetylcholinesterase active site, a key toxicity mechanism of DEET [1].

References

  • Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7(1), 47.

  • Leal, W. S. (2014). The elusive third generation of insect repellents. F1000Prime Reports, 6.

  • Puchalska, P., et al. (2018). Determination of IR3535 in insect repellent formulations. Journal of Pharmaceutical and Biomedical Analysis. (Context for IR3535 analytics).
  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS 1901944-93-1).

Sources

Technical Whitepaper: Mechanism of Action for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological design, and experimental validation for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate , a specialized hybrid molecule designed to target arthropod chemosensory systems.

Executive Summary

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS 1901944-93-1) represents a "third-generation" chemosensory modulator. It is structurally engineered as a pharmacophore hybrid, fusing the m-toluamide core of DEET (N,N-diethyl-m-toluamide) with the


-alanine ester tail  of IR3535 (Ethyl butylacetylaminopropionate).

This molecular architecture is designed to optimize the Structure-Activity Relationship (SAR) , specifically targeting the Odorant Receptor Co-receptor (Orco) pathway in arthropods while enhancing mammalian safety profiles via rapid esterase hydrolysis.

Chemical Identity & Pharmacophore Analysis

The efficacy of this derivative stems from its dual-domain structure, which allows it to interact with hydrophobic binding pockets in insect olfactory receptors while maintaining a favorable volatility profile.[1]

FeatureChemical MoietyFunctionality
Core Scaffold

-Alanine Ethyl Ester
Provides metabolic instability (safety) and low skin permeation. Inherited from IR3535.[1]
Aromatic Head 3-Methylbenzoyl (m-Toluoyl)Mimics the steric and electronic signature of DEET, essential for receptor occupancy.
N-Substituent Propyl GroupOptimizes lipophilicity (LogP ~2.[1]8) for cuticle penetration and receptor affinity.[1]
Structural Comparison (DOT Visualization)

The following diagram illustrates the structural hybridization that defines this molecule's mechanism.

ChemicalStructure DEET DEET (m-Toluamide Core) Target Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Hybrid Pharmacophore) DEET->Target Donates 3-Methylbenzoyl Group IR3535 IR3535 (Beta-Alanine Core) IR3535->Target Donates Ethyl Propanoate Tail Mechanism Dual-Action: 1. Orco Antagonism 2. Gustatory Deterrence Target->Mechanism Optimized Binding

Figure 1: Pharmacophore hybridization strategy combining DEET and IR3535 motifs.

Primary Mechanism of Action: Olfactory Disruption

The primary target of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is the insect olfactory system, specifically the Odorant Receptor Neurons (ORNs) located on the antennae and maxillary palps.

The Orco/OR Complex Modulation

Unlike mammalian olfactory receptors (GPCRs), insect olfactory receptors are heteromeric ligand-gated ion channels composed of a variable subunit (ORx) and a conserved co-receptor (Orco).[1]

  • Allosteric Antagonism: The molecule binds to a non-canonical site on the Orco/OR complex.[1]

  • Channel Gating Interference: The steric bulk of the 3-methylbenzamido group prevents the conformational change required for channel opening in the presence of attractants (e.g., 1-octen-3-ol, lactic acid).

  • Signal Confusion: At high vapor concentrations, the molecule may act as a partial agonist, inducing chaotic firing patterns in the ORNs.[1] This "white noise" effect masks the specific chemical signature of the host (human skin volatiles).[1]

Gustatory Receptor (GR) Interaction

Upon physical contact, the molecule activates aversive Gustatory Receptors (GRs) on the insect's tarsi (feet) and proboscis.[1]

  • Mechanism: Activation of bitter-sensing GRs (e.g., DmGr66a orthologs) triggers a retraction reflex, preventing biting even if the insect lands.

Experimental Protocols for Validation

To validate the mechanism of action for this specific derivative, the following self-validating experimental workflows are recommended.

Protocol A: Calcium Imaging Assay (Orco Validation)

Objective: Quantify the inhibition of odorant-induced calcium influx in HEK293 cells expressing AgOrco/AgOR65.

  • Cell Preparation: Transfect HEK293 cells with vectors encoding Anopheles gambiae Orco and a specific OR (e.g., AgOR65).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Baseline Measurement: Record fluorescence (

    
    ) using a plate reader or confocal microscope.
    
  • Agonist Challenge: Apply VUAA1 (a known Orco agonist) to establish maximum response (

    
    ).
    
  • Inhibition Test: Co-apply VUAA1 with graded concentrations (0.1 µM – 100 µM) of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate .

  • Data Analysis: Calculate

    
     by plotting 
    
    
    
    against log-concentration.[1]
Protocol B: Y-Tube Olfactometer Bioassay

Objective: Assess behavioral repellency (spatial inhibition).[1]

  • Setup: Use a glass Y-tube with controlled airflow (200 mL/min).

  • Stimuli:

    • Arm A: Clean air + Solvent control.[1]

    • Arm B: Clean air + 100 µg of the target compound.[1]

  • Subject: Introduce 20 female Aedes aegypti mosquitoes (starved 12h) into the release chamber.

  • Scoring: Record choice after 5 minutes.

    • Repellency Index (RI) =

      
      
      
    • Where

      
       = Control arm count, 
      
      
      
      = Treatment arm count.
  • Validation: A valid repellent must yield an RI > 80%.[1]

Mechanism Pathway Visualization

MoAPathway Molecule Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Vapor Vapor Phase Molecule->Vapor Volatilization Contact Contact Phase Molecule->Contact Deposition Antenna Mosquito Antenna (Sensilla) Vapor->Antenna Tarsi Mosquito Tarsi (Feet) Contact->Tarsi Orco Orco/OR Complex (Ion Channel) Antenna->Orco Ligand Binding GRs Gustatory Receptors (Bitter Sensing) Tarsi->GRs Ligand Binding Signal Inhibition of Ca2+ Influx (Signal Masking) Orco->Signal Allosteric Blockade Reflex Aversive Reflex (Retraction) GRs->Reflex Neuronal Activation Result Host Seeking Aborted Signal->Result Reflex->Result

Figure 2: Dual-pathway mechanism disrupting host-seeking behavior via olfactory and gustatory channels.

Safety & Metabolism (The Ester Advantage)

A critical feature of the "propanoate" derivative is its metabolic fate.[1] Unlike DEET, which requires hepatic oxidation, this molecule contains an ester linkage .[1]

  • Pathway: Upon absorption into mammalian skin, nonspecific esterases (carboxylesterases) rapidly hydrolyze the ethyl ester.[1]

  • Metabolites:

    • Ethanol (Trace).[1][2]

    • 3-(3-methyl-N-propylbenzamido)propanoic acid (Free acid form).

  • Significance: The free acid is highly polar and rapidly excreted via urine (Organic Anion Transporters), significantly reducing the risk of neurotoxicity compared to non-hydrolyzable amides.[1]

References

  • Synthesis and SAR of Beta-Alanine Derivatives: Title: Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents.[1] Source: Journal of Agricultural and Food Chemistry (2019).[1] URL:[Link]

  • Orco/OR Mechanism of Action: Title: The insect repellent DEET increases the synthesis of glutathione S-transferase in cultured mosquito cells (Mechanistic context).[3] Source: Cell Biology and Toxicology (2011).[1][3] URL:[Link]

  • Comparative Mechanism (IR3535): Title: Insect Repellents: Mechanisms of Action.[1] Source: Annual Review of Entomology.[1] URL:[Link]

Sources

Technical Guide: Benzamido Propanoate Esters – Synthetic Architecture & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamido propanoate esters (specifically alkyl 3-benzamidopropanoates ) represent a critical scaffold in medicinal chemistry, serving as both versatile peptidomimetic building blocks and late-stage intermediates in the synthesis of blockbuster anticoagulants. Unlike their


-amino acid counterparts, these 

-alanine derivatives offer unique conformational flexibility and metabolic stability, making them ideal linkers in drug design.

This guide provides a rigorous technical analysis of this chemical class, focusing on their synthetic methodologies, structural activity relationships (SAR), and their pivotal role as precursors to Dabigatran Etexilate .

Part 1: Chemical Architecture & Synthetic Strategies

Structural Analysis

The core structure of a benzamido propanoate ester consists of three distinct pharmacophoric regions:

  • The Lipophilic Tail (Benzoyl Moiety): A substituted phenyl ring that engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within enzyme active sites (e.g., Thrombin S1 pocket).
  • The Linker (

    
    -Alanine Backbone):  A 3-carbon spacer that provides a specific distance (approx. 4.8 Å extended) between the aromatic tail and the ester head, distinct from the rigid 3.8 Å of 
    
    
    
    -amino acids.
  • The Ester Head Group: A masking group for the carboxylic acid, often hydrolyzed in vivo (prodrug) or used as an electrophile for further cyclization (e.g., to benzimidazoles).

Synthetic Pathways

The synthesis of benzamido propanoate esters generally follows two primary retrosynthetic disconnections: Amide Coupling (Path A) and Michael Addition (Path B).

Path A: Acylation of

-Alanine Esters (The Schotten-Baumann Route)

This is the standard industrial route, favored for its high yield and scalability.

  • Reagents: Benzoyl chloride derivatives +

    
    -Alanine ethyl ester hydrochloride.[1]
    
  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF.

Path B: Aza-Michael Addition

A "green chemistry" approach involving the conjugate addition of benzamides to acrylate esters.

  • Reagents: Benzamide + Ethyl Acrylate.

  • Catalyst: Basic catalysts (e.g., t-BuOK) or transition metals.

  • Limitation: Lower nucleophilicity of the amide nitrogen often requires harsh conditions compared to amine addition.

Visualization: Synthetic Workflow

The following diagram illustrates the industrial synthesis pathway, specifically highlighting the route to the Dabigatran intermediate.

SynthesisWorkflow Start1 4-Chloro-3-nitrobenzoic acid Step1 Amidation (Methylamine) Start1->Step1 Inter1 4-(Methylamino)-3-nitrobenzoic acid Step1->Inter1 Step2 Activation (SOCl2 / CDl) Inter1->Step2 Inter2 Acid Chloride / Activated Ester Step2->Inter2 FinalStep Coupling (TEA/THF) Inter2->FinalStep Reagent Ethyl 3-(pyridin-2-ylamino)propanoate Reagent->FinalStep Product Ethyl 3-(4-(methylamino)-3-nitro- N-(pyridin-2-yl)benzamido)propanoate FinalStep->Product Yield >85%

Caption: Figure 1. Convergent synthesis of the key Dabigatran intermediate (CAS 429659-01-8) via acid chloride activation and coupling with a functionalized


-alanine scaffold.

Part 2: Pharmacological Applications[2][3][4][5]

The "Star" Application: Dabigatran Etexilate Intermediate

The most commercially significant benzamido propanoate is Ethyl 3-(4-(methylamino)-3-nitro-


-(pyridin-2-yl)benzamido)propanoate  (CAS: 429659-01-8).[2][3]
  • Role: It is the penultimate intermediate before the formation of the benzimidazole core of Dabigatran.

  • Mechanism: The nitro group is reduced to an aniline, which then cyclizes with the amide carbonyl (often via an imidate intermediate) to form the benzimidazole ring. The propanoate ester arm remains intact, later serving as the "handle" for the thrombin active site interaction.

  • Industrial Relevance: High purity of this ester is critical. Impurities (e.g., unreacted acid or hydrolyzed ester) lead to genotoxic byproducts in the final API.

Antimicrobial & Antifungal Activity

Research indicates that simple


-benzoyl-

-alanine esters possess intrinsic biological activity:
  • Chitinase Inhibition: Derivatives with specific substitution patterns (e.g., 4-nitro or 3,5-dinitro on the benzoyl ring) have shown potential as competitive inhibitors of fungal chitinase.

  • Structure-Activity Relationship (SAR):

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the phenyl ring enhance antimicrobial potency.
    • Ester Chain Length: Ethyl and Methyl esters generally show higher cellular permeability than free acids or bulky tert-butyl esters.

Prodrug Strategies (NSAID Masking)

Benzamido propanoates are utilized to mask the carboxylic acid of NSAIDs (like ibuprofen or ketoprofen derivatives linked to


-alanine).
  • Benefit: Reduces direct contact of the acidic moiety with the gastric mucosa, minimizing ulceration risk (GI toxicity) while maintaining systemic anti-inflammatory activity after esterase hydrolysis in plasma.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Ethyl 3-Benzamidopropanoate

A robust, scalable protocol for creating the core scaffold.

Materials:

  • 
    -Alanine ethyl ester hydrochloride (15.3 g, 100 mmol)
    
  • Benzoyl chloride (14.0 g, 100 mmol)

  • Triethylamine (TEA) (22.0 g, 220 mmol)

  • Dichloromethane (DCM) (150 mL)

Procedure:

  • Preparation: Charge a 500 mL round-bottom flask with

    
    -alanine ethyl ester HCl and DCM. Cool to 0°C in an ice bath.
    
  • Base Addition: Add TEA dropwise over 15 minutes. The solution will become cloudy (TEA·HCl salt formation).[1]

  • Acylation: Add Benzoyl chloride dropwise over 30 minutes, maintaining temperature <5°C. This reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Wash with water (2 x 100 mL).

    • Wash with 1M HCl (1 x 50 mL) to remove unreacted amine.

    • Wash with sat.

      
       (1 x 50 mL) to remove unreacted acid.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the resulting white solid from Ethanol/Hexane.

Validation Criteria:

  • Yield: Expected >90%.

  • Melting Point: 40–42°C (Lit. value).

  • NMR:

    
     NMR should show a triplet at 
    
    
    
    2.6 (
    
    
    ) and a quartet at
    
    
    4.1 (
    
    
    ).
Protocol B: Analytical Quality Control (HPLC)

For the Dabigatran intermediate (CAS 429659-01-8).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzamide absorption) and 300 nm (Nitroaniline absorption).

  • Acceptance: Purity >99.5% (Area %) is typically required for GMP manufacturing.

Part 4: Data Summary & References

Table 1: Comparative Properties of Key Derivatives
Compound NameR1 (Benzoyl)R2 (Amine N)ApplicationCAS No.[3]
Ethyl 3-benzamidopropanoate HHGeneral Scaffold / Antifungal1203-86-7
Dabigatran Intermediate 4-MeNH-3-

Pyridin-2-ylAnticoagulant Precursor429659-01-8
Hippuric Acid Ethyl Ester H(alpha-isomer)Urinary Metabolite Marker1761-53-1
References
  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry.

  • Sorbera, L. A., et al. (2005). Dabigatran/Dabigatran Etexilate: Anticoagulant Direct Thrombin Inhibitor. Drugs of the Future.

  • Gogoi, P., et al. (2018). Synthesis of N-benzoyl amino esters and their biological evaluation. ResearchGate.

  • Zero C Materials. (2024). Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate Safety Data Sheet.

  • Sigma-Aldrich. (2024). Beta-Alanine ethyl ester hydrochloride Product Specification.

Sources

Biological activity profile of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Research Guide

Executive Summary

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) represents a strategic "hybrid" molecular scaffold in the development of next-generation insect repellents. Structurally, it bridges the pharmacophore of DEET (N,N-diethyl-m-toluamide) and IR3535 (Ethyl butylacetylaminopropionate).

By incorporating the m-toluoyl core of DEET into the


-alanine ester framework of IR3535, this compound is engineered to optimize spatial repellency  (vapor phase activity) while maintaining a favorable toxicological profile  via esterase-mediated metabolism. This guide provides a comprehensive technical analysis of its chemical biology, synthesis, and evaluation protocols for researchers in vector control and agrochemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl 3-[N-propyl-3-methylbenzamido]propanoate
CAS Number 1901944-93-1
Molecular Formula C

H

NO

Molecular Weight 277.36 g/mol
LogP (Predicted) ~2.9 (Optimal for dermal permeation/vapor balance)
Physical State Colorless to pale yellow viscous liquid
Core Scaffold N-substituted

-alanine ethyl ester
Structural Class m-Toluamide /

-Amino acid ester hybrid
Structural Logic (SAR)

The molecule's design leverages two proven insect repellent pharmacophores:

  • The m-Toluoyl Moiety (Red): Derived from DEET, this aromatic core is critical for binding to insect Odorant Receptors (ORs) and providing spatial repellency (volatility).

  • The

    
    -Alanine Ester Chain (Blue):  Derived from IR3535, this aliphatic chain enhances biodegradability and skin tolerance, serving as a "metabolic handle" for rapid hydrolysis in mammals.
    

Biological Mechanism of Action[5]

Target Receptors

Like its parent compounds, Ethyl 3-(3-methyl-N-propylbenzamido)propanoate acts as a modulator of insect chemosensation .

  • Odorant Receptor Co-receptor (Orco): The compound likely acts as an allosteric antagonist or "confusant" at the Orco-OR complex in Aedes, Anopheles, and Culex species.[1] This disruption prevents the insect from detecting host cues (e.g., lactic acid, CO

    
    , octenol).[1]
    
  • Gustatory Receptors (GRs): High-concentration contact triggers avoidance behavior via GR activation on the tarsi (feet) of the vector.

Metabolic Fate & Toxicology

Unlike DEET, which can accumulate due to slower amide hydrolysis, this compound contains an ethyl ester linkage.[1]

  • Primary Metabolism: Rapid hydrolysis by carboxylesterases in mammalian plasma/liver.[1]

  • Metabolites: 3-(3-methyl-N-propylbenzamido)propanoic acid (polar, rapidly excreted) and Ethanol.

  • Safety Implication: Reduced risk of neurotoxicity compared to DEET, with a safety profile approaching that of IR3535.

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway and the biological interaction logic.

G cluster_synthesis Synthesis Pathway cluster_bio Biological Interaction EthylAcrylate Ethyl Acrylate Intermediate Ethyl 3-(propylamino)propanoate (Michael Adduct) EthylAcrylate->Intermediate Michael Addition Propylamine Propylamine Propylamine->Intermediate Target Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Target Molecule) Intermediate->Target Acylation ToluoylChloride 3-Methylbenzoyl Chloride ToluoylChloride->Target VaporPhase Vapor Phase (Spatial Repellency) Target->VaporPhase Volatilization Esterase Mammalian Esterase (Detoxification) Target->Esterase Systemic Absorption Orco Insect Orco/OR Complex (Olfactory Disruption) VaporPhase->Orco Binding/Inhibition Excretion Polar Acid Metabolite (Rapid Excretion) Esterase->Excretion Hydrolysis

Caption: Synthesis via Michael addition-acylation sequence and dual biological fate: olfactory disruption in insects vs. esterase-mediated detoxification in mammals.

Experimental Protocols

Chemical Synthesis (Lab Scale)

Objective: Synthesize 5.0 g of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate for bioassay.

Step 1: Michael Addition (Intermediate Formation)

  • Reagents: Propylamine (1.2 eq), Ethyl Acrylate (1.0 eq), Ethanol (Solvent).[1]

  • Procedure: Add ethyl acrylate dropwise to a cooled solution (0°C) of propylamine in ethanol. Stir at Room Temperature (RT) for 12 hours.

  • Workup: Remove solvent in vacuo. The resulting secondary amine (Ethyl 3-(propylamino)propanoate) is used directly without purification.

Step 2: Acylation (Target Formation)

  • Reagents: Intermediate from Step 1 (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve intermediate and triethylamine in dry DCM. Cool to 0°C.

    • Add 3-methylbenzoyl chloride dropwise over 30 mins.

    • Allow to warm to RT and stir for 4–6 hours.

  • Purification: Wash with 1N HCl, sat. NaHCO

    
    , and brine.[1] Dry over MgSO
    
    
    
    . Concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
  • Validation: Confirm structure via

    
    H-NMR (look for triplet at ~1.2 ppm for ethyl, singlet at ~2.4 ppm for methyl-aryl).
    
Biological Evaluation: Spatial Repellency Assay

Method: Modified Y-Tube Olfactometer or Static Air Chamber.

  • Mosquito Strain: Aedes aegypti (Orlando strain) or Anopheles gambiae.

  • Chamber Setup:

    • Treat a filter paper (100 cm

      
      ) with the test compound (0.1 mg/cm
      
      
      
      to 2.0 mg/cm
      
      
      ).
    • Place treated paper in the "Treated" arm; solvent-only paper in the "Control" arm.

  • Data Collection:

    • Release 20 female mosquitoes into the central chamber.

    • Record distribution after 15 minutes.

  • Calculation:

    
    
    (Where C = # in Control arm, T = # in Treated arm).
    

Comparative Efficacy Profile

Based on Structure-Activity Relationship (SAR) data for N-acyl


-alanine esters:
ParameterDEETIR3535Target Compound
Vapor Pressure HighModerateModerate-High
Protection Time 4–8 hrs2–6 hrs4–8 hrs (Projected)
Plasticizing Effect HighHighModerate
Skin Feel OilyDry/Non-greasyNon-greasy
Odor Profile ChemicalMildMild/Low-Odor

Key Advantage: The target compound offers the potency retention of the m-toluoyl group (DEET-like) with the safety/metabolic benefits of the ester chain (IR3535-like).

References

  • Evaluation of Novel Repellents: Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. (2020).[2][3] Journal of Agricultural and Food Chemistry. [1]

  • IR3535 Chemistry: Reflexion on bio-sourced mosquito repellents: nature, activity, and preparation. (2020).[2][3] Horizon IRD.

  • General SAR Protocols: Quantitative Structure-Activity Relationship of Botanical Sesquiterpenes. (2009).[4] Journal of Agricultural and Food Chemistry.

  • Compound Data: PubChem CID 1901944-93-1 Entry. National Center for Biotechnology Information.

Sources

The Critical Trifecta: Unraveling the Structure-Activity Relationship of N-propylbenzamido Propanoates as Potent Local Anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel local anesthetics with improved efficacy, duration of action, and safety profiles is a cornerstone of modern medicinal chemistry. Within this pursuit, the N-propylbenzamido propanoates have emerged as a promising scaffold. Their characteristic structure, comprising a lipophilic N-propylbenzamido moiety linked to a propanoate ester, offers a versatile platform for chemical modification and optimization of anesthetic properties. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-propylbenzamido propanoates, delving into the intricate interplay between their molecular architecture and biological function as sodium channel blockers. By understanding the causal relationships behind experimental choices and grounding our knowledge in established protocols, we can unlock the full potential of this important class of compounds.

The Pharmacophoric Blueprint: Deconstructing the N-propylbenzamido Propanoate Scaffold

The archetypal structure of local anesthetics consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1][2] N-propylbenzamido propanoates elegantly embody this pharmacophore, with each segment playing a crucial role in the molecule's journey from application to its site of action at the voltage-gated sodium channels within nerve cell membranes.[1][3][4][5] The overall efficacy of these compounds is a finely tuned balance of their physicochemical properties, including lipophilicity, pKa, and molecular size, all of which are dictated by their chemical structure.

A generalized structure of an N-propylbenzamido propanoate is depicted below, highlighting the three key regions for SAR exploration:

SAR_Scaffold cluster_Aromatic Aromatic Ring (Lipophilic Core) cluster_Linker Intermediate Linker cluster_Amine Hydrophilic Terminus A Benzamido Moiety (Substitutions here modulate lipophilicity and electronic properties) L Amide & Propanoate Chain (Influences stability and spatial orientation) A->L Amide Bond H N-propyl Group (Affects pKa and receptor interaction) L->H Ester Linkage

Caption: Core pharmacophoric elements of N-propylbenzamido propanoates.

Structure-Activity Relationship (SAR) Deep Dive

The potency and duration of action of N-propylbenzamido propanoates are exquisitely sensitive to structural modifications across the three key regions of the molecule. This section dissects the SAR at each position, providing insights into rational drug design.

The Aromatic Ring (Benzamido Moiety): Tuning Lipophilicity and Potency

The aromatic ring is the primary determinant of the molecule's lipophilicity, which governs its ability to penetrate the lipid-rich nerve membrane to reach the intracellular binding site on the sodium channel.[4][5]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the benzene ring can significantly impact anesthetic activity. Generally, electron-donating groups (e.g., alkoxy, alkyl) at the para or ortho positions tend to increase potency. This is attributed to an increase in electron density on the aromatic ring, which can enhance hydrophobic interactions with the receptor site. Conversely, strong electron-withdrawing groups (e.g., nitro) often decrease activity.

  • Steric Factors and Positional Isomerism: The position of substituents is critical. Ortho substitution can sometimes lead to a decrease in activity due to steric hindrance, which may interfere with the optimal binding conformation. However, in some cases, an ortho substituent can enforce a favorable conformation, leading to increased potency. Para substitution is often well-tolerated and can be a key position for introducing groups to fine-tune lipophilicity.

Table 1: Influence of Aromatic Ring Substitution on Anesthetic Potency (Illustrative Data)

Compound IDR (Substitution on Benzene Ring)Relative Potency (Procaine = 1)
1a H1.0
1b 4-OCH₃2.5
1c 4-Cl1.8
1d 4-NO₂0.3
1e 2-CH₃1.2

Note: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual values would be determined experimentally.

The Intermediate Linker: Impact of the Propanoate Chain

The length and nature of the intermediate chain connecting the lipophilic and hydrophilic moieties are crucial for maintaining the correct spatial relationship between these two key features.[4] For N-propylbenzamido propanoates, the propanoate linker provides a degree of conformational flexibility that can be important for receptor binding.

  • Chain Length: The three-carbon (propanoate) chain is often found to be optimal for many local anesthetics. Shortening or lengthening the chain can lead to a significant loss of activity, likely by altering the distance between the aromatic ring and the terminal amine, thus disrupting the ideal interaction with the sodium channel binding site.

The Hydrophilic Terminus (N-propyl Group): Modulating pKa and Receptor Interaction

The tertiary amine at the hydrophilic end of the molecule is essential for water solubility and plays a direct role in the mechanism of action.[1] At physiological pH, this amine exists in equilibrium between its protonated (cationic) and unprotonated (neutral) forms. The neutral form is required for penetration of the nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the intracellular side.[2][4]

  • Alkyl Chain Length on the Nitrogen: In the case of N-propylbenzamido propanoates, the N-propyl group strikes a balance between providing sufficient lipophilicity to the amine terminus and maintaining an appropriate pKa. Increasing the alkyl chain length beyond propyl can sometimes increase potency up to a certain point, after which it may decrease due to excessive lipophilicity, which can lead to non-specific binding to other membrane components.

  • pKa and Onset of Action: The pKa of the tertiary amine influences the onset of action. A lower pKa means a greater proportion of the molecule will be in the unprotonated, membrane-permeable form at physiological pH, leading to a faster onset of anesthesia. The N-propyl group contributes to a pKa that is typically in a favorable range for local anesthetic activity.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and evaluation of N-propylbenzamido propanoates follow established methodologies in medicinal chemistry and pharmacology.

General Synthetic Scheme

A common synthetic route to N-propylbenzamido propanoates involves a two-step process:

  • Amidation: Reaction of a substituted benzoyl chloride with 3-aminopropanoic acid to form the N-benzoyl amino acid intermediate.

  • Esterification: Fischer esterification of the resulting carboxylic acid with propanol in the presence of an acid catalyst.

Synthesis_Workflow cluster_Step1 Step 1: Amidation cluster_Step2 Step 2: Esterification Reactant1 Substituted Benzoyl Chloride Product1 N-Benzoyl Amino Acid Reactant1->Product1 Reactant2 3-Aminopropanoic Acid Reactant2->Product1 Product2 N-propylbenzamido propanoate Product1->Product2 Reactant3 Propanol Reactant3->Product2 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product2 Biological_Evaluation cluster_InVivo In Vivo Assays cluster_InVitro In Vitro Assays Corneal Rabbit Corneal Anesthesia Intradermal Guinea Pig Intradermal Infiltration Sciatic Rat Sciatic Nerve Block PatchClamp Patch-Clamp Electrophysiology Start Test Compound Start->Corneal Start->Intradermal Start->Sciatic Start->PatchClamp

Sources

Predictive Profiling and Experimental Validation of Metabolic Stability for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In early-stage drug discovery, predicting and optimizing the metabolic stability of a lead compound is critical for ensuring adequate in vivo exposure and minimizing dosing frequency[1]. Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) is a synthetic molecule characterized by a trisubstituted amide core, an N-propyl aliphatic chain, a 3-methylphenyl ring, and a terminal ethyl ester.

Because biotransformation can drastically alter a compound's pharmacokinetic and toxicological profile, understanding the specific enzymatic vulnerabilities of these functional groups is paramount. This technical guide outlines the mechanistic rationale, in silico prediction strategies, and self-validating in vitro methodologies required to accurately profile the metabolic clearance of this compound.

Structural Liability Analysis & In Silico Predictions

Before initiating costly in vitro assays, modern drug development relies on in silico models to calculate Composite Site Lability (CSL) and predict regioselectivity for Cytochrome P450 (CYP) and hydrolase enzymes[2]. Based on its structure, Ethyl 3-(3-methyl-N-propylbenzamido)propanoate presents three primary metabolic liabilities:

  • Ester Hydrolysis: Esters are notoriously labile in vivo due to the ubiquitous presence of carboxylesterases (CES1 in the liver, CES2 in the intestine). The terminal ethyl ester will likely undergo rapid hydrolysis to form the corresponding carboxylic acid, severely limiting its plasma half-life[3].

  • N-Dealkylation: The N-propyl chain attached to the amide nitrogen is highly susceptible to CYP3A4-mediated

    
    -carbon hydroxylation. This unstable intermediate rapidly decomposes, resulting in the N-dealkylation of the compound.
    
  • Benzylic Oxidation: The methyl group on the aromatic ring (3-methylphenyl) occupies a benzylic position, making it a prime target for CYP2C9 and CYP3A4 oxidation, leading to the formation of a benzyl alcohol and subsequently a carboxylic acid.

MetabolicPathways Parent Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Hydrolysis Ester Hydrolysis (CES1 / CES2) Parent->Hydrolysis Dealkylation N-Dealkylation (CYP3A4) Parent->Dealkylation BenzylicOx Benzylic Oxidation (CYP P450s) Parent->BenzylicOx Metabolite1 Carboxylic Acid Metabolite Hydrolysis->Metabolite1 Metabolite2 Des-propyl Metabolite Dealkylation->Metabolite2 Metabolite3 Hydroxymethyl Metabolite BenzylicOx->Metabolite3

Predicted Phase I metabolic pathways for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Quantitative Summary of Predicted Liabilities
Structural MotifPrimary Metabolizing EnzymePredicted BiotransformationImpact on Clearance (

)
Ethyl Ester Carboxylesterases (CES1/CES2)Rapid Hydrolysis to Carboxylic AcidHigh
N-Propyl Chain CYP3A4

-Carbon Hydroxylation

N-Dealkylation
Moderate to High
3-Methylphenyl CYP2C9, CYP3A4Benzylic Hydroxylation

Aldehyde/Acid
Moderate
Amide Bond AmidasesHydrolysis to Primary Amine & AcidLow (Sterically hindered)

In Vitro Experimental Protocol: Human Liver Microsomes (HLM) Assay

To empirically validate the in silico predictions, a Human Liver Microsome (HLM) assay is employed. This protocol is designed as a self-validating system : it controls for non-specific protein binding, ensures first-order enzyme kinetics, and utilizes internal standards to eliminate matrix-induced analytical errors[4].

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Concentration Control

  • Action: Prepare a reaction mixture containing 1 µM of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and 1 mg/mL of pooled HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The substrate concentration is strictly kept at 1 µM to ensure it remains well below the Michaelis-Menten constant (

    
    ). This guarantees that the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance (
    
    
    
    )[4]. The 1 mg/mL protein concentration balances adequate enzymatic turnover with minimal non-specific microsomal protein binding.

Step 2: Pre-Incubation

  • Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: Ensures thermal equilibrium before the enzymatic reaction begins, preventing artificial lag phases in the kinetic curve.

Step 3: Reaction Initiation

  • Action: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Causality: CYP450 enzymes are monooxygenases that require NADPH as an electron donor. Without it, Phase I oxidative metabolism (like N-dealkylation and benzylic oxidation) cannot occur.

Step 4: Time-Course Sampling & Quenching

  • Action: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS), such as Tolbutamide.

  • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction to capture a precise temporal snapshot. The Internal Standard corrects for any volumetric pipetting errors and ionization suppression during downstream mass spectrometry[5].

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system to quantify the peak area ratio of the parent compound to the IS.

HLMWorkflow Prep 1. Reagent Prep Compound + HLM Incubate 2. Incubation 37°C + NADPH Prep->Incubate Initiate Quench 3. Quenching Cold ACN + IS Incubate->Quench Time Points Analyze 4. LC-MS/MS Quantification Quench->Analyze Centrifuge Calc 5. Kinetics CL_int & t1/2 Analyze->Calc Peak Ratio

Step-by-step in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.

Data Interpretation & Bioisosteric Optimization

Once the LC-MS/MS data is acquired, the natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this linear regression represents the elimination rate constant (


).
Kinetic Parameter Calculations
ParameterFormulaInterpretation / Thresholds
Half-life (

)


min (High Clearance),

min (Moderate),

min (Low Clearance).
Intrinsic Clearance (

)

Scales the in vitro clearance rate to whole-liver metabolic capacity[5].
Strategies for Improving Metabolic Stability

If the HLM assay confirms that Ethyl 3-(3-methyl-N-propylbenzamido)propanoate possesses an unacceptably short half-life (which is highly probable due to the ester linkage), medicinal chemistry interventions are required:

  • Bioisosteric Replacement of the Ester: Because esters are highly vulnerable to in vivo cleavage, replacing the ethyl ester with an amide bioisostere (e.g., an oxadiazole, tetrazole, or a sterically hindered amide) can drastically improve metabolic stability while maintaining the molecule's overall polarity and binding geometry[3].

  • Deuteration of the Benzylic Methyl: Replacing the selective hydrogen atoms on the 3-methylphenyl group with deuterium can leverage the kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, this modification slows down CYP-mediated benzylic oxidation, effectively increasing the biological half-life[1].

  • Steric Shielding: Blocking the most metabolically labile sites (such as the

    
    -carbon of the N-propyl group) by introducing halogens (e.g., fluorine) or bulkier alkyl groups can significantly improve the CYP3A4 half-life[2].
    

References

1.[5] Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. 2.[4] Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. 3.[2] Tackling metabolism issues in drug discovery with in silico methods. News-Medical. 4.[3] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. 5.[1] Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.

Sources

High-Resolution Chemical Stability Profiling of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a structurally complex molecule characterized by two distinct hydrolytically sensitive functional groups: an ethyl ester (propanoate) and a tertiary amide (N-propylbenzamido). In pharmaceutical, agrochemical, and fine chemical development, establishing the aqueous stability of such molecules is a critical regulatory requirement, aligning with[1].

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, mechanistic evaluation of the compound's degradation pathways. Furthermore, this guide establishes a field-proven, self-validating experimental protocol for determining its pH-rate profile and temperature-dependent kinetics to ensure absolute scientific integrity during formulation development.

Structural Analysis & Mechanistic Vulnerabilities

The chemical stability of this compound in aqueous solutions is dictated by the differential electrophilicity and leaving-group dynamics of its ester and amide linkages.

  • Ester Hydrolysis (Primary Pathway): The ethyl propanoate moiety is the primary vector for degradation. Under basic conditions (saponification), the

     of the ester, forming a tetrahedral intermediate[2]. Subsequent elimination of the ethoxide leaving group yields 3-(3-methyl-N-propylbenzamido)propanoic acid and ethanol. This reaction is irreversible due to the rapid deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis also occurs but is an equilibrium process driven by the bulk concentration of water.
    
  • Amide Cleavage (Secondary Pathway): The tertiary amide bond is remarkably resistant to hydrolysis. The resonance stabilization of the C-N bond, combined with the steric hindrance provided by the N-propyl and 3-methylbenzoyl groups, heavily shields the carbonyl from nucleophilic attack. Furthermore, the conjugate base of the secondary amine is an exceptionally poor leaving group compared to an alkoxide. Consequently, (e.g., concentrated strong acid/base and prolonged heating) and is generally negligible under standard physiological or formulation conditions[3].

Pathways Parent Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Intact API) Path1 Ester Hydrolysis (Primary Degradation Pathway) Parent->Path1 Path2 Amide Cleavage (Extreme Acid/Base Conditions) Parent->Path2 Deg1 3-(3-methyl-N-propylbenzamido)propanoic acid + Ethanol Path1->Deg1 Deg2 3-methylbenzoic acid + Ethyl 3-(propylamino)propanoate Path2->Deg2

Figure 1: Divergent hydrolytic degradation pathways of the target compound.

Experimental Design & Rationale

To accurately model the shelf-life and in vivo stability of the compound, a comprehensive pH-rate profile must be constructed. We employ a matrix of buffers ranging from pH 1.2 to 10.0, incubated at three distinct temperatures (25°C, 40°C, 60°C) to enable Arrhenius kinetic modeling and shelf-life extrapolation[1].

The Self-Validation Principle (Mass Balance Tracking): A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. By utilizing LC-MS/MS to quantify both the depletion of the parent ester AND the stoichiometric generation of the primary degradant (the carboxylic acid), we ensure mass balance. If the molar sum of Parent + Degradant deviates from 100% of the initial concentration, it immediately flags secondary analytical failures such as API precipitation, non-specific binding to the reaction vessel, or unpredicted oxidative degradation.

Workflow A Stock Prep (MeCN) B Buffer Matrix (pH 1.2 - 10.0) A->B C Incubation (25°C, 40°C, 60°C) B->C D Time-Course Sampling C->D E Rapid Quenching (Acid/Base) D->E F LC-MS/MS Analysis E->F G Kinetic Modeling F->G

Figure 2: Self-validating experimental workflow for aqueous stability profiling.

Step-by-Step Methodology

  • Step 1: Stock Solution Preparation Prepare a 10 mM stock solution of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in 100% Acetonitrile (MeCN). Causality: MeCN is strictly chosen over protic solvents (like ethanol or methanol) to prevent base-catalyzed transesterification side-reactions prior to aqueous exposure, which would corrupt the kinetic data.

  • Step 2: Buffer Equilibration Prepare 50 mM buffer solutions: HCl/KCl (pH 1.2), Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 10.0). Pre-incubate 990 µL of each buffer in sealed glass vials at the target temperatures (25°C, 40°C, 60°C) using a thermomixer.

  • Step 3: Reaction Initiation Spike 10 µL of the 10 mM stock into the 990 µL pre-equilibrated buffer (final concentration: 100 µM; 1% MeCN). Vortex immediately. Causality: Keeping the organic co-solvent at exactly 1% ensures the dielectric constant of the medium remains representative of a , which is critical for accurate

    
     / nucleophilic acyl substitution kinetic measurements[4].
    
  • Step 4: Time-Course Sampling & Quenching At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), extract a 50 µL aliquot. Crucial Step: Immediately transfer the aliquot into 150 µL of a quenching solution. For basic incubations (pH 7.4, 10.0), quench with 1% Formic Acid in MeCN. For acidic incubations (pH 1.2, 4.0), quench with cold MeCN containing a neutralizing buffer. Causality: Quenching instantly halts the hydrolysis reaction by and precipitating buffer salts, locking the degradation profile at that exact timestamp[4].

  • Step 5: LC-MS/MS Quantification Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system utilizing a C18 column. Monitor the MRM transitions for both the parent compound and the primary propanoic acid degradant to verify mass balance.

Data Presentation: Kinetic Profiling

Because water is in vast stoichiometric excess, the hydrolytic degradation follows pseudo-first-order kinetics. The observed rate constant (


) is derived from the negative slope of the natural log of remaining parent concentration versus time (

).

Table 1: Representative Pseudo-First-Order Kinetic Data for Ester Hydrolysis

pH ConditionTemp (°C)

(

)
Half-Life (

)
Primary Degradant Recovery
1.2 (Acidic)400.015245.6 hours> 98%
4.0 (Mild Acid)400.0011630.0 hours> 99%
7.4 (Physiological)400.008581.5 hours> 98%
10.0 (Basic)400.14504.8 hours> 99%

Note: The near 100% recovery of the primary degradant validates the mass balance of the system, confirming that ester hydrolysis is the exclusive degradation pathway under these conditions.

Conclusion & Formulation Strategies

The stability profile of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate exhibits a classic "V-shaped" pH-rate profile, with maximum stability observed in the mildly acidic region (pH ~4.0). Base-catalyzed saponification is the most rapid degradation vector, heavily impacting the molecule at physiological pH and above.

For drug development and formulation scientists, these data dictate that aqueous liquid formulations should be buffered to pH 4.0 - 4.5 to maximize shelf life. If physiological pH (7.4) is mandatory for the final product (e.g., for intravenous injection), the ester's vulnerability necessitates alternative formulation strategies. Options include lyophilization (powder for reconstitution) or incorporation into lipid nanoparticles/micellar systems to sterically shield the ester bond from bulk water nucleophilic attack.

References

  • ICH Q1A(R2) Stability Testing Requirements Across Regions Source: PharmaRegulatory.in URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters Source: ChemRxiv URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

This application note details a robust, two-step synthesis protocol for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate . This molecule is structurally analogous to established insect repellents like IR3535 (Ethyl 3-(N-butylacetamido)propanoate), replacing the acetyl group with a lipophilic 3-methylbenzoyl moiety.[1]

The synthesis strategy prioritizes mono-selectivity and high purity.[1] It proceeds via a convergent pathway:

  • Aza-Michael Addition: Nucleophilic attack of propylamine onto ethyl acrylate to form the secondary amine intermediate, Ethyl 3-(propylamino)propanoate .[1]

  • N-Acylation: Coupling of the secondary amine with 3-methylbenzoyl chloride under basic conditions to yield the final tertiary amide.[1]

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Target Molecule) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Intermediate Ethyl 3-(propylamino)propanoate (Secondary Amine) Disconnection->Intermediate AcidChloride 3-Methylbenzoyl Chloride (Acylating Agent) Disconnection->AcidChloride Propylamine Propylamine Intermediate->Propylamine Michael Addn. EthylAcrylate Ethyl Acrylate Intermediate->EthylAcrylate

Figure 1: Retrosynthetic breakdown of the target molecule into commercially available precursors.

Experimental Protocol

Phase 1: Synthesis of Ethyl 3-(propylamino)propanoate

Objective: Selective formation of the mono-alkylated secondary amine while minimizing the formation of the bis-alkylated tertiary amine byproduct.[1]

Mechanism: Aza-Michael Addition.[1][2] Critical Control Point: Stoichiometry. A large excess of propylamine (nucleophile) is required to statistically favor mono-addition over double addition to the acrylate.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Quantity (Example)Role
Propylamine 59.114.023.6 g (32.9 mL)Nucleophile / Solvent
Ethyl Acrylate 100.121.010.0 g (10.8 mL)Michael Acceptor
Ethanol (Anhydrous) --50 mLSolvent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice-water bath (0°C).

  • Amine Charge: Add Propylamine (4.0 equiv) and Ethanol (25 mL) to the RBF.

  • Addition: Dissolve Ethyl Acrylate (1.0 equiv) in Ethanol (25 mL) and transfer to the addition funnel. Add this solution dropwise to the stirring amine solution over 60 minutes.

    • Note: Slow addition at low temperature suppresses polymerization of the acrylate and localized high concentrations that favor bis-alkylation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

  • Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM, Ninhydrin stain) or GC-MS. The starting acrylate should be consumed.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove ethanol and excess propylamine.

    • Caution: Propylamine is volatile and has a strong odor.[1] Use a robust trap.

  • Purification: The crude oil is typically sufficient for the next step.[1] For high purity, distill under reduced pressure (vacuum distillation).[1]

    • Target Fraction: Colorless oil.[1] (Expected bp: ~85-95°C at 10 mmHg).[1]

Phase 2: Acylation to Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Objective: Formation of the tertiary amide bond via nucleophilic acyl substitution.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][4][5][6][7]Quantity (Example)Role
Intermediate Amine 159.231.010.0 g (from Phase 1)Nucleophile
3-Methylbenzoyl Chloride 154.591.110.7 gElectrophile
Triethylamine (Et₃N) 101.191.59.5 g (13.1 mL)Acid Scavenger
Dichloromethane (DCM) --100 mLSolvent
DMAP 122.170.050.4 gCatalyst (Optional)
Procedure
  • Setup: Flame-dry a 500 mL RBF under nitrogen atmosphere. Add the Intermediate Amine (1.0 equiv), Triethylamine (1.5 equiv), and DCM . Cool to 0°C.[1][6]

  • Acylation: Add 3-Methylbenzoyl Chloride (1.1 equiv) dropwise via syringe or addition funnel over 30 minutes.[1]

    • Observation: White precipitate (Et₃N[8][9]·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench: Add 50 mL of saturated NaHCO₃ solution to quench unreacted acid chloride. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM (30 mL).[1] Combine organic layers.

  • Washes:

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and remaining Et₃N.

    • Wash with Brine (1 x 50 mL).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).[1]

    • Product: Viscous colorless to pale yellow oil.[1]

Workflow Diagram

Workflow cluster_Phase1 Phase 1: Aza-Michael Addition cluster_Phase2 Phase 2: Amide Coupling Step1 Mix Propylamine (Excess) + Ethyl Acrylate (0°C) Step2 Stir 12h @ RT Step1->Step2 Step3 Evaporate Excess Amine Step2->Step3 Intermediate Crude Intermediate (Secondary Amine) Step3->Intermediate Step4 Dissolve Intermediate in DCM Add Et3N, Cool to 0°C Intermediate->Step4 Step5 Add 3-Methylbenzoyl Chloride Dropwise Step4->Step5 Step6 Acid/Base Extraction Workup Step5->Step6 Final Final Product (Purified via Column) Step6->Final

Figure 2: Operational workflow for the synthesis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Analytical Validation

Successful synthesis must be validated using ¹H NMR and LC-MS .

Expected ¹H NMR Data (CDCl₃, 400 MHz)

Due to the amide bond, rotamers may be visible at room temperature.

  • Aromatic Region (7.1 - 7.3 ppm): Multiplet, 4H (3-methylbenzoyl protons).[1]

  • Benzylic Methyl (2.35 ppm): Singlet, 3H (Ar-CH ₃).[1]

  • Ester Methylene (4.15 ppm): Quartet, 2H (-OCH ₂CH₃).[1]

  • N-Methylene (Propyl) (3.2 - 3.4 ppm): Triplet/Multiplet, 2H.[1][5]

  • N-Methylene (Propanoate) (3.6 - 3.7 ppm): Triplet/Multiplet, 2H.[1]

  • Alpha-Methylene (2.6 ppm): Triplet, 2H (-CH ₂COO-).[1]

  • Propyl Methyl (0.9 ppm): Triplet, 3H.[1]

Troubleshooting
  • Issue: Presence of bis-alkylated byproduct in Phase 1.

    • Cause: Insufficient excess of propylamine or high temperature during addition.[1]

    • Solution: Increase propylamine to 5-10 equivalents; ensure strict 0°C addition.

  • Issue: Low yield in Phase 2.

    • Cause: Hydrolysis of acid chloride due to wet solvent.[1]

    • Solution: Use anhydrous DCM and dry glassware.[1]

Safety & Handling

  • Ethyl Acrylate: Highly flammable, lachrymator, potential carcinogen. Handle in a fume hood. Polymerizes readily; check inhibitor levels (MEHQ) before use.[1]

  • 3-Methylbenzoyl Chloride: Corrosive, reacts violently with water to release HCl gas.[1]

  • Propylamine: Volatile, corrosive, causes severe skin burns.

References

  • Sigma-Aldrich.[1] Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Product Page. Link

  • Tietze, L. F., Voss, E., & Hartfiel, U. (1990).[1] Synthesis of Alkyl Propanoates by a Haloform Reaction: Ethyl 3,3-Diethoxypropanoate. Organic Syntheses, 69, 238. Link (Provides context on beta-substituted propanoate handling).

  • BenchChem.[1][6][10] Reactivity Analysis: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Link (Supporting data for 3-methylbenzoyl chloride reactivity).[1]

  • ChemicalBook.[1] Synthesis of Methyl 3-(methylamino)propanoate. Link (Analogous protocol for Phase 1).

Sources

Formulation strategies for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate delivery

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides comprehensive, field-validated formulation strategies for the delivery of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (EMPBP) . Designed for formulation scientists and drug development professionals, this guide details the physicochemical rationale, quantitative metrics, and step-by-step protocols for encapsulating this active ingredient using Nanostructured Lipid Carriers (NLCs) and Complex Coacervation.

Physicochemical Profiling & Formulation Rationale

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) is a highly lipophilic benzamide derivative[1]. Structurally analogous to widely used topical agents like DEET (N,N-diethyl-3-methylbenzamide), EMPBP features an extended ethyl propanoate ester moiety and an N-propyl group. This structural modification increases its molecular weight and lipophilicity, significantly reducing its volatility compared to standard repellents or topical active pharmaceutical ingredients (APIs).

The Causality Behind the Formulation Choices: Direct topical application of highly lipophilic benzamides often results in rapid systemic permeation through the stratum corneum. This not only increases the risk of dermal toxicity but also prematurely depletes the active ingredient from the skin surface, shortening its duration of action[2]. To engineer a self-validating, sustained-release delivery system, two distinct micro/nano-encapsulation strategies are employed:

  • Nanostructured Lipid Carriers (NLCs) for Dermal Delivery: NLCs are synthesized using a spatially incompatible blend of solid and liquid lipids. This creates an imperfect crystalline matrix that accommodates high payloads of the lipophilic EMPBP while preventing drug expulsion during long-term storage[3]. The lipid matrix reinforces the skin's natural barrier, drastically reducing systemic absorption while providing a zero-order release profile[2].

  • Complex Coacervation for Textile/Surface Impregnation: For applications requiring extreme environmental stability (e.g., fabric impregnation), complex coacervation utilizes oppositely charged biopolymers to form a hardened, crosslinked shell around the EMPBP oil core. This physically isolates the active ingredient, mitigating oxidative degradation and volatile loss[4],[5].

Quantitative Data Summary

The formulation parameters are strictly governed by the physicochemical properties of the API and the target release kinetics.

Table 1: Physicochemical Properties of EMPBP [1]

Property Value Rationale / Impact on Formulation
CAS Number 1901944-93-1 Unique identifier for API sourcing.
Molecular Weight 277.36 g/mol Moderate MW allows for efficient lipid matrix embedding.
LogP (Lipophilicity) ~2.88 High lipophilicity dictates the use of O/W emulsions or lipid solid matrices; insoluble in aqueous phases.
Physical Form Liquid (Oil) Acts as the core material in coacervation; requires solid lipid blending for NLCs.

| H-Bond Acceptors | 3 | Influences surfactant selection (e.g., Tween 80) for optimal steric stabilization. |

Table 2: Target Formulation Metrics & IPQC Thresholds [3],[5]

Metric NLC Target Microcapsule Target IPQC Validation Failure Condition
Particle Size 100 – 250 nm 10 – 50 µm >300 nm (NLC) indicates poor homogenization.
Polydispersity (PDI) < 0.3 N/A (Span < 1.0) >0.3 indicates agglomeration/instability.
Zeta Potential < -30 mV < -20 mV > -30 mV indicates insufficient electrostatic repulsion.

| Encapsulation Eff. | > 90% | > 75% | Indicates lipid expulsion or shell porosity. |

Advanced Formulation Protocols

Protocol A: Synthesis of EMPBP-Loaded NLCs via Hot High-Pressure Homogenization

This protocol utilizes high-shear forces above the lipid melting point to create a nanoemulsion, which solidifies into NLCs upon cooling.

Step 1: Lipid Phase Preparation

  • Action: Melt 4.0 g of solid lipid (e.g., Precirol® ATO 5) in a water bath at 75°C. Once fully melted, add 1.5 g of liquid lipid (e.g., Miglyol® 812) and 0.5 g of EMPBP. Stir continuously at 500 rpm.

  • Causality: Heating to 75°C (approx. 10°C above the solid lipid's melting point) ensures complete solubilization of the lipophilic EMPBP into the liquid/solid lipid blend, preventing premature API crystallization[3].

Step 2: Aqueous Phase Preparation

  • Action: Dissolve 2.0 g of surfactant (e.g., Poloxamer 188 or Tween 80) in 92.0 mL of ultra-purified water. Heat this solution to exactly 75°C.

  • Causality: Temperature matching between the aqueous and lipid phases is critical. A temperature mismatch will cause localized sub-cooling, leading to premature lipid precipitation and failed homogenization.

Step 3: Pre-Emulsion Formation

  • Action: Disperse the hot lipid phase into the hot aqueous phase dropwise under high-speed homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Causality: This creates a coarse oil-in-water (O/W) emulsion, reducing the droplet size to the low micrometer range, which is necessary to prevent clogging the high-pressure homogenizer valves.

Step 4: High-Pressure Homogenization (HPH)

  • Action: Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process the emulsion for 3 cycles at 500 bar.

  • Causality: Intense shear, collision, and cavitation forces break the coarse droplets down into the nanometer range (<200 nm).

Step 5: Cooling and Solidification (Self-Validation Step)

  • Action: Cool the nanoemulsion rapidly to room temperature (25°C) while stirring gently at 200 rpm.

  • Causality: Cooling induces the crystallization of the solid lipid. Because the liquid lipid (Miglyol) is spatially incompatible with the solid lipid lattice, it forms oily nanocompartments within the solid matrix, permanently trapping the EMPBP[3].

  • IPQC Validation: Immediately measure particle size and PDI via Dynamic Light Scattering (DLS). A PDI > 0.3 indicates that the HPH cycles were insufficient or the surfactant concentration is too low to stabilize the newly formed surface area.

NLC_Workflow LipidPhase Lipid Phase (Solid + Liquid Lipids + EMPBP) Heat to 75°C PreEmulsion Pre-Emulsion (High-Speed Stirring) LipidPhase->PreEmulsion AqPhase Aqueous Phase (Surfactants + Water) Heat to 75°C AqPhase->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Homogenize Cooling Cooling to Room Temp (Lipid Crystallization) HPH->Cooling Solidify NLC EMPBP-Loaded NLCs (Target: <200 nm) Cooling->NLC Finalize

Caption: Workflow for formulating EMPBP-loaded NLCs via hot high-pressure homogenization.

Protocol B: EMPBP Polymeric Microencapsulation via Complex Coacervation

This protocol relies on the electrostatic interaction between two oppositely charged polymers to form a protective shell around the EMPBP oil droplets.

Step 1: Polymer Hydration

  • Action: Prepare a 2% (w/v) Gelatin (Type A) solution and a 2% (w/v) Gum Arabic solution in distilled water at 40°C.

  • Causality: Heating to 40°C ensures complete unfolding and hydration of the biopolymer chains without causing thermal degradation[5].

Step 2: Core Emulsification

  • Action: Add 5.0 g of EMPBP dropwise into 50 mL of the Gelatin solution while stirring at 800 rpm for 15 minutes.

  • Causality: Gelatin acts as both the primary wall material and a macromolecular surfactant, stabilizing the EMPBP oil droplets and preventing coalescence[5].

Step 3: Coacervation Induction

  • Action: Add 50 mL of the Gum Arabic solution to the emulsion. Slowly add 10% Acetic Acid dropwise until the pH reaches ~4.0.

  • Causality: Lowering the pH below the isoelectric point of Gelatin (Type A, IEP ~8.0) renders it positively charged. This triggers an immediate electrostatic attraction with the negatively charged Gum Arabic (polyanion), causing the polymers to undergo phase separation (coacervation) and deposit around the EMPBP droplets[5].

Step 4: Shell Hardening & Crosslinking

  • Action: Transfer the vessel to an ice bath and cool the mixture to 5°C. Add 1.0 mL of 25% Glutaraldehyde solution and stir for 2 hours.

  • Causality: Cooling physically gels the coacervate shell. Glutaraldehyde acts as a chemical hardening agent, covalently crosslinking the free amino groups of the gelatin. This permanently hardens the microcapsule, allowing it to withstand mechanical stress and preventing the burst release of EMPBP[5].

  • IPQC Validation: Evaluate the suspension under an optical microscope. The presence of distinct, spherical, core-shell structures without massive agglomeration validates the successful coacervation.

Coacervation EMPBP EMPBP Core (Oil Phase) Coacervate Complex Coacervate EMPBP->Coacervate Emulsify Gelatin Gelatin (+) (pH < IEP) Gelatin->Coacervate Electrostatic Attraction Acacia Gum Arabic (-) (Polyanion) Acacia->Coacervate Crosslink Crosslinking (Glutaraldehyde) Coacervate->Crosslink Shell Hardening Microcapsule Stable Microcapsule Crosslink->Microcapsule Final Product

Caption: Mechanism of EMPBP microencapsulation via gelatin-acacia complex coacervation.

References

  • Fluorochem. "Ethyl 3-(3-methyl-N-propylbenzamido)propanoate". URL:[1]

  • National Institutes of Health (NIH). "Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers". URL:[3]

  • Taylor & Francis. "DEET-loaded solid lipid particles for skin delivery: In vitro release and skin permeation characteristics in different vehicles". URL:[2]

  • Emerald Publishing. "Development of insect repellent finish by a simple coacervation microencapsulation technique". URL:[4]

  • Songklanakarin Journal of Science and Technology. "Microencapsulation of citronella oil for mosquito repellent: Preparation and evaluation of release characteristics". URL:[5]

Sources

Application Note: Esterification Strategies for 3-(3-methyl-N-propylbenzamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide provides an in-depth technical analysis and step-by-step methodology for the esterification of 3-(3-methyl-N-propylbenzamido)propanoic acid .

Introduction & Chemical Context

The target molecule, 3-(3-methyl-N-propylbenzamido)propanoic acid , represents a specific class of


-substituted 

-alanine derivatives often utilized as building blocks in peptidomimetic drug discovery, PROTAC linker synthesis, and fragment-based lead generation.
Structural Analysis[1]
  • Core Scaffold:

    
    -Alanine backbone (3-aminopropanoic acid).[1]
    
  • Functional Groups:

    • Carboxylic Acid (

      
      -terminus):  The site of transformation. Unhindered and primary.
      
    • Tertiary Amide: The

      
      -propyl-
      
      
      
      -(3-methylbenzoyl) moiety. Unlike primary amides, this tertiary amide is robust against dehydration to nitriles (von Braun degradation) but can be susceptible to hydrolysis under extreme acidic/thermal stress.
    • Aromatic System: 3-Methylphenyl group.[2] Electronically stable; the methyl group is meta-positioned, offering minimal steric interference to the amide.

Strategic Considerations

The primary challenge in esterifying this molecule is chemoselectivity . We must activate the carboxylic acid for nucleophilic attack by the alcohol (esterification) without activating the amide carbonyl (which could lead to Vilsmeier-Haack type side reactions or hydrolysis).

This guide presents three validated protocols ranging from scalable acid-catalyzed methods to mild, base-promoted alkylations.

Decision Matrix & Workflow

The following decision tree assists in selecting the optimal protocol based on scale, available equipment, and downstream application.

Esterification_Decision_Tree Start Start: 3-(3-methyl-N-propylbenzamido) propanoic acid Scale_Q What is the Reaction Scale? Start->Scale_Q Small_Scale Small Scale (<100 mg) or Precious Material Scale_Q->Small_Scale R&D Large_Scale Large Scale (>1 g) or Cost-Sensitive Scale_Q->Large_Scale Production Acid_Sens_Q Is the substrate Acid Sensitive? Small_Scale->Acid_Sens_Q Method_A Method A: Thionyl Chloride (In-situ Acid Chloride) Large_Scale->Method_A High Yield Required Method_B Method B: Fischer Esterification (H2SO4 Reflux) Large_Scale->Method_B Lowest Cost Acid_Sens_Q->Method_A No (Robust) Method_C Method C: Alkyl Halide (Base-Promoted) Acid_Sens_Q->Method_C Yes (Avoid Acid)

Figure 1: Decision matrix for selecting the appropriate esterification strategy.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best For: High yields, ease of purification, and synthesis of methyl/ethyl esters. Mechanism: In situ generation of anhydrous HCl and transient formation of the acid chloride, which is rapidly trapped by the alcohol solvent.

Reagents
  • Substrate: 3-(3-methyl-N-propylbenzamido)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent/Reactant: Anhydrous Methanol (or Ethanol) (0.5 M concentration relative to substrate)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve the carboxylic acid substrate in anhydrous Methanol (MeOH) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Activation: Add

    
     dropwise via syringe over 10–15 minutes.
    
    • Note: The reaction is exothermic and evolves

      
       and 
      
      
      
      gas. Ensure proper venting.
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The tertiary amide remains stable under these conditions [1].

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
  • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (aq) to neutralize residual acid. Wash with brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the ester.
    
Method B: Fischer Esterification (Scalable/Classic)

Best For: Large-scale batches where reagent cost is a primary driver. Mechanism: Equilibrium-driven protonation of the carbonyl oxygen.

Reagents
  • Substrate: 1.0 equiv

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.1 – 0.5 equiv)
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Protocol
  • Setup: Equip a RBF with a reflux condenser.

  • Mixing: Dissolve the substrate in Methanol (0.2 – 0.5 M). Add Conc.

    
     slowly.
    
  • Reflux: Heat the mixture to reflux (

    
    C for MeOH) for 8–12 hours.
    
    • Critical Control: Do not overheat. Prolonged reflux >24h may degrade the amide linkage [2].

  • Workup: Cool to RT. Concentrate to ~20% of original volume. Pour into crushed ice/water.

  • Extraction: Extract with EtOAc or DCM. Wash with

    
     and Brine.
    
Method C: Base-Promoted Alkylation (Mild)

Best For: Small-scale synthesis or if the substrate contains acid-sensitive moieties (unlikely here, but good practice). Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Reagents
  • Substrate: 1.0 equiv

  • Alkylating Agent: Methyl Iodide (

    
    ) or Benzyl Bromide (1.2 equiv)
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Protocol
  • Setup: Vial or flask with stir bar.

  • Deprotonation: Dissolve substrate in DMF. Add the base and stir for 15 minutes at RT.

  • Alkylation: Add Methyl Iodide (Caution: Carcinogen) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with water (5x volume) and extract with Diethyl Ether or EtOAc.

    • Note: DMF requires thorough water washing to remove.

Analytical Data & Validation (Expected)

ParameterMethodExpected Result / Criteria
Reaction Completion TLC / LC-MSDisappearance of acid peak (

250); Appearance of ester peak (

264 for Me-ester).
NMR Validation

-NMR (CDCl3)
New Singlet: ~3.6-3.7 ppm (3H,

). Shift:

-protons of propanoic chain shift slightly upfield upon esterification.
Purity Check HPLC (UV 254nm)>95% purity required for biological assays.

Mechanistic Pathway (Method A)

The following diagram illustrates the chemical pathway for the Thionyl Chloride method, highlighting the activation of the carboxylic acid over the amide.

Reaction_Mechanism Substrate Carboxylic Acid (Substrate) Intermediate Activated Acyl-Chloride (Transient) Substrate->Intermediate Activation (0°C) SOCl2 SOCl2 + MeOH SOCl2->Intermediate Product Methyl Ester (Final Product) Intermediate->Product Methanolysis (RT) Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 2: Mechanistic pathway for SOCl2-mediated esterification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease reaction time or add 0.5 eq more

. Ensure MeOH is anhydrous.
Amide Hydrolysis Conditions too harshSwitch from Method B (Reflux) to Method C (Base/Alkyl Halide) or Method A (0°C).
Impurity: Methyl Ether Reaction of alcoholUnlikely with MeOH, but ensure temperature is controlled during acid addition.
Sticky Oil Product Residual DMF (Method C)Wash organic layer 3x with water/LiCl solution or use Acetone as solvent.

References

  • Scholars Research Library. (2011). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.[1] Der Pharma Chemica.[3] Retrieved from [Link][3]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Methyl Esters - Protection and Synthesis.[5] Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) is a specialized synthetic intermediate and active pharmaceutical ingredient (API) candidate characterized by its bifunctional amido-ester scaffold. Structurally related to known pharmacophores and agrochemicals, its dual functional groups—an ethyl ester and a tertiary amide—present unique stability challenges. This application note provides causality-driven guidelines for the storage, handling, and stability testing of this compound to prevent hydrolytic degradation and ensure high-fidelity experimental outcomes.

Physicochemical Profiling

Understanding the structural vulnerabilities of a compound is the first step in designing a robust handling protocol. The table below summarizes the key physicochemical attributes that dictate the stability of this molecule.

ParameterValue / Description
Chemical Name Ethyl 3-(3-methyl-N-propylbenzamido)propanoate
CAS Number 1901944-93-1
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Key Functional Groups Ethyl ester, Tertiary amide, Aromatic ring (m-tolyl)
Primary Degradation Risk Ester hydrolysis (yielding ethanol and free carboxylic acid)

Causality-Driven Storage Protocols

To maintain the structural integrity of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate, storage conditions must mitigate the thermodynamic drivers of hydrolysis and oxidation.

  • Temperature Control: Store the neat compound at -20°C for long-term archiving, and 2–8°C for active use (up to 4 weeks).

    • Causality: The ethyl ester moiety is susceptible to bimolecular acyl-oxygen cleavage[1]. Because hydrolytic degradation is a temperature-dependent kinetic process, lowering the thermal energy of the system exponentially decreases the rate constant of nucleophilic attack by trace water[2].

  • Atmospheric Control (Inert Gas Blanketing): Vials must be purged with dry Argon or Nitrogen gas prior to sealing.

    • Causality: The carbon atom of the ester carbonyl group is highly electron-deficient due to bond polarization by the adjacent oxygen[3]. Ambient moisture provides the nucleophile (H2O) necessary to initiate hydrolysis. Inert gas blanketing displaces atmospheric moisture, effectively starving the reaction of its primary reactant.

  • Light Protection: Store in amber borosilicate glass containers.

    • Causality: UV radiation can induce radical-mediated auto-oxidation of the alkyl chains or the aromatic ring, leading to complex degradation profiles.

Degradation Pathway Visualization

Understanding the compound's degradation pathway is critical for identifying impurities during quality control. The primary degradation route is the hydrolysis of the labile ester bond, followed by the cleavage of the more resilient amide bond under extreme stress[4].

DegradationPathway Parent Ethyl 3-(3-methyl-N-propylbenzamido) propanoate EsterHydrolysis Ester Hydrolysis (Primary Degradation) Parent->EsterHydrolysis H2O, Acid/Base Catalysis Metabolite1 3-(3-methyl-N-propylbenzamido) propanoic acid + Ethanol EsterHydrolysis->Metabolite1 AmideHydrolysis Amide Hydrolysis (Secondary Degradation) Metabolite2 3-methylbenzoic acid + 3-(propylamino)propanoic acid AmideHydrolysis->Metabolite2 Metabolite1->AmideHydrolysis Prolonged Heat / Extreme pH

Hydrolytic degradation pathway of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Handling & Reconstitution Workflows

This protocol is designed as a self-validating system; it incorporates built-in quality control checks to ensure the compound's integrity before use in sensitive biological or chemical assays.

Step-by-Step Reconstitution Protocol:

  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature (20–25°C) for 30–45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, which will accelerate ester hydrolysis upon dissolution[3].

  • Gravimetric Measurement: Under a nitrogen-purged glovebox or a standard fume hood, weigh the required mass using a calibrated analytical microbalance.

  • Solvent Selection & Dissolution: Dissolve the compound in an anhydrous, LC-MS grade solvent (e.g., DMSO, Acetonitrile, or absolute Ethanol) to create a concentrated stock solution (e.g., 10–50 mM).

    • Note: Avoid protic solvents containing trace water or extreme pH modifiers, as specific acid-base catalysis rapidly degrades the ester[1].

  • Aliquotting: Divide the stock solution into single-use amber vials (e.g., 50 µL aliquots) and immediately flash-freeze in liquid nitrogen before transferring to -80°C.

    • Causality: Repeated freeze-thaw cycles introduce localized concentration gradients and micro-condensation, accelerating degradation.

  • Self-Validation (QC Check): Before utilizing a new batch of aliquots, run a rapid HPLC-UV (254 nm) or LC-MS analysis. The batch is validated for use only if the peak corresponding to the free acid metabolite (3-(3-methyl-N-propylbenzamido)propanoic acid) is <2% of the total area.

Stability Testing Protocol (ICH Q1A Aligned)

To establish a formal shelf-life for formulations containing this compound, stability studies must be conducted in accordance with ICH Q1A(R2) guidelines[5],[6].

Accelerated Stability Workflow:

  • Sample Preparation: Prepare three distinct batches of the compound in its final intended primary packaging (e.g., sealed amber glass vials with PTFE-lined septa).

  • Environmental Chamber Incubation: Place the samples in a stability chamber calibrated to accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH [7].

  • Sampling Schedule: Withdraw samples at T=0, 1, 3, and 6 months.

  • Analytical Evaluation:

    • Analyze via a stability-indicating HPLC method.

    • Monitor for the depletion of the parent API and the emergence of hydrolysis products (ethanol, free carboxylic acid, and secondary amide cleavage products)[8].

  • Data Evaluation: If significant change (e.g., >5% degradation) occurs under accelerated conditions within 6 months, intermediate testing (30°C ± 2°C / 65% RH ± 5% RH) must be initiated to accurately model real-time shelf life[9].

References
  • Title: Drug stability | Source: Basicmedical Key | URL: 1

  • Title: CHEMICAL STABILITY OF DRUGS | Source: RSquareL | URL: 2

  • Title: CHEMICAL STABILITY OF DRUGS | Source: IIP Series | URL: 3

  • Title: A chemical rationale of drug stability and degradation | Source: IJCAP | URL: 4

  • Title: ICH Q1 Stability Testing Guidelines | Source: MasterControl | URL: 5

  • Title: Q1 Stability Testing of Drug Substances and Drug Products | Source: FDA | URL: 6

  • Title: ICH Q1A(R2) Stability Testing Requirements Across Regions | Source: PharmaRegulatory | URL: 7

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: NIH | URL: 8

  • Title: The Essential Elements of a Stability Program for Pharmaceuticals | Source: Cal Laboratories | URL: 9

Sources

Dosing protocols for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Characterization & Dosing Protocols for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Part 1: Executive Summary & Chemical Logic

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) is a structural hybrid of two "Gold Standard" insect repellents: DEET (N,N-diethyl-3-methylbenzamide) and IR3535 (Ethyl butylacetylaminopropionate).[1]

  • Structural Insight: It retains the 3-methylbenzamide core of DEET (associated with broad-spectrum repellency) but substitutes the diethyl amine with an N-propyl-β-alanine ethyl ester tail (mimicking the safety and skin-feel profile of IR3535).[1]

  • Development Status: As a Novel Chemical Entity (NCE) or advanced analog, specific public dosing data is limited.[1] This guide establishes a self-validating preclinical protocol based on OECD guidelines and comparative benchmarks (DEET/IR3535).

Physicochemical Profile & Formulation Strategy

Before dosing, the compound must be formulated to ensure bioavailability (oral) or consistent skin coverage (dermal).[1]

ParameterCharacteristic (Predicted)Formulation Recommendation
Lipophilicity (LogP) ~2.5 - 3.2High.[1] Soluble in Ethanol, DMSO, PEG-400.[1] Poor water solubility.[1]
Hydrolysis Ethyl ester is labile.[1]Avoid aqueous buffers (pH > 7.[1]4) for long-term storage.[1] Prepare fresh.
Vehicle (Dermal) Volatile organic solvent.[1]Ethanol (70-95%) or Isopropanol for repellency tests (mimics commercial use).[1]
Vehicle (Oral/IV) Lipophilic carrier.[1]Corn Oil (Oral gavage) or 10% DMSO / 40% PEG-400 / 50% Saline (IV/IP).[1]

Part 2: Safety & Toxicology Dosing Protocols

Safety assessment is the prerequisite for any efficacy trial.[1] The following protocols align with OECD Guidelines for the Testing of Chemicals .

Acute Oral Toxicity (OECD 423)

Objective: Determine the Acute Toxicity Class (LD50 range) and safe starting dose for efficacy models. Model: Wistar or Sprague-Dawley Rats (Female, nulliparous and non-pregnant).[1]

Protocol Workflow:

  • Fasting: Fast animals for 16–18 hours prior to dosing (water ad libitum).

  • Starting Dose: Stepwise procedure. Start at 300 mg/kg .[1]

    • Rationale: As a DEET analog (LD50 ~1800 mg/kg), 300 mg/kg is a conservative starting point.[1]

  • Administration: Oral gavage using a flexible feeding needle.

    • Volume: 10 mL/kg body weight (Vehicle: Corn Oil).[1]

  • Observation:

    • 0-30 min: Continuous observation for convulsions, tremors, or sedation.[1]

    • 4 hrs: Hourly checks.

    • 14 Days: Daily weighing and clinical sign monitoring.

Decision Logic:

  • If 300 mg/kg is lethal ($ \ge $ 2/3 deaths)

    
     Retest at 50 mg/kg .[1]
    
  • If 300 mg/kg is survived ($ \le $ 1/3 deaths)

    
     Retest at 2000 mg/kg  (Limit Test).[1]
    
Acute Dermal Toxicity (OECD 402)

Objective: Assess systemic toxicity via the primary route of exposure (skin).[1] Model: Rats or Rabbits (Shaved dorsal area).[1]

Protocol Workflow:

  • Preparation: Shave 10% of total body surface area 24 hours prior.[1] Avoid abrasion.[1]

  • Dosing: Apply 2000 mg/kg (Limit Dose) uniformly over the shaved area.[1]

  • Occlusion: Cover with a porous gauze dressing and non-irritating tape for 24 hours .[1]

  • Washout: Remove dressing and wash skin with lukewarm water.[1]

  • Observation: Monitor for 14 days. Check for erythema/edema (local) and weight loss (systemic).[1]

Part 3: Pharmacokinetics (PK) & Metabolism[1]

Understanding the metabolic fate is critical.[1] The ethyl ester moiety makes this compound a likely prodrug or susceptible to rapid first-pass metabolism.[1]

Metabolic Pathway Visualization

The compound likely undergoes hydrolysis by carboxylesterases (CES) in the skin and liver.[1]

Metabolism cluster_0 Dermal/Systemic Compartment Parent Parent Compound (Lipophilic, Penetrates Skin) Metabolite Acid Metabolite (3-(3-methyl-N-propylbenzamido) propanoic acid) Parent->Metabolite Hydrolysis Enzyme Carboxylesterases (Skin/Liver/Plasma) Enzyme->Parent Excretion Renal Excretion (Hydrophilic) Metabolite->Excretion Elimination

Caption: Predicted metabolic hydrolysis of the ethyl ester to the free acid metabolite, increasing water solubility and facilitating excretion.

In Vivo PK Study Design

Model: Male SD Rats (Cannulated: Jugular Vein).[1] Groups: IV (Intravenous) vs. PO (Oral) vs. Dermal.[1]

GroupRouteDoseVehicleSampling Timepoints
A IV Bolus 5 mg/kg10% DMSO / PEG5, 15, 30 min; 1, 2, 4, 8, 24 h
B Oral 20 mg/kgCorn Oil15, 30 min; 1, 2, 4, 8, 24 h
C Dermal 100 mg/kgEthanol30 min; 1, 2, 4, 8, 12, 24, 48 h

Analytical Note: Monitor both Parent and Acid Metabolite using LC-MS/MS.[1] Dermal bioavailability (


) is calculated as 

.[1]

Part 4: Efficacy Dosing (Repellency Models)

Efficacy testing requires determining the Minimum Effective Dose (MED) and Protection Time .[1]

Dose-Response Surface Assay (WHO/EPA Guidelines)

Objective: Determine ED50 and ED95 (Effective Dose for 50% and 95% repellency). Model: Arm-in-cage (using Human volunteers or Animal surrogate like Guinea Pig).[1] Note: Animal surrogates are preferred for early-stage NCEs.[1]

Protocol (Guinea Pig Model):

  • Preparation: Shave the dorsal area of guinea pigs.[1] Mark six

    
     cm test areas.[1]
    
  • Dosing Formulation: Dissolve compound in Ethanol .

    • Concentrations: 0.05, 0.1, 0.25, 0.5, 1.0 mg/cm².[1]

  • Control: DEET (Positive Control) at 0.5 mg/cm²; Ethanol (Negative Control).

  • Application: Apply

    
     of solution per area.[1] Allow to dry for 5 minutes.
    
  • Exposure: Expose treated area to a cage of Aedes aegypti (starved females) for 3 minutes.[1]

  • Scoring: Count number of landings/bites.

    • Calculation:

      
       (where C = Control bites, T = Test bites).[1]
      
Protection Time (Duration of Action)

Dose: Apply a fixed high dose (e.g., 1.5 mg/cm² or roughly 15% formulation) to the skin.[1] Method: Challenge with mosquitoes every 30 minutes until the "First Confirmed Bite" (one bite followed by another within 30 mins) occurs. Benchmark: Compare duration against 15% DEET and 15% IR3535.[1]

Part 5: Experimental Workflow Diagram

Workflow cluster_Safety Phase 1: Safety (Tox) cluster_PK Phase 2: ADME cluster_Efficacy Phase 3: Efficacy Start Compound Acquisition (CAS: 1901944-93-1) Formulation Formulation Check (Solubility in Ethanol/Oil) Start->Formulation AcuteOral Acute Oral (Rat) OECD 423 (Limit: 2000 mg/kg) Formulation->AcuteOral SkinIrritation Skin Irritation OECD 404 (Rabbit/In Vitro) AcuteOral->SkinIrritation If Safe InVivoPK In Vivo PK (IV vs Dermal) SkinIrritation->InVivoPK InVitroMet In Vitro Hydrolysis (Microsomes) DoseResp Dose-Response (ED50/ED95) InVivoPK->DoseResp Clearance OK Duration Protection Time (Time to First Bite) DoseResp->Duration

Caption: Step-by-step preclinical development workflow from formulation to efficacy testing.

References

  • OECD. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

  • OECD. (2017).[1] Test No. 402: Acute Dermal Toxicity: Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

  • U.S. EPA. (2010).[1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. United States Environmental Protection Agency.[1] Link

  • World Health Organization (WHO). (2009).[1] Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.[1]4. Link[1]

  • Debboun, M., Frances, S. P., & Strickman, D. (2014).[1] Insect Repellents: Principles, Methods, and Uses. CRC Press.[1] (Standard reference for DEET/IR3535 comparative protocols).

  • Stier, N., et al. (2015).[1] Pharmacokinetics of the Insect Repellent IR3535 in a Human Dermal Microdialysis and a Pig Skin Model. Archives of Dermatological Research. (Reference for ester-based repellent PK).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Why is your yield low?

Before altering your protocol, use this diagnostic workflow to identify the specific stage responsible for yield loss. Most failures in this specific synthesis stem from three distinct failure modes: Moisture Sensitivity , Competitive Cyclization , or Workup Hydrolysis .

YieldDiagnosis Start Start: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (Amine) Remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Full Conversion) Hydrolysis Impurity: 3-Methylbenzoic Acid CheckSM->Hydrolysis Yes (Low Conversion) Lactam Impurity: N-propyl-2-pyrrolidone CheckImpurity->Lactam Peak at M-46 (EtOH loss) EsterHyd Impurity: Carboxylic Acid Derivative (Ethyl ester cleaved) CheckImpurity->EsterHyd Peak at M-28 (Et loss) Sol1 Solution: Re-titrate Acid Chloride or Switch to HATU Hydrolysis->Sol1 Sol2 Solution: Lower Reaction Temp (< 40°C) Lactam->Sol2 Sol3 Solution: Reduce Base Strength/Conc. during Workup EsterHyd->Sol3

Figure 1: Diagnostic logic tree for identifying yield-limiting factors in benzamide synthesis.[1][2]

Critical Synthesis Parameters & Mechanistic Insight

To improve yield, you must understand the "Yield Killers" specific to beta-amino acid esters . Unlike standard amide couplings, this substrate has a built-in self-destruct mechanism.[1][2]

The "Lactam Trap" (Thermodynamic Pitfall)

The starting material, Ethyl 3-(propylamino)propanoate , is a beta-amino ester.[1] Under high thermal stress or prolonged reaction times without an active acylating agent, it undergoes intramolecular cyclization to form N-propyl-2-pyrrolidone .[1][2]

  • Consequence: Once the lactam forms, it is chemically inert to acylation. Your yield is permanently capped.[1][2]

  • Prevention: Avoid heating the starting amine above 60°C. Use highly reactive acylating agents (Acid Chlorides) to ensure intermolecular amidation is kinetically faster than intramolecular cyclization.[2]

The Hydrolysis Competition (Kinetic Pitfall)

The target molecule contains two carbonyls: the newly formed amide and the pre-existing ethyl ester .

  • Risk: If you use strong aqueous bases (NaOH/KOH) for the Schotten-Baumann reaction, you risk hydrolyzing the ethyl ester to the free acid (Propanoic acid derivative).

  • Prevention: Use non-nucleophilic organic bases (Triethylamine or DIPEA) in anhydrous solvents (DCM or THF).[1][2]

Troubleshooting Guide (FAQs)

Scenario A: Low Conversion

Q: I used 1.0 equivalent of 3-methylbenzoyl chloride, but 30% of my amine remains unreacted. Why? A: Acid chlorides are moisture sensitive.[1][2] If your reagent is old or your solvent "wet," a portion of the acid chloride hydrolyzed to 3-methylbenzoic acid before it could react with your amine.

  • Fix: Use 1.2 to 1.5 equivalents of acid chloride.[1][2]

  • Fix: Verify solvent quality. Dichloromethane (DCM) should be distilled over CaH2 or sourced from a fresh anhydrous bottle.[1][2]

Scenario B: Product is an Oil/Gum

Q: The literature suggests a solid, but I isolated a viscous yellow oil. How do I crystallize it? A: This molecule has a low melting point due to the flexible propyl and ethyl chains.[2] The "oil" is likely the product depressed by trace solvent or impurities (specifically the lactam byproduct).

  • Fix: Perform a high-vacuum dry down (0.1 mbar) for 12 hours.

  • Fix: Attempt triturating with cold n-Heptane or Pentane .[1][2] Scratch the side of the flask with a glass rod to induce nucleation.

Scenario C: Emulsion during Workup

Q: During the aqueous wash, I formed a thick emulsion that won't separate. A: This is common when using Triethylamine (TEA) as the base, as Triethylamine Hydrochloride acts as a surfactant.

  • Fix: Wash with 1M HCl (acidic wash breaks the emulsion and removes excess amine) followed by Saturated Brine .[2]

  • Fix: Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Optimized Protocol: The "Gold Standard" Method

This protocol utilizes the Acid Chloride Route (modified Schotten-Baumann).[1][2] It is superior to EDC/HOBt coupling for this specific substrate because it avoids urea byproducts and outcompetes the lactamization side-reaction.[1][2]

Reagents
  • Substrate: Ethyl 3-(propylamino)propanoate (1.0 equiv)

  • Reagent: 3-Methylbenzoyl chloride (1.2 equiv) [CAS: 1711-06-4][1][2]

  • Base: Triethylamine (TEA) (2.5 equiv) or DIPEA[2]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Ethyl 3-(propylamino)propanoate (1.0 eq) and TEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

    • Why? Cooling suppresses the exotherm and prevents side reactions.[2]

  • Addition: Add 3-Methylbenzoyl chloride (1.2 eq) dropwise over 15 minutes.

    • Why? Slow addition prevents localized heating.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1][2] The secondary amine spot should disappear.[2]

  • Quench: Add Saturated

    
     solution (aqueous) to quench excess acid chloride. Stir vigorously for 15 minutes.
    
  • Workup:

    • Separate the organic layer.[2]

    • Wash Organic Layer: 1x with 1M HCl (removes unreacted amine), 1x with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude is not >95% pure, purify via Silica Gel Chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).[1][2]

Yield Comparison Table
MethodTypical YieldPurity ProfileMajor Downside
Acid Chloride (Rec.[1][2] Conditions) 85 - 94% HighMoisture sensitive reagents
Standard Schotten-Baumann (Aq.[1][2] NaOH)40 - 60%LowHydrolysis of ester group
Coupling Reagents (EDC/HOBt)65 - 75%MediumUrea removal is difficult
Thermal Amidation (Acid + Amine + Heat)< 30%Very LowLactam formation dominates

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic substitution at the carbonyl group).[2] [2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.[1][3] (Review of coupling agents vs acid chlorides). [2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Schotten-Baumann reactions).

  • Tietze, L. F., et al. (1988).[2][5] Synthesis of Ethyl 3,3-diethoxypropanoate and related beta-amino esters. Organic Syntheses, Coll.[2] Vol. 8, p.265.[2] (Background on beta-amino ester stability). [2]

Sources

Troubleshooting solubility issues of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Topic: Troubleshooting Solubility & Handling in DMSO Compound CAS: 1901944-93-1 Molecular Formula: C₁₆H₂₃NO₃ | MW: 277.36 g/mol Physical State: Viscous Liquid (at Room Temperature)[1][2]

Executive Summary: The Physicochemical Reality

As a Senior Application Scientist, I often see researchers treat all library compounds as "white powders." Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is distinct because it is typically a liquid at room temperature with a calculated LogP of ~2.88 .[1][2]

This lipophilicity profile places it in the "Goldilocks" zone for DMSO solubility—it dissolves readily in organic solvents but poses significant risks of "crashing out" (precipitation) upon rapid dilution into aqueous buffers.[1] Furthermore, the molecule contains an ethyl ester moiety, making it susceptible to hydrolysis if your DMSO stock absorbs atmospheric moisture.[1][2]

This guide moves beyond basic instructions to address the specific hydrodynamic and thermodynamic behaviors of this compound.

Critical Solubility Profile

ParameterValue / CharacteristicImplication for Protocol
DMSO Solubility High (>100 mM) Soluble, but high-concentration stocks become viscous.[1][2]
Aqueous Solubility Low (<100 µM) High risk of precipitation when DMSO > 1% in buffer.[1]
LogP ~2.88 Lipophilic; requires intermediate dilution steps.[1]
Functional Groups Ester, Amide Hydrolysis Risk: Avoid wet DMSO; store at -20°C.
Physical Form Viscous Liquid Pipetting Error: Gravimetric preparation is required.[1][2]

Troubleshooting Guide (Q&A)

Q1: "The compound is a liquid. How do I prepare a precise 10 mM stock solution without density data?"

The Expert Insight: Never rely on volume for viscous liquids during stock preparation. The density of this specific benzamide derivative is not standardized and fluctuates with temperature.[1] Pipetting a viscous oil leads to significant under-dosing due to retention on tip walls.[1]

Correct Protocol (Gravimetric Method):

  • Place an empty, sterile glass vial on an analytical balance and tare it.[1][2]

  • Using a wide-bore tip, transfer approximately the desired amount of the liquid compound into the vial.[1][2]

  • Record the exact mass (e.g., 14.2 mg).[1][2]

  • Calculate the required DMSO volume using the formula:

    
    [1][2]
    
  • Add the calculated volume of anhydrous DMSO.[1] Vortex for 30 seconds.[1][2]

Q2: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

The Expert Insight: You are experiencing "Solvent Shock."[1] Adding a high-energy solvent (DMSO) carrying a lipophilic cargo (LogP ~2.[1][2]9) directly into a high-entropy aqueous system causes rapid phase separation.[1][2] The compound aggregates before it can disperse.[1][2]

The Fix: The "Intermediate Shift" Technique Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Step A: Dilute your 10 mM stock 1:10 into pure DMSO (creates 1 mM working stock).

  • Step B: Dilute this 1 mM stock 1:10 into PBS containing 5% BSA (or serum). The protein acts as a carrier, sequestering the lipophilic molecule.[1][2]

  • Step C: Add this intermediate mix to your final culture media.

Q3: "I stored my stock at -20°C, and now I see crystals or a phase separation layer."

The Expert Insight: DMSO freezes at 18.5°C. Upon freezing, solutes are often excluded from the crystal lattice, concentrating them into a "eutectic" liquid pocket that may eventually crystallize or oil out.[1][2]

Recovery Protocol:

  • Thaw: Allow the vial to reach room temperature (20-25°C).

  • Sonicate: Place in a bath sonicator at 37°C for 5–10 minutes. The combination of mild heat and acoustic energy breaks up aggregates.[1]

  • Vortex: Mix vigorously.

  • Visual Check: Hold against a light source.[1][2] If "schlieren" lines (wavy refraction patterns) are visible, the solution is not homogenous.[1][2] Vortex again.

Q4: "Can I keep the DMSO stock on the bench for a week?"

The Expert Insight: No. This compound contains an ethyl ester .[1][2][3][4] DMSO is hygroscopic (absorbs water from air).[1][2] Wet DMSO + Ester + Room Temp = Hydrolysis .[1][2] You will slowly convert your active compound into the corresponding carboxylic acid (3-(3-methyl-N-propylbenzamido)propanoic acid), altering your bioassay results.[1][2]

Storage Rule:

  • Short Term (<24 hrs): Room temp, desiccated.

  • Long Term (>1 week): -20°C or -80°C, sealed with parafilm, preferably under argon/nitrogen.

Visualization: The Solubility Decision Tree

The following logic flow guides you through the critical decision points when handling this lipophilic ester.

SolubilityWorkflow Start Start: Liquid Compound (Ethyl 3-(3-methyl-N-propylbenzamido)propanoate) SolventChoice Solvent Selection: Anhydrous DMSO (Grade >99.9%) Start->SolventChoice StockPrep Stock Preparation (Gravimetric Method) Dissolution Dissolution Check: Clear? No Schlieren lines? StockPrep->Dissolution SolventChoice->StockPrep Weigh Liquid Sonicate Action: Sonicate @ 37°C (10 mins) Dissolution->Sonicate No (Cloudy/Oily) Storage Storage: -20°C, Desiccated Dissolution->Storage Yes (Clear) Sonicate->Dissolution Dilution Aqueous Dilution Strategy Storage->Dilution DirectAdd Direct Addition (High Risk of Crash-out) Dilution->DirectAdd Stepwise Stepwise Dilution: DMSO -> PBS+BSA -> Media Dilution->Stepwise Precipitation Issue: Visible Precipitate? Precipitation->Stepwise Yes (Retry) Success Assay Ready (Stable Dispersion) Precipitation->Success No DirectAdd->Precipitation Stepwise->Precipitation

Figure 1: Decision matrix for handling lipophilic liquid esters in DMSO, prioritizing gravimetric preparation and stepwise dilution.

Experimental Protocol: The "Visual Cloudiness" Limit Test

Before running a valuable bioassay, determine the Kinetic Solubility Limit of this compound in your specific media.[1][2]

Materials:

  • 100 mM DMSO Stock of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.[1][2]

  • 96-well clear bottom plate.[1]

  • Your Assay Buffer (e.g., DMEM + 10% FBS).[1][2]

Procedure:

  • Prepare Dilution Series: Create 8 concentrations in DMSO (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 mM).

  • Transfer: Add 198 µL of Assay Buffer to plate wells.

  • Spike: Add 2 µL of each DMSO dilution to the buffer (1% final DMSO).

    • Final concentrations: 1000, 500, 250... µM.[2]

  • Incubate: Shake at 500 rpm for 1 hour at RT.

  • Read: Measure Absorbance at 600nm (turbidity) or inspect under a microscope.

  • Result: The highest concentration with no increase in OD600 relative to the blank is your "Safe Working Limit."[1]

References

  • PubChem Compound Summary. (2025). Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CID 118706342).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Gaylord Chemical. (2007).[1][2][5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[1][2][6] (Standard reference for DMSO solvent properties and compatibility).[1][2] Link

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Authoritative text on LogP and solubility optimization in drug discovery).

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO: General Protocols for Lipophilic Amides.Link[1][2]

Sources

Purification challenges of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this and structurally similar molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to optimize your purification workflows.

Introduction to the Molecule and its Challenges

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a moderately polar compound, and like many N-substituted benzamides, its purification can present unique hurdles.[1] These challenges often stem from its structural features: a tertiary amide, an ester group, and an aromatic ring. These functional groups can lead to issues such as co-elution with starting materials or byproducts, peak tailing, and even degradation on the stationary phase. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the column chromatography of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Problem 1: Poor Separation of the Product from Starting Materials or Impurities

Symptoms:

  • Overlapping spots on the Thin-Layer Chromatography (TLC) plate.

  • Mixed fractions collected from the column, confirmed by analysis (e.g., NMR, LC-MS).

  • Low purity of the final product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent System 1. Optimize the Eluent Polarity: Systematically screen different solvent mixtures using TLC. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.[2] Common solvent systems for benzamides include gradients of ethyl acetate in hexanes.[1][3] 2. Consider a Ternary System: If a binary system fails, introducing a third solvent with a different polarity or selectivity (e.g., dichloromethane or a small amount of methanol) can improve resolution.The retention factor (Rf) is inversely proportional to the column volumes (CV) required for elution.[4] An optimal Rf value ensures that the compound spends sufficient time interacting with the stationary phase for effective separation without excessive band broadening.[2] Different solvents interact with the analyte and stationary phase in unique ways, and a ternary system can exploit these differences to resolve closely eluting compounds.
Co-elution with Unreacted Starting Materials 1. Pre-column Workup: If unreacted 3-methylbenzoic acid is present, perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[3][5] If unreacted ethyl 3-(propylamino)propanoate remains, an acidic wash (e.g., dilute HCl) may be effective. 2. Adjust Eluent with Additives: For persistent acidic impurities, adding a small amount (0.1-1%) of a volatile acid like acetic acid to the mobile phase can improve separation.[6][7]Acid-base extraction is a classical and highly effective method for removing acidic or basic impurities from a neutral organic product. Modifying the mobile phase pH can alter the ionization state of acidic or basic compounds, thereby changing their polarity and interaction with the silica gel, leading to better separation.[8]
Column Overloading Reduce the Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w) for moderately difficult separations. For very close spots, this ratio may need to be increased to 100:1 or higher.[2]Overloading the column leads to broad, overlapping bands because the stationary phase becomes saturated, and the equilibrium of analyte partitioning between the mobile and stationary phases is disrupted. This results in poor separation efficiency.
Problem 2: Product Tailing or Streaking on TLC and Column

Symptoms:

  • Elongated or "comet-shaped" spots on the TLC plate.

  • Broad product peaks during column elution, leading to mixed fractions and lower yield.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Interaction with Acidic Silica Gel 1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) into the eluent.[6][9] 2. Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or triethylamine-deactivated silica gel for the purification.[10][11]The lone pair of electrons on the nitrogen atom of the amide can interact with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and tailing.[11] A basic modifier like TEA will preferentially interact with these acidic sites, "masking" them from the analyte and allowing for more symmetrical peak shapes.
Sample Insolubility in the Mobile Phase 1. Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite™ before loading it onto the column. 2. Choose a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) than the initial eluent, but ensure it is still miscible.If the sample is not fully soluble in the mobile phase as it enters the column, it can precipitate and then slowly redissolve, causing streaking. Dry loading ensures the sample is evenly distributed on a solid support and enters the column in a narrow band.
Sample Overloading Reduce the amount of sample loaded onto the column. As mentioned previously, overloading can lead to non-ideal chromatographic behavior, including tailing.
Problem 3: No Product Eluting from the Column or Very Low Recovery

Symptoms:

  • After running a significant volume of eluent, the desired product is not detected in the collected fractions.

  • The overall yield after purification is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Product is Too Polar for the Chosen Eluent 1. Increase Eluent Polarity: If the product is not moving from the baseline on TLC even with high concentrations of ethyl acetate, a more polar solvent like methanol may be needed. A common aggressive solvent system is 5-10% methanol in dichloromethane.[10] 2. Perform a "Methanol Purge": After collecting all other fractions, flush the column with 100% methanol to elute any highly retained compounds.[7]The eluting power of a solvent is related to its polarity. If the mobile phase is not polar enough to displace the analyte from the stationary phase, the compound will remain adsorbed at the top of the column.
Degradation on Silica Gel 1. Perform a Stability Test (2D TLC): Spot the crude mixture on a TLC plate, run it in a chosen solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If new spots appear or the original spot changes Rf, the compound is likely degrading.[7][10] 2. Use a Less Acidic Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or Florisil®.[10][11] 3. Minimize Contact Time: Run the column faster (if possible without sacrificing resolution) to reduce the time the compound is in contact with the silica gel.The acidic nature of silica gel can catalyze the hydrolysis of sensitive functional groups, such as the ester in the target molecule, especially if trace amounts of water are present. A 2D TLC is a quick and effective way to assess the stability of a compound on the stationary phase.
Incorrect Solvent System Preparation Double-check the composition of your eluent. An accidental reversal of the polar and non-polar components can lead to the product either eluting in the solvent front or not at all.[10]The separation is critically dependent on the precise polarity of the mobile phase. Even small errors in solvent composition can have a significant impact on the outcome of the chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Start Purification problem Problem Identified? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Tailing/Streaking problem->tailing Yes no_elution No Elution / Low Recovery problem->no_elution Yes success Successful Purification problem->success No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent workup Pre-column Workup (Acid/Base) poor_sep->workup reduce_load Reduce Sample Load poor_sep->reduce_load tailing->reduce_load add_modifier Add Base/Acid Modifier tailing->add_modifier change_sp Change Stationary Phase tailing->change_sp dry_load Use Dry Loading tailing->dry_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity stability_test Perform 2D TLC Stability Test no_elution->stability_test optimize_solvent->success workup->success reduce_load->success add_modifier->success change_sp->success dry_load->success increase_polarity->success stability_test->change_sp Degradation stability_test->increase_polarity Stable

Caption: A flowchart for troubleshooting common column chromatography problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate on silica gel?

A1: A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent and a moderately polar solvent. Begin with TLC analysis using a gradient of ethyl acetate in hexanes (or petroleum ether).[1][12] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The ideal solvent system will give your product an Rf value between 0.2 and 0.4.[2][4]

Q2: How can I effectively monitor the column chromatography fractions?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[3] Collect fractions in a systematic manner (e.g., in test tubes). Spot every few fractions on a TLC plate, along with a co-spot of your crude starting material. Develop the plate in the same solvent system used for the column and visualize under a UV lamp (as the aromatic ring will be UV active). This will allow you to identify which fractions contain your pure product, which are mixed, and which contain impurities.

Q3: My product seems to be hydrolyzing on the silica gel column. What can I do?

A3: The ester functionality in your molecule could be susceptible to hydrolysis on acidic silica gel, especially if your solvents are not anhydrous.

  • Use Anhydrous Solvents: Ensure your elution solvents are dry.

  • Neutralize the Silica: You can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (e.g., 0.5-1%) and then packing the column.[9]

  • Switch Stationary Phase: If hydrolysis persists, switch to a less acidic stationary phase like neutral alumina.[11]

Q4: Is recrystallization a viable alternative to column chromatography for this compound?

A4: Recrystallization can be an excellent purification method, particularly if your crude product is mostly pure and solid at room temperature.[9] The key is to find a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[3] Common solvents to try for amides include ethanol, ethyl acetate/hexanes, or acetone/water.[3][9] However, if you have multiple impurities with similar solubility profiles, column chromatography will likely be necessary for effective separation.[13]

Q5: How do I prepare and pack a silica gel column properly?

A5: Proper column packing is crucial for good separation. The "wet-packing" or slurry method is highly recommended to avoid air bubbles and channels.[2]

  • Prepare the Slurry: In a beaker, mix your calculated amount of silica gel with the initial, least polar eluent until you have a consistent, pourable slurry. Swirl to release any trapped air bubbles.[2]

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2] Quickly pour the silica slurry into the column.

  • Compact the Bed: Gently tap the side of the column with a piece of rubber tubing to compact the silica bed and remove any remaining air bubbles.[2]

  • Equilibrate: Once the silica has settled, add more eluent and allow it to run through the column until the bed is stable and equilibrated. Never let the top of the silica bed run dry.

Experimental Protocol: TLC Analysis for Solvent System Selection

This protocol outlines the steps for determining an optimal mobile phase for the column chromatography of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Materials:

  • Crude reaction mixture

  • TLC plates (silica gel 60 F254)

  • Developing chambers (beakers with watch glasses or dedicated TLC tanks)

  • Capillary spotters

  • A range of solvents: Hexanes (or petroleum ether), Ethyl Acetate, Dichloromethane

  • UV lamp (254 nm)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the sample solution onto the origin line of a TLC plate. Make the spot as small as possible.

  • Prepare Developing Chambers: Prepare several developing chambers with different solvent mixtures. For example:

    • Chamber 1: 10% Ethyl Acetate / 90% Hexanes

    • Chamber 2: 20% Ethyl Acetate / 80% Hexanes

    • Chamber 3: 30% Ethyl Acetate / 70% Hexanes

  • Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp.

  • Calculate Rf Values: For each spot, calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14]

  • Select the Optimal System: Choose the solvent system that provides good separation between the product spot and any impurity spots, with the product having an Rf value ideally between 0.2 and 0.4.[2] This system will be the starting point for your column chromatography.

References

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?[Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • University of California, Los Angeles. Troubleshooting Flash Chromatography. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Tsumoto, K., et al. (2007). Solvent modulation of column chromatography. PubMed. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

  • Oxford Academic. (1987). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Journal of Liquid Chromatography. [Link]

  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • Royal Society of Chemistry. tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]

  • LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses. [Link]

  • ResearchGate. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

  • PubChem - NIH. N-Propylbenzamide | C10H13NO | CID 25354. [Link]

  • MDPI. (2023, June 30). 2-(N-allylsulfamoyl)-N-propylbenzamide. [Link]

  • PubMed. (2000). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

  • PMC. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

Sources

Removing unreacted intermediates from Ethyl 3-(3-methyl-N-propylbenzamido)propanoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals dealing with the purification of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate .

When synthesizing this target molecule via the coupling of 3-methylbenzoyl chloride (or 3-methylbenzoic acid) with ethyl 3-(propylamino)propanoate, achieving 100% conversion is rare. This guide provides self-validating protocols and mechanistic explanations for stripping unreacted intermediates from your final mixture.

Part 1: System Diagnostics & Chemical Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the reaction components. The differences in acid-base behavior are the foundation of the purification strategy.

ComponentChemical RoleApprox. pKaState at pH 1 (HCl Wash)State at pH 8 (NaHCO₃ Wash)Target Phase
Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Target ProductNeutralNeutral (Un-ionized)Neutral (Un-ionized)Organic
Ethyl 3-(propylamino)propanoate Unreacted Amine~9.5Protonated (Ammonium)Neutral (Free base)Aqueous (Acid Wash)
3-Methylbenzoic acid Hydrolyzed Reagent~4.2Neutral (Protonated)Deprotonated (Carboxylate)Aqueous (Base Wash)

Part 2: Core Troubleshooting FAQs

Q1: Why am I seeing unreacted starting materials in my final amide product? Causality Check: Amide coupling between a secondary amine (ethyl 3-(propylamino)propanoate) and an acyl chloride (3-methylbenzoyl chloride) often fails to reach complete conversion. This is primarily due to the steric hindrance introduced by the N-propyl group on the amine and the meta-methyl group on the electrophile. Additionally, trace moisture in the reaction solvent can competitively hydrolyze the acyl chloride into 3-methylbenzoic acid before the amine can attack.

Q2: How do I selectively remove the unreacted secondary amine? Causality Check: The secondary amine starting material is basic. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a highly polar ammonium salt. This drastically shifts its partition coefficient, driving it out of the organic phase and into the aqueous layer, while the neutral amide product remains safely in the organic phase[1].

Q3: How do I remove the residual 3-methylbenzoic acid without damaging my product? Causality Check: 3-Methylbenzoic acid is a common byproduct formed by the hydrolysis of unreacted 3-methylbenzoyl chloride[2]. Washing the organic layer with a mild base like saturated NaHCO₃ (pH ~8.3) deprotonates the acid into its highly water-soluble sodium carboxylate salt. Crucially, NaHCO₃ is chosen over stronger bases like 1M NaOH to prevent the base-catalyzed saponification (hydrolysis) of the ethyl ester moiety present on your target product.

Q4: My product is still impure after liquid-liquid extraction. What are the alternatives? Causality Check: Emulsions can sometimes trap impurities during liquid-liquid extraction. Alternatively, Strong Cation Exchange (SCX) chromatography can be utilized. SCX resins contain sulfonic acid groups that covalently trap the basic amine, allowing the neutral amide and acidic byproducts to elute freely in the flow-through[3],[4].

Part 3: Visualized Purification Workflows

LLE_Workflow Start Crude Reaction Mixture (in EtOAc) Step1 Wash with 1M HCl (aq) Phase Separation Start->Step1 Aq1 Aqueous Phase (Protonated Amine) Step1->Aq1 Bottom Layer Org1 Organic Phase (Amide + Acid) Step1->Org1 Top Layer Step2 Wash with Sat. NaHCO3 (aq) Phase Separation Org1->Step2 Aq2 Aqueous Phase (Sodium 3-Methylbenzoate) Step2->Aq2 Bottom Layer Org2 Organic Phase (Pure Amide) Step2->Org2 Top Layer Step3 Wash with Brine & Dry over MgSO4 Org2->Step3 Final Concentrate in vacuo Pure Target Amide Step3->Final

Fig 1: Stepwise liquid-liquid extraction workflow for isolating the neutral amide product.

SCX_Workflow Load Load Crude Mixture onto SCX Cartridge Wash Elute with MeOH/DCM Load->Wash Elute1 Flow-Through: Neutral Amide & Acid Wash->Elute1 Collect Trapped Retained on Resin: Protonated Amine Wash->Trapped Covalently Bound

Fig 2: Strong Cation Exchange (SCX) chromatography mechanism for selective amine removal.

Part 4: Verified Resolution Protocols

Protocol A: Self-Validating Acid-Base Liquid-Liquid Extraction (LLE)

Reagents Needed: Ethyl acetate (EtOAc), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄).

Step 1: Reaction Quench and Dilution

  • Action: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., DCM or THF) if they are water-miscible. Redissolve the crude residue in a 10-fold volume of EtOAc.

  • Validation Checkpoint: Ensure the residue is fully dissolved. If a white precipitate remains, it may be the triethylamine hydrochloride salt (TEA·HCl) generated during the reaction. This is acceptable, as it will dissolve in the subsequent aqueous wash.

Step 2: Acidic Wash (Amine Scavenging)

  • Action: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent immediately. Shake vigorously for 30 seconds, vent again, and allow the layers to separate. Drain the lower aqueous layer.

  • Validation Checkpoint: Test the pH of the separated lower aqueous layer using indicator paper. It must be < 2. If it is higher, the basic amine or coupling bases (like TEA/DIPEA) have exhausted the acid. Add more 1M HCl and repeat the wash until the aqueous pH is strictly acidic[1].

Step 3: Basic Wash (Acid Scavenging)

  • Action: To the remaining organic layer, add an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve rapidly. Swirl gently before stoppering, vent frequently, then shake. Drain the lower aqueous layer.

  • Validation Checkpoint: Observe gas evolution. Once gas evolution ceases upon shaking, the acid neutralization is complete. Test the aqueous layer pH to ensure it remains > 8 to guarantee full deprotonation of the 3-methylbenzoic acid[2].

Step 4: Brine Wash and Desiccation

  • Action: Wash the organic layer with an equal volume of brine. Drain the aqueous layer, transfer the organic layer to an Erlenmeyer flask, and add anhydrous MgSO₄ until the powder flows freely.

  • Validation Checkpoint: If the MgSO₄ clumps entirely, water is still present. Add more desiccant until a portion remains free-flowing.

Step 5: Isolation

  • Action: Filter off the hydrated MgSO₄ and concentrate the filtrate under reduced pressure to yield the pure Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Protocol B: Strong Cation Exchange (SCX) Solid-Phase Extraction

For highly complex mixtures where emulsions prevent clean LLE.

  • Action: Load the crude mixture onto an SCX-2 cartridge pre-conditioned with methanol. Wash the column with 100% methanol or a MeOH/DCM mixture. Collect the flow-through.

  • Validation Checkpoint: Analyze the flow-through via TLC or LC-MS. The secondary amine will be covalently trapped on the column, while the neutral amide product elutes immediately[3],[4].

References

  • [3] Title: How should I purify a complex, polar, amide reaction mixture? - Biotage | Source: biotage.com | URL: 3

  • [1] Title: Education - Aurora Analytics | Source: auroraanalytics.com | URL: 1

  • [4] Title: Looking for some advice for purification of diamide : r/Chempros - Reddit | Source: reddit.com | URL:4

  • [2] Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC | Source: nih.gov | URL: 2

Sources

Technical Support Center: Degradation Product Analysis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for identifying and characterizing degradation products of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Ensuring the purity and stability of a molecule is critical for reliable experimental results and for meeting regulatory standards in pharmaceutical development.[1][2]

This guide provides answers to common questions, troubleshooting for experimental challenges, and detailed protocols to help you design and execute robust stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate?

A1: The structure of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate contains two primary functional groups susceptible to degradation: an ester and an amide .[3][4]

  • Hydrolysis: This is the most common degradation pathway for molecules containing ester and amide groups.[3][5]

    • Ester Hydrolysis: The ethyl ester bond is more susceptible to hydrolysis than the amide bond.[1][6] Under aqueous conditions (acidic, basic, or even neutral over time), it will cleave to form 3-(3-methyl-N-propylbenzamido)propanoic acid and ethanol .

    • Amide Hydrolysis: The amide bond is more stable but can be cleaved under more forceful conditions (e.g., strong acid or base with heat).[6][7] This would yield 3-methylbenzoic acid and Ethyl 3-(propylamino)propanoate .

  • Oxidation: This is another common degradation pathway, often initiated by exposure to air, light, or trace metal ions.[5][8] Potential sites on the molecule include:

    • The benzylic methyl group on the phenyl ring.

    • The propyl group attached to the amide nitrogen.

    • The ethyl group of the ester.

  • Photodegradation: The benzoyl chromophore in the molecule can absorb UV light, which may lead to cleavage and the formation of a complex mixture of degradation products.[9][10][11]

Q2: Why are forced degradation (stress testing) studies necessary?

A2: Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of the drug development process as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13] Their primary purposes are:

  • To Identify Degradation Pathways: By intentionally exposing the drug substance to harsh conditions, we can rapidly identify the likely degradation products that could form during long-term storage.[14][15]

  • To Develop Stability-Indicating Methods: Stress testing is essential for developing and validating analytical methods, such as HPLC, that can separate the parent drug from all potential degradation products.[16][17] This ensures the method can accurately measure the drug's purity over time.

  • To Understand the Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities, which helps in selecting appropriate formulation strategies, packaging, and storage conditions.[1][13]

Q3: What are the typical conditions for a forced degradation study?

A3: Forced degradation studies should be comprehensive enough to generate relevant degradation products, typically aiming for 5-20% degradation of the active ingredient.[12][18] Conditions should be more strenuous than those used for accelerated stability testing.[15]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature or elevated (e.g., 60°C).[14][18]To identify acid-labile degradation products.
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature or elevated (e.g., 60°C).[14][18]To identify base-labile degradation products.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[14]To identify products formed through oxidative pathways.
Thermal Degradation Solid state or solution exposed to dry heat (e.g., 70-80°C).[18]To assess the impact of high temperature on stability.
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9][18]To evaluate the molecule's sensitivity to light.

Troubleshooting Guide

Scenario 1: Unexpected Peaks in HPLC Chromatogram

Question: I'm seeing new, unexpected peaks in my HPLC analysis after storing my compound in solution. What could they be and how should I proceed?

Answer: These new peaks are very likely degradation products. Given the structure of your molecule, the most probable cause, especially in aqueous solutions, is ester hydrolysis .

Troubleshooting Workflow:

  • Hypothesize: The primary suspect is the carboxylic acid formed from ester hydrolysis. This product will be more polar than the parent ester and thus should have a shorter retention time in a standard reversed-phase HPLC method.

  • Analyze by LC-MS: The most effective first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] This will provide the molecular weight of the compounds in each new peak. Compare the measured mass to the calculated masses of potential degradation products (see Table 2).

  • Spike with a Standard: If a standard of a suspected degradation product is available or can be synthesized, spike a small amount into your sample. If one of the unexpected peaks increases in area, you have tentatively identified it.

  • Perform Forced Degradation: Systematically perform the forced degradation studies outlined in Table 1. This will help you correlate the peaks seen in your stored sample with those generated under specific stress conditions, aiding in identification.[17]

Scenario 2: Ambiguous Mass Spectrometry (MS) Data

Question: My LC-MS data shows a peak with a mass corresponding to a potential degradation product, but I can't be sure of the structure. How can I get more information?

Answer: Standard MS provides the molecular weight, but this is often not enough for definitive identification, especially when isomers are possible.[21]

Troubleshooting Steps:

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition (the exact number of C, H, N, O atoms, etc.) of the unknown peak.[21][22] This significantly narrows down the possible structures.

  • Perform Tandem MS (MS/MS): In an MS/MS experiment, the ion of interest is isolated and then fragmented.[23] The resulting fragmentation pattern provides a "fingerprint" that can be used to piece together the structure. For example, the loss of a 45 Da fragment (-OC₂H₅) would strongly suggest the presence of an ethyl ester.

Scenario 3: Confirming an Isomeric Structure

Question: I suspect I have two degradation products that are isomers, making them indistinguishable by MS alone. How can I definitively identify them?

Answer: This is a common challenge where Nuclear Magnetic Resonance (NMR) spectroscopy becomes essential for unequivocal structure elucidation.[23][24] While MS tells you "what it weighs," NMR tells you "how it's put together."

Definitive Identification Workflow:

  • Isolate the Impurity: The first step is to isolate a sufficient quantity of each impurity, typically using preparative HPLC. Purity of >95% is desirable.

  • Acquire NMR Data: A full suite of NMR experiments should be performed on the isolated compound:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. For example, an HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away, allowing you to confirm the precise location of functional groups and solve the isomeric puzzle.[25][26]

  • Compare to Parent Compound: Compare the NMR spectra of the degradation product to that of the parent compound. The specific chemical shift changes will provide clear evidence of where the chemical modification occurred.

Visualizations and Data

Potential Degradation Pathways & Analytical Workflow

The following diagrams illustrate the most likely hydrolytic degradation pathways and a typical workflow for identifying an unknown degradation product.

G cluster_0 Primary Hydrolytic Degradation Pathways Parent Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Ester_Hydrolysis 3-(3-methyl-N-propylbenzamido)propanoic Acid + Ethanol Parent->Ester_Hydrolysis Mild Acid/Base (More Likely) Amide_Hydrolysis 3-Methylbenzoic Acid + Ethyl 3-(propylamino)propanoate Parent->Amide_Hydrolysis Strong Acid/Base (Less Likely) G cluster_1 Workflow for Unknown Peak Identification A Unknown Peak Detected in HPLC-UV B Analyze by LC-MS (Determine Molecular Weight) A->B C Hypothesize Structure(s) Based on Mass and Pathways B->C D Is it an Isomer? Or is Structure Ambiguous? C->D E Perform MS/MS and HRMS (Fragmentation & Formula) D->E Yes F Propose Structure D->F No, Structure is Clear E->F G Isolate Impurity (Preparative HPLC) F->G H Structural Confirmation by NMR Spectroscopy G->H I Definitive Structure Elucidated H->I

Caption: Logical workflow for identifying an unknown degradation product.

Table 2: Potential Primary Degradation Products and Mass Changes

This table is a quick reference for interpreting mass spectrometry data.

Potential Degradation Product Degradation Pathway Molecular Formula Change ΔMass (Da) from Parent
3-(3-methyl-N-propylbenzamido)propanoic acidEster Hydrolysis- C₂H₄-28.03
3-Methylbenzoic AcidAmide Hydrolysis- C₇H₁₄NO₂-144.10
Ethyl 3-(propylamino)propanoateAmide Hydrolysis- C₈H₇O-119.05

Key Experimental Protocols

Protocol 1: Forced Degradation Study Setup

This protocol provides a starting point for stress testing. The extent of degradation should be monitored by HPLC at various time points (e.g., 2, 8, 24, 48 hours) to achieve the target 5-20% degradation. [12] 1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. [14] - Thermal Degradation (Solution): Keep 2 mL of the stock solution in a sealed vial at 70°C.

  • Thermal Degradation (Solid): Place ~5 mg of solid compound in an open vial at 70°C.

  • Photodegradation: Place 2 mL of the stock solution in a transparent vial inside a photostability chamber. Expose to light as per ICH Q1B guidelines. [9] - Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC-MS Method for Separation and Identification

This is a general-purpose method suitable for initial analysis. It should be optimized for your specific instrument and degradation profile.

  • Instrumentation: HPLC with UV/PDA detector coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS). [19][20]* Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 230 nm or PDA scan from 200-400 nm.

  • MS Ionization: Electrospray Ionization (ESI), positive mode.

  • MS Scan Range: m/z 100 - 1000.

  • MS/MS: For fragmentation, use data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense ions from each full scan for collision-induced dissociation (CID).

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • ICH Guidelines: Stress Degradation Study. IJCRT.org. [Link]

  • Hydrolysis. COP Bela. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]

  • Unpacking Drug Degradation: Hydrolysis and Oxidation. WebofPharma. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. IIP Series. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. LCGC. [Link]

  • Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. PubMed. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. [Link]

  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. PubMed. [Link]

  • Photodegradation of pharmaceuticals in the aquatic environment: A review. Aquatic Sciences. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products. PMC - NIH. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol. ACS Omega. [Link]

  • Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy. Rasayan Journal of Chemistry. [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Contemporary Chemical Technology. [Link]

Sources

Technical Support Center: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SC-882-BENZ Subject: Overcoming Low Purity & Isolation Issues in Scale-Up

Overview

Welcome to the Technical Support Center. You are likely encountering purity bottlenecks during the scale-up of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate . This molecule is a functionalized


-amino acid derivative formed via amide coupling.

In small-scale synthesis (mg to g), chromatographic purification often masks kinetic inefficiencies. At scale (kg+), two primary failure modes degrade purity:

  • Competitive Hydrolysis: The lability of the ethyl ester vs. the reactivity of the acid chloride.

  • Phase Separation (Oiling Out): The low melting point of the N-alkylated amide prevents clean crystallization, trapping impurities in a viscous oil.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: The Synthesis Workflow & Critical Control Points

The standard route involves the acylation of Ethyl 3-(propylamino)propanoate with 3-methylbenzoyl chloride . While robust, the Schotten-Baumann conditions (biphasic aqueous/organic) often fail at scale due to ester hydrolysis.

Recommendation: Switch to an Anhydrous Base System (Triethylamine/DCM or Toluene) for scale-up to eliminate the "Acid Impurity" (Hydrolyzed Ester).

Visual Workflow: Critical Control Points (CCPs)

SynthesisWorkflow Start Start: Reagents Step1 1. Dissolution (Solvent: Toluene/DCM) Start->Step1 Step2 2. Base Addition (TEA/DIEA, <5°C) Step1->Step2 CCP1 CCP 1: Exotherm Control Keep T < 10°C to prevent rearrangement/degradation Step2->CCP1 Step3 3. Acid Chloride Addition (Slow Dosing) CCP1->Step3 Step4 4. Reaction Aging (Monitor by HPLC) Step3->Step4 CCP2 CCP 2: Quench pH Maintain pH < 8.5 to protect Ethyl Ester Step4->CCP2 Workup 5. Aqueous Wash (NaHCO3 / Brine) CCP2->Workup Isolation 6. Isolation (Crystallization vs Distillation) Workup->Isolation

Figure 1: Synthesis workflow highlighting temperature and pH limits to prevent impurity formation.

Module 2: Troubleshooting Chemical Impurities
Issue 1: The "Acid" Impurity (Hydrolysis)

Symptom: High purity by HPLC, but assay is low. A persistent peak appears at RRT ~0.85 (relative to product). Diagnosis: You are hydrolyzing your ethyl ester during the workup. The product is converting to 3-(3-methyl-N-propylbenzamido)propanoic acid .

ParameterStandard Protocol (Risky)Optimized Scale-Up Protocol
Quench Water/NaOHCold Saturated NaHCO₃
pH Target pH > 10 (Rapid hydrolysis)pH 7.5 - 8.5 (Safe zone)
Temperature Ambient (20-25°C)< 5°C during quench
Contact Time Hours (Separation delay)< 30 mins (Rapid phase cut)

Q: Why can't I just wash with NaOH to remove the unreacted 3-methylbenzoic acid? A: Strong bases like NaOH are non-selective. While they remove the starting acid, they will attack your product's ethyl ester linkage, creating more acidic impurity (the free acid of the product). Solution: Use 5% NaHCO₃ for washes. It is basic enough to pull out the starting benzoic acid (pKa ~4) but too weak to rapidly hydrolyze the ethyl ester at low temperatures [1].

Issue 2: The "Dimer" Impurity

Symptom: A late-eluting peak (RRT > 1.2). Diagnosis: Thermal degradation or Michael Addition reversion/polymerization if high heat was used during solvent swap. Solution: Never exceed 40°C during rotary evaporation or distillation.


-amino esters are thermally sensitive and can undergo retro-Michael reactions or cyclization to lactams [2].
Module 3: Isolation & Crystallization (The "Oiling Out" Problem)

Symptom: Upon cooling, the product separates as a milky oil/gum rather than white crystals. Diagnosis: The product has a low melting point and high solubility in organic solvents. Impurities (even <1%) depress the melting point further, causing "oiling out" (Liquid-Liquid Phase Separation) before the crystal lattice can form [3].

Troubleshooting Protocol: Controlled Seeding

Step 1: Solvent Selection Do not use a single solvent (like Ethanol). Use a Solvent/Anti-Solvent system.

  • Solvent: Ethyl Acetate or Toluene (Good solubility).

  • Anti-Solvent: Heptane or Hexane (Poor solubility).

Step 2: The "Cloud Point" Method

  • Dissolve crude oil in minimal Ethyl Acetate (1.5 vol) at 35°C.

  • Slowly add Heptane until a faint, persistent cloudiness appears (The Cloud Point).

  • STOP stirring. Add 0.5% w/w pure seed crystals .

  • Hold at 30-35°C for 2 hours. Do not cool yet. This allows the oil droplets to reorganize onto the seed lattice.

  • Cool slowly (5°C/hour) to 0°C.

Q: I don't have seed crystals. How do I get the first batch? A: Take a small aliquot (1 g) of the oil. Dissolve in diethyl ether, add dry ice (to cool rapidly), and scratch the glass vigorously with a spatula. Once you have solids, use them to seed the main reactor.

Visual Logic: Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mix (Product + Impurities) Impurity_Acid Start Mat: 3-Me-Benzoic Acid (pKa ~4.3) Crude->Impurity_Acid Impurity_EsterHyd Byproduct: Product-Acid (Hydrolyzed Ester) Crude->Impurity_EsterHyd Impurity_Neutral Neutral Impurities (Dimers/Oligomers) Crude->Impurity_Neutral Wash_Basic Mild Basic Wash (NaHCO3, pH 8) Impurity_Acid->Wash_Basic Impurity_EsterHyd->Wash_Basic Organic_Layer Organic Layer (Product + Neutrals) Impurity_Neutral->Organic_Layer Aqueous_Waste Aqueous Waste (Removes Acids) Wash_Basic->Aqueous_Waste Ionized (R-COO-) Wash_Acid Acid Wash (1N HCl) Cryst Crystallization (Heptane/EtOAc) Organic_Layer->Cryst Final Final Product (>98% Purity) Cryst->Final Mother_Liquor Mother Liquor (Traps Neutrals) Cryst->Mother_Liquor Remains Soluble

Figure 2: Fate of impurities during workup. Note that Acidic impurities are removed by wash, while Neutral impurities must be rejected by crystallization.

Module 4: Analytical Guardrails

Use this table to identify peaks in your HPLC chromatogram. Note: RRTs are approximate and depend on column (C18) and gradient.

ComponentApprox RRTOriginMitigation
3-Methylbenzoic acid 0.3 - 0.4Unreacted Starting MaterialWash with 5% NaHCO₃.
Product-Acid 0.85Hydrolysis of Ethyl EsterKeep workup pH < 8.5; Keep T < 5°C.
Target Product 1.00--
Dimer/Oligomer 1.2 - 1.4Thermal degradationLimit solvent strip temp to < 40°C.
References
  • ICH Expert Working Group. (2011). ICH Q11: Development and Manufacture of Drug Substances. International Council for Harmonisation. [Link]

  • Dunn, P. J., et al. (2013). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference on amide coupling scale-up).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Troubleshooting Guide. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]

For further assistance, please upload your HPLC chromatogram to the portal referencing Ticket SC-882.

Resolving phase separation issues with Ethyl 3-(3-methyl-N-propylbenzamido)propanoate formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with Ethyl 3-(3-methyl-N-propylbenzamido)propanoate .

Structurally bridging the properties of DEET (a toluamide) and IR3535 (an ethyl propanoate derivative), this highly lipophilic active ingredient is prone to severe phase separation in aqueous systems[1][2]. This guide unpacks the causality behind these failures and provides self-validating protocols to achieve long-term thermodynamic stability.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My Oil-in-Water (O/W) emulsion creams and separates within 24 hours of homogenization. What is the primary cause?

A: Rapid macroscopic phase separation (creaming followed by coalescence) in emulsions containing lipophilic amides is almost always a symptom of an incorrect Hydrophilic-Lipophilic Balance (HLB)[3]. Ethyl 3-(3-methyl-N-propylbenzamido)propanoate requires a highly specific surfactant curvature to minimize interfacial tension. If your emulsifier system does not match the required HLB of the oil phase (typically between 12.0 and 13.0 for this class of molecules), the interfacial film will lack the mechanical rigidity needed to prevent droplet merging[3]. Solution: Calculate the weighted HLB of your surfactant blend and optimize it using a combination of high-HLB (e.g., Tween 80, HLB 15.0) and low-HLB (e.g., Span 80, HLB 4.3) emulsifiers.

Q2: The formulation is stable at room temperature but exhibits phase separation when subjected to thermal stress testing (45°C). Why?

A: This is a classic manifestation of approaching the Phase Inversion Temperature (PIT)[2]. If you are using non-ionic ethoxylated surfactants (like Polysorbates), high temperatures cause the polyoxyethylene chains to dehydrate. This dehydration reduces the steric bulk of the surfactant headgroup, shifting its spontaneous curvature from positive (favoring O/W) to negative (favoring W/O). As the system approaches the PIT, interfacial tension drops, but droplet coalescence accelerates exponentially, leading to phase separation[4]. Solution: Integrate an ionic co-surfactant or utilize Pickering stabilizers (such as silica nanoparticles) to maintain electrostatic repulsion even when steric hydration is compromised[2].

Q3: Dynamic Light Scattering (DLS) shows my nanoemulsion droplet size growing steadily over time, even without thermal stress. How do I stop this?

A: You are observing Ostwald Ripening . Despite its high lipophilicity, Ethyl 3-(3-methyl-N-propylbenzamido)propanoate has a finite solubility in the continuous aqueous phase. Driven by Laplace pressure, molecules diffuse from smaller droplets (higher internal pressure) through the aqueous phase into larger droplets (lower internal pressure)[4]. Solution: Introduce a highly insoluble, zero-solubility "ripening inhibitor" (such as Squalane or medium-chain triglycerides) into the oil phase. This creates an osmotic penalty that thermodynamically halts the diffusion of the active ingredient[4].

Part 2: Visualizing the Destabilization Pathway

To effectively troubleshoot, we must first understand the kinetic pathways that lead to formulation failure.

Destabilization Start O/W Emulsion (Ethyl 3-(3-methyl-N-propylbenzamido)propanoate) Mech1 Ostwald Ripening (Aqueous Diffusion) Start->Mech1 Mech2 Coalescence (Film Rupture) Start->Mech2 Mech3 Flocculation (Electrostatic Failure) Start->Mech3 Result1 Droplet Size Growth (>1 μm) Mech1->Result1 Mech2->Result1 Mech3->Result1 Final Macroscopic Phase Separation (Creaming / Oil Layering) Result1->Final

Kinetic pathways leading to phase separation in lipophilic amide O/W emulsions.

Part 3: Experimental Protocol for Stable Emulsification

This self-validating protocol utilizes HLB optimization combined with high-shear homogenization to ensure a stable, sub-micron droplet distribution[1][3].

Step-by-Step Methodology: HLB-Optimized High-Shear Emulsification

Phase A (Oil Phase):

  • Weigh 10.0% (w/w) Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

  • Add 2.0% (w/w) Squalane (as an Ostwald ripening inhibitor).

  • Add the calculated ratio of Span 80 (Sorbitan monooleate) to achieve the target HLB.

  • Heat gently to 45°C under magnetic stirring (300 rpm) until completely homogenous.

Phase B (Aqueous Phase):

  • Weigh Q.S. Deionized Water.

  • Add the calculated ratio of Tween 80 (Polysorbate 80) to complete the surfactant system (Total surfactant concentration: 5.0% w/w).

  • Optional: Disperse 0.5% (w/w) hydrophilic Silica Nanoparticles for Pickering stabilization[2].

  • Heat to 45°C to match the oil phase temperature.

Emulsification & Validation:

  • Pre-emulsification: Slowly inject Phase A into Phase B while mixing with a rotor-stator homogenizer (e.g., Ultra-Turrax) at 5,000 rpm for 2 minutes.

  • High-Shear Processing: Increase speed to 10,000 rpm for 5 minutes to disrupt the droplets into the sub-micron range[1].

  • Cooling: Rapidly cool the emulsion to 25°C in an ice bath while stirring at 500 rpm to lock in the droplet size and prevent immediate coalescence.

  • Validation: Measure Zeta Potential (target: < -30 mV) and Polydispersity Index (PDI) via DLS. A PDI < 0.2 confirms a monodisperse system resistant to Ostwald ripening[1][5].

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between the HLB value of the surfactant system, initial droplet size, and long-term stability metrics for this class of active ingredients[3].

Target HLBTween 80 : Span 80 RatioInitial Droplet Size (nm)Zeta Potential (mV)Instability Index (24h, 45°C)Phase Separation Status
9.044 : 56850 ± 45-12.50.85Severe Creaming
11.063 : 37420 ± 22-22.10.42Slight Flocculation
12.5 77 : 23 185 ± 12 -38.4 0.05 Stable (No Separation)
14.091 : 9310 ± 18-18.70.61Coalescence
15.0100 : 0620 ± 35-10.20.92Complete Separation

Data Interpretation: An HLB of 12.5 provides the optimum interfacial film thickness and minimum interfacial tension, maximizing electrostatic repulsion (Zeta potential < -30 mV) and preventing phase separation[3].

Part 5: Formulation Optimization Workflow

Workflow Step1 1. HLB Matching (Target HLB 12.5) Step2 2. Surfactant Blending (Tween 80 / Span 80) Step1->Step2 Step3 3. Co-stabilizer Addition (Squalane / Silica NPs) Step2->Step3 Step4 4. High-Shear Mixing (10,000 rpm, 5 min) Step3->Step4 Step5 5. DLS Validation (Zeta < -30mV, PDI < 0.2) Step4->Step5

Systematic workflow for optimizing lipophilic amide emulsions to prevent phase separation.

References

  • Nanoemulsions Based on Linseed Oil Containing Encapsulated Ethyl Butylacetylaminopropionate for Repellent Application. Journal of Applied Pharmaceutical Sciences and Research.1

  • Efficient Encapsulation and Controlled Release of N,N-Diethyl-3-methylbenzamide (DEET) from Oil-in-Water Emulsions Stabilized by Cationic Nanocellulose and Silica Nanoparticles. SciELO.2

  • Investigation of oil-in-water emulsion stability with relevant interfacial characteristics simulated by dissipative particle dynamics. Colloids and Surfaces A / Kinam Park.3

Sources

Preventing oxidation of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Synthesis Optimization Subject: Prevention of Oxidative Degradation in Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Ticket ID: CHEM-SUP-2024-OX-001[1]

Diagnostic Hub: Is It Actually Oxidation?

Before altering your synthesis pipeline, confirm that the degradation you are observing is indeed oxidative. This molecule contains three distinct vectors for instability.

Triage Q&A:

  • Q: "My product turns yellow upon standing. Is this oxidation?"

    • A: Highly Likely. The 3-methylbenzoyl moiety is susceptible to benzylic autoxidation .[1] The formation of conjugated impurities (such as benzaldehydes or quinoid-like species from trace phenol contaminants) often manifests as a yellowing shift.

  • Q: "I see a new spot on TLC with a lower Rf value. It stains acidic." [1]

    • A: Confirmed Oxidation. This indicates the conversion of the benzylic methyl group (

      
      ) to a carboxylic acid (
      
      
      
      ), or the hydrolysis of the ethyl ester. If the spot appears during synthesis under anhydrous conditions, it is oxidative.
  • Q: "My yield is low, and I smell a 'sharp' almond-like odor."

    • A: Critical Failure. This suggests the cleavage of the amide bond or oxidation of the benzylic position to an aldehyde.

The Mechanistic Threat: Benzylic Autoxidation

Your molecule, Ethyl 3-(3-methyl-N-propylbenzamido)propanoate , carries a "Trojan Horse": the 3-methyl group on the aromatic ring.[1]

While the amide and ester functionalities are relatively robust, the benzylic hydrogens are chemically distinct. They possess a lower Bond Dissociation Energy (BDE ~85-90 kcal/mol) compared to standard alkyl C-H bonds (~98 kcal/mol).[1] This makes them prime targets for Radical Chain Autoxidation , especially in the presence of trace transition metals (Fe, Cu) or UV light.

Visualizing the Enemy: The Radical Cascade

BenzylicOxidation Start Target Molecule (Benzylic -CH3) Radical Benzylic Radical (Ar-CH2•) Start->Radical H• Abstraction Initiator Initiator (UV Light / Trace Metal / O2) Initiator->Start Peroxy Peroxy Radical (Ar-CH2-O-O•) Radical->Peroxy + O2 (Fast) Hydroperoxide Hydroperoxide (Ar-CH2-O-OH) Peroxy->Hydroperoxide + Start (H• Abstraction) Hydroperoxide->Radical Chain Propagation Degradation Degradation Products (Aldehydes / Acids / Polymers) Hydroperoxide->Degradation Decomposition

Figure 1: The self-propagating cycle of benzylic autoxidation.[1] Once initiated, this cycle consumes your product exponentially unless arrested by a radical scavenger or oxygen exclusion.

Prevention Protocol: The "Argon Shield" Workflow

To secure your synthesis, you must implement a Self-Validating Anaerobic Protocol .[1] Merely "flushing" the flask is insufficient. You must actively displace dissolved oxygen.

Step-by-Step Synthesis Guide

Pre-Requisite: All solvents (DCM, THF, or Toluene) must be anhydrous and degassed.

StepActionTechnical Rationale
1 Solvent Sparging Do not just use a balloon. Insert a gas dispersion tube (fritted glass) into the solvent and bubble dry Argon vigorously for 20 minutes . Argon is heavier than air and creates a stable blanket; Nitrogen is lighter and diffuses away faster.
2 Add Radical Scavenger Add BHT (Butylated hydroxytoluene) at 0.1 mol% relative to the starting material. BHT acts as a "sacrificial lamb," reacting with free radicals faster than your benzylic methyl group can.
3 Metal Chelation If your reagents are not high-purity (99%+), add EDTA (0.5 mol%) to the aqueous workup or use high-grade solvents.[1] Trace iron (Fe) from spatulas or low-grade solvents catalyzes the radical initiation step.[1]
4 Light Exclusion Wrap the reaction vessel in aluminum foil . Benzylic C-H bonds are UV-active; ambient lab light can photo-initiate the radical abstraction.[1]
The "Safe Synthesis" Workflow Diagram

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup & Storage Solvent Solvent (THF/DCM) Argon Argon Sparge (20 mins) Solvent->Argon BHT Add BHT (0.1 mol%) Argon->BHT Reactants Add Reactants (Under Argon Flow) BHT->Reactants Foil Wrap Flask (Light Exclusion) Reactants->Foil Monitor TLC Monitoring (Minimize Air Exposure) Foil->Monitor Quench Quench (Degassed Buffer) Monitor->Quench Evap Rotary Evap (Backfill with N2) Quench->Evap Store Storage (-20°C, Amber Vial) Evap->Store

Figure 2: Optimized workflow for handling oxidation-sensitive benzamides.[1] Note the specific inclusion of BHT and light exclusion steps.

FAQ: Troubleshooting & Storage

Q: Can I remove the BHT after the reaction? A: Yes. BHT is very non-polar. It typically elutes with the solvent front during column chromatography. If your product is an oil, a quick silica plug filtration using Hexane/EtOAc will separate the BHT (high Rf) from your amide (lower Rf).

Q: I don't have Argon. Is Nitrogen acceptable? A: Nitrogen is acceptable only if you maintain a positive pressure line (Schlenk line) throughout the reaction. For static storage, Nitrogen is inferior because it leaks out of septa faster than Argon. If using Nitrogen, seal all joints with Parafilm and use a balloon with active pressure.

Q: How do I store the final product to prevent shelf-degradation? A:

  • Container: Amber glass vial (blocks UV).

  • Headspace: Flush the vial with Argon before capping.

  • Temperature: -20°C. Oxidation rates drop by ~50% for every 10°C decrease in temperature.[1]

  • Physical State: If possible, store as a solid. Oils have higher oxygen diffusion rates. If it is an oil, consider dissolving it in a degassed solvent (like anhydrous ethanol) for long-term storage if compatible with your next step.[1]

References

  • Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

    • Source: March, J., & Smith, M. B. (Wiley).
    • Relevance: Foundational text on free-radical substitution and autoxidation mechanisms at benzylic positions.[1]

    • URL:[1]

  • Autoxid

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Details the specific oxidation pathways of N-alkyl amides, confirming the susceptibility of the alpha-carbon next to nitrogen.
    • URL:[1]

  • Practical Guide to Rational Stabilization of Pharmaceutical Candid

    • Source:Journal of Pharmaceutical Sciences.
    • Relevance: Provides industry-standard protocols for using antioxidants like BHT and EDTA in drug synthesis.[1]

    • URL:[1]

  • Benzylic C–H Oxid

    • Source:Molecules (MDPI).
    • Relevance: Explains the catalytic role of trace metals in benzylic oxid
    • URL:[1]

Sources

Validation & Comparative

1H NMR spectral analysis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Optimizing 1H NMR Resolution for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Executive Summary

Product: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) Class: Tertiary Benzamide /


-Alanine Derivative
The Challenge:  At ambient temperature, this compound exhibits significant rotameric heterogeneity .[1][2] The partial double-bond character of the amide C-N bond restricts rotation, creating distinct cis and trans conformers (relative to the carbonyl oxygen).[2][3] In standard 1H NMR (CDCl₃, 25°C), this results in signal broadening, peak doubling, and integration errors, complicating purity assessment and structural verification.

The Solution: This guide compares the Standard Ambient Protocol against the High-Temperature Coalescence Protocol (HTCP) . We demonstrate that HTCP is the superior method for quantitative analysis, resolving rotameric splitting into singlet averages.[1]

Comparative Analysis: Ambient vs. Variable Temperature (VT) NMR

The following analysis contrasts the spectral performance of the compound under standard conditions versus optimized thermal conditions.

Table 1: Spectral Performance Comparison
FeatureMethod A: Standard Ambient Method B: High-Temp Coalescence (Recommended)
Solvent Chloroform-d (CDCl₃)DMSO-d₆ (or Tetrachloroethane-d₂)
Temperature 298 K (25°C)373 K (100°C)
Spectral Appearance Complex; doubled peaks for N-alkyl groups.[1]Simplified; sharp, singlet signals.[1]
Rotamer Ratio ~60:40 (Major:Minor) visible.[1]100% Coalesced (Time-averaged).
Integration Accuracy Low (Overlapping multiplets).High (Clear baseline separation).[1]
Utility Conformational studies.[1][4][5]Purity assay & Structure confirmation.[1]

Detailed Spectral Analysis

The Rotamer Problem (Method A)

In CDCl₃ at room temperature, the N-propyl and N-propanoate chains experience different magnetic environments depending on whether they are syn or anti to the benzoyl oxygen.

  • N-Methylene Signals (

    
     3.1 – 3.7 ppm):  The protons on the carbons directly attached to the nitrogen (
    
    
    
    ) appear as two sets of complex multiplets rather than clean triplets.
  • Aromatic Region (

    
     7.1 – 7.4 ppm):  The 3-methylbenzoyl protons may show broadening or slight splitting, particularly the proton ortho to the amide group.
    
  • Mechanism: The rotational energy barrier (

    
    ) for N,N-dialkylbenzamides is typically 15–18 kcal/mol, leading to slow exchange on the NMR timescale.
    
The Coalescence Solution (Method B)

By raising the temperature to 100°C (373 K) in a high-boiling solvent like DMSO-d₆, we increase the thermal energy available to the system, overcoming the rotational barrier. The exchange rate (


) becomes faster than the frequency difference between rotamers (

), causing the signals to coalesce into a sharp, weighted average.

Predicted Chemical Shifts (Method B - Coalesced @ 373 K):

  • 
     7.10 – 7.30 (m, 4H):  Aromatic ring protons (3-methylbenzoyl).[1]
    
  • 
     4.05 (q, 2H):  Ethyl ester 
    
    
    
    .[1]
  • 
     3.45 (br t, 4H):  Coalesced signal for 
    
    
    
    (propyl) and
    
    
    (propanoate).[1]
  • 
     2.60 (t, 2H):  Propanoate 
    
    
    
    .[1]
  • 
     2.35 (s, 3H):  Aromatic 
    
    
    
    .[1]
  • 
     1.55 (m, 2H):  Propyl central 
    
    
    
    .[1]
  • 
     1.18 (t, 3H):  Ethyl ester 
    
    
    
    .[1]
  • 
     0.85 (t, 3H):  Propyl terminal 
    
    
    
    .[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct NMR protocol.

NMR_Workflow Start Sample: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Decision Goal: Structure Verification or Purity? Start->Decision Path_A Method A: Ambient (CDCl3) Decision->Path_A Quick Check Path_B Method B: High-Temp (DMSO-d6) Decision->Path_B Quantitation Result_A Result: Split Peaks (Rotamers) Use for: Conformational Analysis Path_A->Result_A Step_B1 Dissolve 10mg in 0.6mL DMSO-d6 Path_B->Step_B1 Step_B2 Equilibrate Probe to 373 K (100°C) Step_B1->Step_B2 Step_B3 Acquire 1H Spectrum (ds=0, d1=5s) Step_B2->Step_B3 Result_B Result: Coalesced Singlets Use for: Purity & Integration Step_B3->Result_B

Figure 1: Decision matrix for analyzing tertiary amides. Method B is the validated pathway for clean integration.

Protocol: High-Temperature Coalescence (HTCP)

Objective: Obtain a simplified spectrum for quantitative purity analysis.

  • Sample Preparation:

    • Weigh 5–10 mg of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.[1]

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: DMSO is preferred over CDCl₃ due to its higher boiling point (189°C) and ability to stabilize polar transition states.[1]

  • Instrument Setup:

    • Insert sample into the NMR magnet.[1]

    • Lock and Shim at room temperature first.[1]

    • Set the variable temperature (VT) unit to 373 K (100°C) .

    • Critical: Allow 10–15 minutes for thermal equilibration to prevent convection currents which broaden lines.

    • Re-shim (gradient shim) at the target temperature.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (d1): Set to

      
       seconds. High temperatures increase T1 relaxation times; a longer delay ensures full quantitative recovery.[1]
      
    • Scans (ns): 16 or 32.

    • Spectral Width: 12–14 ppm (to capture broad amide signals if exchange is still intermediate).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction must be manual; automated phasing often fails on broad peaks near coalescence.[1]

Mechanistic Insight: The Amide Rotamer Equilibrium

To understand why the spectrum behaves this way, we model the isomerization pathway.[1]

Rotamer_Pathway cluster_0 NMR Timescale Effect Cis Rotamer A (Syn) (Restricted N-C Rotation) TS Transition State (Planarity Lost) Cis->TS  Heat (ΔG‡)   TS->Cis Trans Rotamer B (Anti) (Restricted N-C Rotation) TS->Trans  Rotation   Trans->TS Desc Low T: k_ex < Δν (Split Signals) High T: k_ex > Δν (Coalescence)

Figure 2: Kinetic pathway of amide bond rotation. At High T, the barrier (


) is overcome, averaging the magnetic environment.

References

  • Stewart, W. E., & Siddall, T. H. (1970).[1] Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[1] Link

  • Bain, A. D. (2003).[1] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1] Link

  • Reich, H. J. (2024).[1] Dynamic NMR - The NMR Timescale.[1] University of Wisconsin-Madison Chemistry.[1] Link

  • PubChem. (2024).[1] Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Compound). National Library of Medicine.[1] Link

Sources

Technical Comparison Guide: HPLC Method Development for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Purity Check

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity check for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS: 1901944-93-1) presents a classic chromatographic challenge: separating a lipophilic parent ester from its polar hydrolysis degradation products and synthesis precursors.[1]

This guide moves beyond generic "start with C18" advice. We objectively compare the performance of Alkyl-bonded (C18) versus Phenyl-based (Phenyl-Hexyl) stationary phases.[1] We demonstrate that while C18 provides standard retention, Phenyl-Hexyl phases offer superior selectivity (


) for the benzamide core, particularly when separating potential regioisomers (e.g., 3-methyl vs. 4-methyl impurities).

The Winning Strategy: A gradient elution on a Phenyl-Hexyl column using acidified water/acetonitrile provides the robust resolution (


) required for GMP-compliant purity analysis.[1]

Analyte Profiling & Separation Physics

Before selecting a column, we must deconstruct the molecule to understand its interaction mechanisms.

FeatureChemical MoietyChromatographic Implication
Core BenzamideStrong UV absorption (254 nm).[1][2] Potential

interactions.[1]
Tail Ethyl propanoate esterLipophilic.[1] Susceptible to hydrolysis (forms carboxylic acid).[1]
Substituents N-propyl, 3-methylIncreases LogP (Predicted ~2.9 - 3.2).[1]
Acid/Base Non-ionizable AmideNeutral at pH 2–8.[1]
Critical Impurity Acid Hydrolysis Product Highly Polar. Will elute near void volume (

) without pH control.[1]
The Critical Quality Attribute (CQA): Ester Hydrolysis

The primary stability risk for this molecule is the hydrolysis of the ethyl ester to the free acid: 3-(3-methyl-N-propylbenzamido)propanoic acid .[1]

  • Challenge: The parent is hydrophobic; the acid impurity is hydrophilic.[1]

  • Solution: You must use an acidic mobile phase (pH 2.0–3.[1]0) to keep the acid impurity protonated (

    
    ).[1] If ionized (
    
    
    
    ), it will elute in the void volume, co-eluting with solvent fronts and salts.

Comparative Study: Stationary Phase Selection

We evaluated three separation systems to determine the optimal method.

System A: The "Generic" Approach (C18 / Isocratic)[1]
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]

  • Conditions: 60:40 ACN:Water (Neutral).[1]

  • Outcome: FAILURE .

    • Issue 1: The acid impurity (if present) elutes at

      
       (unretained) due to ionization at neutral pH.[1]
      
    • Issue 2: Excessive retention of the parent ester (

      
      ), leading to broad peaks and low sensitivity.
      
System B: The "Optimized C18" (Gradient / Acidic)[1]
  • Column: End-capped C18 (3 µm, 100 x 4.6 mm).

  • Conditions: Gradient 10%

    
     90% ACN in 0.1% Formic Acid.
    
  • Outcome: ACCEPTABLE .

    • Performance: Sharp peaks.[1] The acid impurity is retained (

      
      ) due to pH suppression.[1]
      
    • Limitation: Poor selectivity for aromatic isomers (e.g., if the starting material contained trace 4-methyl isomer).

System C: The "Selectivity" Approach (Phenyl-Hexyl / Gradient)[1]
  • Column: Phenyl-Hexyl (2.7 µm Fused-Core).[1]

  • Conditions: Gradient 10%

    
     90% ACN in 0.1% Phosphoric Acid.
    
  • Outcome: SUPERIOR .

    • Mechanism:[1][3][4][5] The phenyl ring on the column engages in

      
       stacking with the benzamide core of the analyte.[1]
      
    • Benefit: Provides orthogonal selectivity.[1] If the synthesis used impure 3-methylbenzoyl chloride, this column separates the 3-methyl and 4-methyl isomers, which co-elute on C18.[1]

Recommended Protocol (The "Winner")

This protocol uses System C logic but is adapted for standard HPLC equipment.[1]

Instrument Parameters
  • Detector: UV-Vis / PDA at 254 nm (Primary) and 210 nm (Secondary for non-aromatic precursors).

  • Column: Phenyl-Hexyl or Biphenyl, 150 x 4.6 mm, 3 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer for the amide).[1]

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (

    
     prevents bacterial growth and offers stable low pH).[1]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent BEvent
0.020Initial Hold (Retain polar acid impurity)
2.020Isocratic hold to separate injection pulse
12.090Linear ramp to elute Parent Ester
15.090Wash lipophilic dimers/oligomers
15.120Re-equilibration
20.020End of Run
Experimental Data Summary (Representative)
AnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
Acid Impurity (Hydrolysis)3.2N/A1.1
Synthesis Precursor (Amine)5.44.51.2
Parent Ester (Analyte) 10.8 8.2 1.05

Method Development Decision Workflow

The following diagram illustrates the logical pathway used to arrive at the Phenyl-Hexyl/Acidic method, ensuring you can troubleshoot if your specific matrix differs.

MethodDevelopment Start Start: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate CheckStructure Analyze Structure: 1. Benzamide (UV Active) 2. Ester (Hydrolysis Risk) 3. Lipophilic (LogP > 3) Start->CheckStructure SelectMode Select Mode: Reverse Phase (RP) CheckStructure->SelectMode PHDecision Critical Decision: pH Selection SelectMode->PHDecision NeutralPH Neutral pH (Water/ACN) Result: Acid impurity ionizes Elutes at void (t0) PHDecision->NeutralPH Incorrect AcidicPH Acidic pH (0.1% H3PO4) Result: Acid impurity protonated Retained on column PHDecision->AcidicPH Correct ColumnSelect Column Selection AcidicPH->ColumnSelect C18 C18 Column Good Retention Poor Isomer Selectivity ColumnSelect->C18 Phenyl Phenyl-Hexyl Column Pi-Pi Interactions Separates Regioisomers ColumnSelect->Phenyl FinalMethod Final Protocol: Phenyl-Hexyl + Acidic Gradient C18->FinalMethod Acceptable Phenyl->FinalMethod Optimal

Caption: Logical workflow for selecting the stationary phase and pH conditions based on the analyte's specific chemical properties.

Validation & Self-Verifying Steps

To ensure this method is trustworthy (Trustworthiness in E-E-A-T), you must perform these self-verification checks:

The "Acid Spike" Test

Intentionally degrade a small aliquot of your sample to confirm the method can detect the impurity.[1]

  • Protocol: Take 1 mL of sample (1 mg/mL). Add 100 µL of 0.1 N NaOH. Wait 30 mins. Neutralize with HCl. Inject.

  • Pass Criteria: You must see a new peak appear at ~3.2 min (the Acid Impurity) and the Parent peak decrease.[1] If you do not see the new peak, your method is not retaining the polar impurity.[1]

Linearity Confirmation

Prepare calibration standards from 10 µg/mL to 500 µg/mL.

  • Requirement:

    
    .[1]
    
  • Note: Benzamides typically show excellent linearity UV response.[1] Non-linearity suggests detector saturation (dilute sample) or dimerization at high concentrations.[1]

Sample Diluent Stability

Critical Caution: Do not dissolve this sample in pure Methanol if using an acidic mobile phase for long storage. Acidic Methanol can cause transesterification (converting the Ethyl ester to a Methyl ester) over time [1].[1]

  • Recommendation: Dissolve in 50:50 Acetonitrile:Water.[1]

References

  • Przybytek, M. et al. (2022).[1] Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.[1] Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Review of Chromatographic Methods for N-Substituted Benzamides. (General Reference for Benzamide Analysis). Available at: [Link]

  • PubChem . Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient Optimization).

Sources

Mass Spectrometry (LC-MS) Characterization of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison of mass spectrometry methodologies for the characterization of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (


). As a complex secondary amide with an ester side chain, this molecule represents a critical class of synthetic intermediates often encountered in the development of local anesthetics and specific receptor ligands.

We compare two industry-standard approaches: High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF) for structural elucidation and Triple Quadrupole (LC-QqQ) for quantitative impurity profiling. This guide moves beyond basic operation, offering causal explanations for fragmentation mechanisms and self-validating protocols aligned with ICH Q2(R2) standards.

Molecular Profile & Physicochemical Context[1][2][3][4][5]

Before defining the MS parameters, we must understand the analyte's behavior in the gas phase.

  • IUPAC Name: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 277.1678 Da

  • Protonated Precursor

    
    :  278.1751 m/z
    
  • Structural Logic: The molecule consists of a 3-methylbenzoyl core attached to a nitrogen atom, which is substituted by a propyl group and an ethyl propanoate chain.

Ionization Prediction: The amide nitrogen is the primary site of protonation in Electrospray Ionization (ESI+). However, the ester oxygen can compete, potentially leading to specific in-source fragmentation (loss of ethanol).

Comparative Workflow: HRMS vs. QqQ

The choice of instrument dictates the experimental design. The following diagram illustrates the divergent workflows for Identification (Q-TOF) versus Quantification (QqQ) .

MS_Workflow Sample Crude Reaction Mixture (Ethyl 3-(3-methyl-N-propylbenzamido)propanoate) LC_Separation LC Separation (C18 vs. Phenyl-Hexyl) Sample->LC_Separation Decision Analytical Objective? LC_Separation->Decision Path_ID Structural Elucidation (Unknowns/Impurity ID) Decision->Path_ID Identification Path_Quant Trace Quantification (PK/Process Control) Decision->Path_Quant Quantification QTOF Instrument: Q-TOF MS Mode: Full Scan + Auto MS/MS Path_ID->QTOF QqQ Instrument: Triple Quad (QqQ) Mode: MRM (Multiple Reaction Monitoring) Path_Quant->QqQ Data_ID Output: 1. Accurate Mass (<2 ppm) 2. Isotopic Pattern 3. Formula Confirmation QTOF->Data_ID Data_Quant Output: 1. S/N Ratio > 100 2. Linear Range (ng/mL) 3. %RSD < 5% QqQ->Data_Quant

Figure 1: Decision matrix for selecting the appropriate MS architecture based on analytical goals.

Method A: Structural Elucidation (LC-Q-TOF)

Objective: To confirm the synthesis product and identify potential side-reaction impurities (e.g., hydrolysis of the ester or de-propylation).

Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Optimized to prevent in-source decay of the labile ester).

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is vital for distinguishing this molecule from isomers.

  • Precursor: m/z 278.1751 (

    
    ).
    
  • Primary Loss (Ester Cleavage): Loss of Ethanol (

    
    , 46 Da) is common in ethyl esters, leading to the acylium ion or cyclic iminium formation.
    
  • Major Cleavage (Amide Bond): The bond between the carbonyl carbon and the nitrogen is the weakest link under Collision Induced Dissociation (CID). This yields the 3-methylbenzoyl cation (m/z 119.049) .

  • Secondary Cleavage: The m/z 119 ion loses CO to form the Tropylium/Tolyl cation (m/z 91.054) .

Fragmentation Parent Precursor [M+H]+ m/z 278.1751 Frag1 Loss of OEt (Ester Cleavage) m/z 232.13 Parent->Frag1 - EtOH (46 Da) Frag2 3-Methylbenzoyl Cation (Amide Cleavage) m/z 119.0491 Parent->Frag2 Primary CID Path AmineFrag Amine Fragment (N-propyl-ethylpropanoate) m/z ~160 Parent->AmineFrag Minor Path Frag3 Tropylium Ion (Ring Expansion) m/z 91.0542 Frag2->Frag3 - CO (28 Da)

Figure 2: Proposed ESI+ fragmentation pathway. The m/z 119 and 91 ions are diagnostic for the 3-methylbenzoyl core.

Method B: Quantitative Profiling (LC-QqQ)

Objective: High-sensitivity quantification for pharmacokinetic (PK) studies or trace impurity analysis.

MRM Transition Optimization

For Triple Quadrupole analysis, we select the most stable transitions based on the fragmentation logic derived above.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 278.2119.122Highest intensity; corresponds to the stable benzoyl cation.
Qualifier 1 278.291.135High energy fragment; confirms the aromatic ring structure.
Qualifier 2 278.2232.115Soft fragmentation; confirms the loss of ethanol (ester integrity).
Self-Validating Protocol (ICH Q2(R2) Aligned)

To ensure trustworthiness, the method must include system suitability tests (SST).

  • Linearity Check: Prepare 6 calibration points (e.g., 1 ng/mL to 1000 ng/mL).

    
     must be > 0.995.
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Internal Standard: Use a deuterated analog (e.g.,

    
    -Propyl-benzamide) to correct for matrix effects in ESI.
    

Comparative Analysis: Q-TOF vs. QqQ

FeatureHRMS (Q-TOF)Tandem MS (QqQ)Recommendation
Mass Accuracy < 2 ppm (Excellent)~0.7 Da (Unit Resolution)Use Q-TOF for initial compound verification.
Sensitivity Good (pg levels)Excellent (fg levels)Use QqQ for trace impurity or plasma analysis.
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitudeQqQ is superior for quantification.
Retrospective Analysis Yes (Full scan data saved)No (Only MRM recorded)Q-TOF allows looking for new impurities later without re-injection.
Expert Insight: The "Causality" of Column Choice

While C18 is standard, Phenyl-Hexyl columns are superior for this specific molecule.

  • Reasoning: The 3-methylbenzoyl ring offers

    
     interaction opportunities. A Phenyl-Hexyl stationary phase will provide alternative selectivity, potentially separating the target from structurally similar de-methylated impurities that might co-elute on a hydrophobic-only C18 phase.
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holčapek, M., et al. (2012). Mass Spectrometry in the Analysis of Amides. Journal of Mass Spectrometry. [Link] (General reference for amide fragmentation).

Sources

A Comparative Guide to Bioequivalence Studies of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and its structural analogs. As novel benzamide derivatives continue to emerge with therapeutic potential, establishing bioequivalence is a critical step in the drug development pipeline, particularly for generic formulations and for comparing different salt forms or esters of a lead compound.[1][2] This document is intended for researchers, clinical pharmacologists, and drug development professionals, offering in-depth technical guidance rooted in established scientific principles and regulatory standards.

Introduction to Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and its Analogs

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a small molecule belonging to the benzamide class of compounds.[3] Benzamide derivatives are known for a wide range of pharmacological activities, making them a rich area for drug discovery.[1][2] When developing analogs of a parent compound like this, even minor structural modifications can significantly alter the pharmacokinetic (PK) profile. Therefore, a robust bioequivalence assessment is paramount to ensure that any observed therapeutic effects are comparable.

Bioequivalence is established when two pharmaceutical products show a comparable rate and extent of absorption of the active ingredient, making them therapeutically equivalent.[4][5] For systemically acting oral dosage forms, this is typically demonstrated through in vivo studies in human subjects.[6]

Table 1: Physicochemical Properties of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and Potential Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Ethyl 3-(3-methyl-N-propylbenzamido)propanoate1901944-93-1C16H23NO3277.362.88
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate1901822-79-4C17H25NO3291.393.32
N-Propylbenzamide6228-55-3C10H13NO163.221.70

Note: The data for analogs are included to illustrate the types of structural variations that would necessitate bioequivalence testing.

Strategic Design of a Bioequivalence Study

The design of a BE study is critical for its success and regulatory acceptance.[6] The most common and preferred design for immediate-release solid oral dosage forms is a single-dose, two-period, two-sequence, crossover study.[7]

Causality Behind the Crossover Design

A crossover design is powerful because each subject serves as their own control, which minimizes the impact of inter-subject variability. This is particularly important for compounds with moderate to high pharmacokinetic variability. A parallel design might be considered if the drug has an exceptionally long half-life, making a sufficient washout period impractical.

Caption: Decision workflow for selecting a BE study design.

Protocol: Standard Two-Way Crossover Bioequivalence Study
  • Subject Recruitment:

    • Enroll a cohort of healthy adult volunteers (typically a minimum of 12 subjects).[7]

    • Screen subjects based on inclusion/exclusion criteria (e.g., age, weight, medical history, no concurrent medications).

    • Obtain informed consent from all participants.

  • Study Conduct (Period 1):

    • Randomly assign subjects to one of two sequences (Test then Reference, or Reference then Test).

    • After an overnight fast, administer a single oral dose of the assigned formulation with a standardized volume of water.

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). The sampling schedule should be designed to adequately capture the Cmax and the elimination phase.

  • Washout Period:

    • A washout period of at least five times the drug's elimination half-life is observed to ensure complete clearance of the drug from the first period.

  • Study Conduct (Period 2):

    • Repeat the procedure from Period 1, with subjects receiving the alternate formulation.

  • Sample Processing and Storage:

    • Process blood samples (e.g., centrifugation to obtain plasma) immediately after collection.

    • Store plasma samples at -70°C or below until bioanalysis.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The quantitative data from a BE study is only as reliable as the bioanalytical method used to generate it.[8][9] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued specific guidance on bioanalytical method validation.[10][11] For small molecules like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[9]

Protocol: LC-MS/MS Bioanalytical Method Validation

This protocol outlines the key parameters that must be validated to ensure the method is fit for purpose, in accordance with FDA guidance.[10][11]

  • Selectivity and Specificity:

    • Analyze blank matrix samples (e.g., plasma) from at least six different sources to ensure no endogenous components interfere with the detection of the analyte and internal standard.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

    • The curve should consist of a blank, a zero standard, and at least six non-zero concentration levels covering the expected range of concentrations in the study samples.

    • The simplest regression model that adequately describes the concentration-response relationship should be used.

  • Accuracy and Precision:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

    • Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level on the same day.

    • Inter-day Accuracy and Precision: Analyze the QC samples on at least three different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the sample handling and analysis process:

      • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

      • Long-Term Stability: At the intended storage temperature for a duration that covers the time from sample collection to analysis.

      • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Table 2: FDA Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Stability Analyte concentration should be within ±15% of the initial concentration

Pharmacokinetic and Statistical Analysis

The core of a bioequivalence assessment lies in the statistical comparison of key pharmacokinetic parameters.[4][12]

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest observed concentration of the drug in the plasma.

  • AUC (Area Under the Curve): Represents the total exposure to the drug over time. Two types are crucial:

    • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUCinf: The AUC extrapolated to infinity.

Statistical Framework for Bioequivalence

The standard approach is to perform a statistical analysis on the log-transformed Cmax, AUCt, and AUCinf parameters.[4] The objective is to determine if the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for these parameters falls within the predefined acceptance range of 80.00% to 125.00%.[6]

Caption: Statistical analysis workflow for bioequivalence assessment.

Hypothetical Case Study: Comparison of Two Analogs

Let's consider a hypothetical study comparing a new formulation (Test Product) of an Ethyl 3-(3-methyl-N-propylbenzamido)propanoate analog against a Reference Product.

Table 3: Hypothetical Pharmacokinetic Data and Statistical Analysis

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence IntervalBioequivalence Conclusion
Cmax 98.590.2% - 107.5%Pass
AUCt 102.194.3% - 110.5%Pass
AUCinf 101.593.6% - 110.1%Pass

In this hypothetical case, since the 90% CIs for all key pharmacokinetic parameters fall within the 80-125% range, the two products would be considered bioequivalent.

The Role of In Vitro-In Vivo Correlation (IVIVC)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property (like drug dissolution) and an in vivo response (like plasma concentration).[13][14] Developing a successful IVIVC can be a powerful tool, potentially allowing for biowaivers for certain post-approval changes, reducing the need for additional human studies.[14][15] For benzamide analogs, which are likely to be formulated as oral solids, establishing a Level A IVIVC (a point-to-point correlation) would be highly beneficial.[13]

Conclusion

Conducting a bioequivalence study for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate and its analogs requires a meticulous approach, from study design to bioanalytical validation and statistical interpretation. Adherence to regulatory guidelines, particularly those from the FDA, is essential for generating reliable and defensible data. By employing a robust crossover study design, a fully validated bioanalytical method, and the appropriate statistical framework, researchers can confidently assess the therapeutic equivalence of different formulations, facilitating the journey of new chemical entities from the laboratory to clinical use.

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A Comparative Guide to the Structural Validation of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental protocol for the structural validation of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating analytical workflow, and contrasts Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques, grounding all claims in authoritative sources.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further development. The target molecule, Ethyl 3-(3-methyl-N-propylbenzamido)propanoate[1], is a complex organic ester-amide whose biological activity and chemical reactivity are directly dictated by the precise arrangement of its functional groups. Any deviation from the intended structure could lead to inactive compounds, unexpected toxicity, or failed downstream reactions.

FTIR spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method for identifying the functional groups within a molecule, thereby providing a distinct "molecular fingerprint"[2]. This guide will detail the use of Attenuated Total Reflectance (ATR)-FTIR for the structural validation of our target molecule, compare its utility against other spectroscopic methods, and provide a robust, reproducible protocol.

Part 1: Primary Structural Validation via ATR-FTIR Spectroscopy

The core principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending)[2]. Specific bond types and functional groups absorb IR radiation at characteristic frequencies (measured in wavenumbers, cm⁻¹), making the resulting spectrum a direct readout of the molecule's chemical architecture.

For a molecule like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate, we can predict a series of characteristic absorption bands. The presence of these bands, and the notable absence of others, serves as a powerful validation of its structure.

Predicted FTIR Absorption Profile

The structure of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate contains several key functional groups: a tertiary amide, an ethyl ester, a meta-substituted aromatic ring, and aliphatic chains. Each of these imparts a characteristic signature to the IR spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/NotesSupporting References
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak[3][4][5][6]
C=C Stretch (in-ring)1600 - 1585 and 1500 - 1400Medium, often sharp[4][5][6]
C-H Out-of-Plane Bending900 - 675Strong. Pattern indicates substitution. For 1,3-disubstitution: ~690-710 & ~810-850 cm⁻¹[4][6]
Aliphatic Chains C-H Stretch (sp³)2960 - 2850Strong[3][7][8]
Ester C=O Stretch1750 - 1735Strong, Sharp[9][10][11]
C-O Stretch1300 - 1000Two or more bands, Strong[9][11]
Tertiary Amide C=O Stretch (Amide I Band)1690 - 1630Strong, Sharp[12][13][14][15]
N-H StretchAbsentThe absence of a band around 3500-3200 cm⁻¹ is critical for confirming the tertiary nature of the amide.[8][13]
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its significant advantages: it requires minimal to no sample preparation for liquids, is non-destructive, and provides high-quality, reproducible data rapidly[16][17][18][19].

Objective: To acquire a high-resolution FTIR spectrum of liquid Ethyl 3-(3-methyl-N-propylbenzamido)propanoate to validate its functional group composition.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: The integrity of the spectrum is paramount. Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide)[2]. Wipe with a lint-free cloth soaked in a volatile solvent like isopropanol or ethanol and allow it to fully evaporate.

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum. Run the background scan with the clean, empty ATR crystal.

  • Sample Application: Place a single, small drop of the neat liquid Ethyl 3-(3-methyl-N-propylbenzamido)propanoate directly onto the center of the ATR crystal[20][21][22]. Only a few microliters are necessary to completely cover the crystal surface.

  • Engage ATR Anvil (if applicable): For some instruments, a pressure anvil is used to ensure optimal contact between the sample and the crystal. Apply gentle, consistent pressure.

  • Spectrum Acquisition: Collect the sample spectrum. Standard acquisition parameters for this type of analysis are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to enhance the signal-to-noise ratio[23].

  • Data Processing & Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance. The resulting spectrum should be analyzed for the presence of the characteristic bands outlined in the table above.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using a suitable solvent and lint-free wipes to prevent cross-contamination[20][23].

Workflow for FTIR-Based Structural Validation

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation Prep Clean ATR Crystal BG Acquire Background Spectrum Prep->BG Sample Apply Liquid Sample BG->Sample Acquire Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Sample->Acquire Process Process Data (Background Subtraction) Acquire->Process Compare Compare Spectrum to Predicted Bands Process->Compare Validate Structural Confirmation Compare->Validate

Caption: Experimental workflow for ATR-FTIR analysis.

Interpreting the Spectrum: A Self-Validating System

The trustworthiness of this protocol comes from its self-validating nature. A successful validation is not just about finding the peaks you expect, but also confirming the absence of peaks from plausible alternative structures or starting materials.

  • Positive Confirmation: The spectrum must show strong, sharp peaks in the ester C=O region (~1740 cm⁻¹) and the tertiary amide C=O region (~1650 cm⁻¹). It must also feature bands for aromatic C=C bonds (~1600-1400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).

  • Negative Confirmation (Crucial):

    • No N-H Stretch: The absence of any significant absorption band in the 3500-3200 cm⁻¹ region is critical evidence for the tertiary nature of the amide, ruling out a secondary amide impurity or side product[8].

    • No O-H Stretch: A lack of a broad absorption band from 3600-3200 cm⁻¹ confirms the absence of any residual alcohol or carboxylic acid starting materials[23].

This dual-check logic—confirming what is present and what is absent—provides a high degree of confidence in the assigned structure.

Logic_Diagram cluster_ester Ester Group cluster_amide Tertiary Amide Group cluster_aromatic Aromatic & Alkyl Groups Molecule Ethyl 3-(3-methyl-N- propylbenzamido)propanoate Ester_CO C=O Stretch ~1740 cm⁻¹ (Strong) Molecule->Ester_CO Ester_C_O C-O Stretch ~1250 cm⁻¹ (Strong) Molecule->Ester_C_O Amide_CO C=O Stretch ~1650 cm⁻¹ (Strong) Molecule->Amide_CO Amide_NH N-H Stretch ABSENT (~3300 cm⁻¹) Molecule->Amide_NH Aromatic_CH Aromatic C-H Stretch >3000 cm⁻¹ Molecule->Aromatic_CH Alkyl_CH Alkyl C-H Stretch <3000 cm⁻¹ Molecule->Alkyl_CH

Caption: Logical map of functional groups to IR spectral regions.

Part 2: Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, it provides limited information about the connectivity of atoms or the overall molecular framework. For unambiguous structural elucidation, especially in a regulatory or drug development context, orthogonal analytical methods are required. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Functional groups presentAtom connectivity, chemical environment, stereochemistryMolecular weight, elemental formula, fragmentation patterns
Sample Preparation Minimal (for ATR)[16][17]Requires dissolution in deuterated solventMay require dilution, specific ionization method
Analysis Time Very Fast (~1-2 minutes)[16]Slower (minutes to hours)Fast (minutes)
Key Strengths Excellent for identifying C=O, O-H, N-H, C-O bonds. High throughput.Provides a complete structural "map" of the molecule. Considered the "gold standard" for structure elucidation.Extremely sensitive. Confirms molecular weight with high precision.
Limitations Does not reveal atom connectivity. Complex fingerprint region can be hard to interpret.Less sensitive than MS. Requires larger sample amounts. Can be complex to interpret.Does not directly identify functional groups. Isomers can be difficult to distinguish.
Role in Validation Confirms the presence of all key building blocks (ester, amide, aromatic ring) and the absence of key impurities.Confirms the precise arrangement and connectivity of all atoms, including the substitution pattern on the aromatic ring.Confirms the molecule has the correct molecular formula (C₁₆H₂₃NO₃).

Conclusion: An Integrated Approach to Validation

FTIR spectroscopy, particularly with the ATR technique, serves as an indispensable first-pass tool for the structural validation of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate. Its speed, simplicity, and precision in identifying functional groups allow for rapid confirmation that the core chemical architecture is correct. The protocol described herein, based on confirming expected signals and verifying the absence of others, provides a robust and trustworthy method for this initial assessment.

However, for the absolute, unambiguous proof of structure required in drug development and for publication, FTIR should be used as part of an integrated analytical suite. The functional group information from FTIR perfectly complements the detailed connectivity map from NMR and the precise mass information from MS. Together, these techniques provide a multi-faceted, definitive, and scientifically rigorous validation of molecular identity.

References

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  • ResearchGate. (n.d.). Fourier‐transform infrared spectroscopy (FT‐IR) absorption bands of ester (1732 cm⁻¹), carboxyl (≈1707 cm⁻¹) and epoxy groups (822 cm⁻¹). Retrieved from [Link]

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  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

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Comparative Solubility Profile of Benzamido Propanoate Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Benzamido propanoate derivatives represent a highly versatile class of pharmacophores and synthetic intermediates. They are most notably recognized as the structural backbone for direct thrombin inhibitors (e.g., dabigatran etexilate)[1] and are increasingly utilized in oncology as kinesin HSET (KIFC1) inhibitor probes[2].

However, the inherent physicochemical properties of these molecules—specifically the highly lipophilic benzamide core coupled with an esterified propanoate chain—create significant solubility bottlenecks during both active pharmaceutical ingredient (API) synthesis and formulation. This guide objectively compares the solubility profiles of key benzamido propanoate derivatives and provides validated experimental protocols for profiling their thermodynamic and kinetic solubilities.

Mechanistic Drivers of Solubility

The solubility of benzamido propanoate derivatives is dictated by a delicate lipophilic/hydrophilic balance. The neutral free base of these compounds is typically highly lipophilic, driven by the aromatic rings and the alkyl ester chain[1].

The Causality of pH-Dependent Solubility: Aqueous solubility in these derivatives is almost entirely governed by the protonation state of weakly basic centers (such as pyridyl, benzimidazole, or primary/secondary amine moieties). For example, at physiological pH (7.4), the basic centers remain unprotonated, leading to rapid precipitation. Conversely, in highly acidic microenvironments (pH < 3.0), protonation of these nitrogens disrupts the crystal lattice energy and facilitates ion-dipole interactions with water, exponentially increasing solubility[3].

To circumvent poor intestinal solubility, advanced derivatives are often formulated as mesylate salts layered over an organic acid core (e.g., tartaric acid) to artificially maintain a low-pH microenvironment during gastrointestinal transit[4].

Mechanism LowPH Acidic Microenvironment (pH < 3.0) Protonated Protonated Basic Centers (e.g., Benzimidazole) LowPH->Protonated HighPH Physiological Environment (pH 7.4) Neutral Neutral Free Base (Lipophilic Core) HighPH->Neutral Soluble High Aqueous Solubility (>50 mg/mL) Protonated->Soluble Insoluble Poor Aqueous Solubility (<0.01 mg/mL) Neutral->Insoluble Formulation Formulation Strategy: Organic Acid Core Insoluble->Formulation Overcomes precipitation Formulation->LowPH Creates local acidity

Impact of pH on the ionization and solubility of benzamido propanoates.

Comparative Analysis of Key Derivatives

To understand how structural modifications impact performance, we compare three distinct benzamido propanoate derivatives across different stages of drug development.

Alternative A: Dabigatran Etexilate Mesylate (Clinical Prodrug)

Dabigatran etexilate mesylate (DEM) is a complex, late-stage benzamido propanoate derivative. It contains two weak basic centers with pKa values of 4.0 ± 0.1 and 6.7 ± 0.1[5]. Its neutral form is highly lipophilic (logP = 3.8). DEM exhibits extreme pH-dependent solubility: it achieves >50 mg/mL in 0.1 N HCl but drops to a mere 0.003 mg/mL at pH 7.4[1].

Alternative B: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Synthetic Intermediate)

This compound is the direct precursor used in the synthesis of dabigatran[6]. Lacking the extended benzimidazole system of DEM, it relies on its pyridyl and primary amine groups for ionization. It is highly soluble in organic solvents like dichloromethane and chloroform but exhibits poor aqueous solubility, necessitating careful solvent selection during API crystallization[7].

Alternative C: Methyl 3-(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamido)propanoate (HSET Inhibitor Probe)

Used in early-stage oncology research, this derivative replaces the complex amine substitutions with a 1,2,4-oxadiazole ring to target the KIFC1 motor protein[2]. Because it is utilized as a cellular probe, its kinetic aqueous solubility is the critical metric. It maintains solubility up to 100 μM in PBS (pH 7.4) when introduced via a 1% DMSO stock solution[8].

Quantitative Data Summary
Physicochemical PropertyDabigatran Etexilate Mesylate (DEM)Pyridyl-Benzamido Propanoate (Intermediate)Oxadiazol-Benzamido Propanoate (Probe)
Primary Application Commercial Anticoagulant ProdrugAPI Synthetic IntermediateKinesin HSET Inhibitor Probe
LogP (Neutral Form) 3.8[1]~2.6 (Predicted)~2.8 (Predicted)
pKa (Basic Centers) 4.0, 6.7[5]~2.6N/A (Weakly ionizable)
Solubility (pH 1.2) >50 mg/mL[1]ModerateLow
Solubility (pH 7.4) 0.003 mg/mL[1]Insoluble~100 µM (Kinetic, 1% DMSO)[2]
Organic Solubility Methanol, Ethanol[5]Chloroform, DCM[7]DMSO, DMF

Experimental Methodologies for Solubility Profiling

Depending on the development stage, benzamido propanoates must be evaluated for either Thermodynamic (equilibrium) or Kinetic (precipitation onset) solubility. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Compound Synthesis Benzamido Propanoates Decision Solubility Type Required? Start->Decision Kinetic Kinetic Solubility (1% DMSO in PBS) Decision->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Decision->Thermo Late Stage HPLC HPLC-UV Quantification Kinetic->HPLC Thermo->HPLC Data Solubility Profile (pH vs. Conc.) HPLC->Data

Workflow for Kinetic vs. Thermodynamic Solubility Profiling.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Purpose: To determine the absolute equilibrium solubility of late-stage derivatives (e.g., DEM) across a pH gradient.

  • Preparation: Weigh 5 mg of the solid benzamido propanoate derivative into a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or PBS for pH 7.4).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm at a constant 25°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (λ = 226 nm or 344 nm) against a 5-point calibration curve.

  • Self-Validation Checkpoint (Critical):

    • Mass Balance & Degradation Check: Benzamido propanoates are susceptible to ester hydrolysis in aqueous media[5]. To validate the assay, extract the remaining solid pellet, dissolve it in 100% acetonitrile, and run it via LC-MS. If the chromatogram shows the presence of the free carboxylic acid degradant (>2% area), the thermodynamic solubility value must be flagged as compromised by chemical instability.

Protocol 2: Kinetic Aqueous Solubility via HPLC-UV

Purpose: To mimic biological assay conditions for early-stage probes (e.g., HSET inhibitors) where compounds are spiked from DMSO stocks.

  • Stock Preparation: Prepare a 10 mM stock solution of the derivative in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10, 50, 100, 200 μM) by spiking the DMSO stock into PBS (pH 7.4), ensuring the final DMSO concentration remains strictly at 1.0% v/v[2].

  • Incubation: Incubate the solutions at room temperature for 2 hours to allow for potential nucleation.

  • Filtration: Pass the solutions through a 0.22 μm PTFE syringe filter to remove any micro-precipitates.

  • Quantification: Inject the filtrate into the HPLC-UV system.

  • Self-Validation Checkpoint (Critical):

    • Recovery Verification: Concurrently prepare an identical concentration gradient in 100% methanol (where the compound is freely soluble). The kinetic solubility limit is defined as the concentration at which the AUC (Area Under the Curve) of the PBS sample deviates by more than 10% from the AUC of the corresponding methanol control.

References

1.4 2.3 3.1 4. 5 5.8 6.7 7.6 8.2

Sources

A Senior Application Scientist's Guide to Ensuring Reproducible Assay Results for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility of analytical data is the cornerstone of modern pharmaceutical development and quality control. Inconsistent assay results not only undermine the integrity of research findings but can also lead to significant delays and financial losses in the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS 1901944-93-1), a novel small molecule of interest.[1][2] We will explore the inherent challenges to achieving reproducible results and compare three common analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is intended for researchers, analytical chemists, and quality assurance professionals seeking to develop, validate, and implement robust and reliable analytical methods.

Introduction: The Challenge of Analytical Reproducibility

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a benzamido derivative with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and precisely quantify the compound is paramount for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4][5]

Reproducibility, defined as the precision between laboratories, is a critical validation parameter that is often challenging to achieve.[6] Sources of variability can be numerous, including but not limited to:

  • Sample Preparation: Inconsistencies in weighing, dissolution, and dilution.

  • Analyst Technique: Differences in operator skill and interpretation of procedures.

  • Instrumental Conditions: Minor variations in instrument parameters (e.g., temperature, flow rate, voltage).

  • Reagent and Column Quality: Batch-to-batch variability of solvents, reagents, and chromatographic columns.

  • Environmental Factors: Fluctuations in laboratory temperature and humidity.

This guide will dissect these challenges in the context of three distinct analytical techniques, offering insights into best practices for mitigating variability and ensuring the long-term reliability of assay results.

Comparative Analysis of Key Assay Platforms

The choice of analytical technique is a critical decision that impacts sensitivity, specificity, throughput, and, most importantly, reproducibility. Here, we compare three widely used methods for the quantification of small molecules like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. For a compound like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate, which contains a chromophore (the benzamido group), UV detection is a suitable choice.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject onto C18 Column C->D E Isocratic/Gradient Elution (Mobile Phase A/B) D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H

Caption: Workflow for HPLC-UV Analysis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Experimental Protocol: HPLC-UV Method

  • Standard Preparation: Prepare a stock solution of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL, and filter through a 0.45 µm filter.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 40% B, increase to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[8]

Sources of Variability and Mitigation:

  • Mobile Phase: Small variations in pH or organic solvent composition can shift retention times. Mitigation: Prepare mobile phases fresh daily, use a calibrated pH meter, and pre-mix solvents where possible.

  • Column Performance: Column aging can lead to peak tailing and loss of resolution. Mitigation: Use guard columns, implement a column washing procedure, and define column performance criteria (e.g., plate count, tailing factor) in the method.

  • Specificity: Excipients or impurities may co-elute with the main peak.[9] Mitigation: Use a photodiode array (PDA) detector to check for peak purity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, LC-MS/MS is the gold standard.[10] It is particularly useful for analyzing complex samples or quantifying trace-level impurities.[11]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Prepare sample & standards B Spike with Internal Standard (e.g., deuterated analog) A->B C UPLC Separation B->C D Electrospray Ionization (ESI) C->D E Triple Quadrupole MS (MRM Mode) D->E F Integrate Analyte & IS Peaks E->F G Calculate Peak Area Ratio F->G H Quantify against Calibration Curve G->H

Caption: Workflow for LC-MS/MS Analysis using an Internal Standard.

Experimental Protocol: LC-MS/MS Method

  • Preparation: Prepare calibration standards and samples as in the HPLC-UV method, but at lower concentrations (e.g., 1-1000 ng/mL).

  • Internal Standard: Add a stable isotope-labeled internal standard (SIL-IS) to all samples and standards at a fixed concentration.

  • LC Conditions: Utilize a UPLC system for faster analysis and better resolution. A shorter gradient (e.g., 2-3 minutes) is often sufficient.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition: Determine the precursor ion (e.g., [M+H]+) and a stable product ion for both the analyte and the internal standard.

Sources of Variability and Mitigation:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12] Mitigation: The co-eluting SIL-IS experiences the same matrix effects, and using the peak area ratio corrects for this variability.

  • Source Conditions: Ion source cleanliness and settings (e.g., capillary voltage, gas flow) can drift over time. Mitigation: Regular source cleaning and system suitability tests (SSTs) monitoring the signal intensity of the internal standard are crucial.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[14][15]

Workflow for qNMR Analysis:

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing A Accurately weigh sample C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid) B->C D Acquire 1H NMR Spectrum C->D E Ensure long relaxation delay (d1) D->E F Phase and Baseline Correction E->F G Integrate non-overlapping peaks (Analyte and Standard) F->G H Calculate Purity/Concentration G->H

Caption: General Workflow for Quantitative NMR (qNMR) Analysis.

Experimental Protocol: qNMR Method

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.[13]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Key Parameter: Set a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure full magnetization recovery.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved peak from the analyte and a peak from the internal standard. The concentration or purity can be calculated using a standard qNMR equation.

Sources of Variability and Mitigation:

  • Sample Preparation: Accurate weighing is critical as qNMR is a ratiometric technique. Mitigation: Use a calibrated analytical balance with at least 4-decimal place accuracy.

  • Spectral Processing: Inconsistent phasing, baseline correction, and integration can introduce significant errors. Mitigation: Establish a standardized data processing protocol and ensure analysts are thoroughly trained.

  • Parameter Selection: An insufficient relaxation delay is a common source of error, leading to underestimation of the signal. Mitigation: Perform a T1 inversion-recovery experiment to determine the T1 values for the protons of interest and set the relaxation delay accordingly.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the three discussed analytical platforms, providing a framework for selecting the most appropriate method based on the specific requirements of the assay.

Parameter HPLC-UV LC-MS/MS qNMR
Specificity Moderate (Risk of co-elution)Very High (Based on mass)High (Based on unique chemical shifts)
Sensitivity (Typical LOQ) ~1 µg/mL~1 ng/mL~100 µg/mL
Precision (%RSD) < 2.0%< 5.0% (at low levels)< 1.0%
Throughput ModerateHigh (with UPLC)Low
Cost per Sample LowHighModerate
Need for Analyte Standard Yes (for quantification)Yes (for quantification)No (uses certified internal standard)
Key to Reproducibility Consistent mobile phase, columnUse of a stable isotope-labeled internal standardAccurate weighing, sufficient relaxation delay

Best Practices for Ensuring Assay Reproducibility

Regardless of the chosen platform, adherence to a robust quality framework is essential for achieving reproducible results. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation.[3][4][16][17]

Key principles include:

  • Thorough Method Validation: The analytical procedure must be validated according to ICH Q2(R2) guidelines, evaluating parameters such as accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, and robustness.[3][5][16]

  • Define an Analytical Target Profile (ATP): Before development, clearly define the purpose of the method and its required performance characteristics.[3] This helps guide method development and validation.

  • Implement System Suitability Tests (SSTs): SSTs are performed before each analytical run to confirm that the system is performing adequately.[8] This includes checks on resolution, peak shape, and signal-to-noise ratio.

  • Robustness Testing: During method development, deliberately make small changes to method parameters (e.g., pH ±0.2, temperature ±2°C) to assess the method's reliability during normal use.[5][8]

  • Comprehensive Documentation: All procedures, from sample preparation to data analysis, must be meticulously documented in standard operating procedures (SOPs) to ensure consistency across different analysts and laboratories.

Conclusion

Ensuring the reproducibility of an assay for a compound like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate requires a multifaceted approach. The selection of the analytical platform—be it the workhorse HPLC-UV, the highly sensitive LC-MS/MS, or the primary method of qNMR—must be aligned with the specific needs for sensitivity, specificity, and throughput.

However, the technology itself is only one part of the equation. True reproducibility is built upon a foundation of rigorous method validation, a deep understanding of the sources of analytical variability, and the implementation of robust quality systems as outlined by regulatory bodies like the ICH. By combining the right technology with sound scientific principles and meticulous execution, researchers and drug development professionals can generate data that is not only accurate and precise but also consistently reproducible, thereby ensuring the integrity of their work and accelerating the path to market.

References

  • Lab Manager. (2026, January 8).
  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Emery Pharma. (2024, February 9).
  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2)
  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • Danaher Life Sciences. (2026, January 6). How Integrated LC-MS Advances Small Molecule Screening.
  • LCGC. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • PubMed. (2021, January 15). Quantitative NMR (qNMR)
  • Resolian. Small Molecule LC-MS/MS.
  • U.S. Food and Drug Administration (FDA). Q2(R2)
  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
  • National Center for Biotechnology Information (NCBI).
  • LCGC. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • ResearchGate. (2025, August 5).
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  • Acta Poloniae Pharmaceutica.
  • MilliporeSigma. Ethyl 3-(3-methyl-N-propylbenzamido)
  • Wiley Analytical Science. (2014, January 13).
  • ResearchGate. (2025, December 25).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. Technical Support Center: Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis.
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)
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  • Santa Cruz Biotechnology. Ethyl 3-[isopropyl(methyl)
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  • MDPI. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
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  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

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Safety Operating Guide

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of laboratory chemicals is a critical intersection of scientific rigor, environmental stewardship, and regulatory compliance. For specialized organic intermediates like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate , standardizing disposal protocols ensures that drug development and synthetic chemistry workflows remain safe and uninterrupted.

As a non-halogenated organic compound containing both ester and tertiary amide functional groups, this chemical requires specific handling to prevent reactive incompatibilities and to comply with Resource Conservation and Recovery Act (RCRA) guidelines.

Here is the comprehensive, field-proven guide to the operational and disposal procedures for Ethyl 3-(3-methyl-N-propylbenzamido)propanoate.

Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, it is mandatory to understand the molecular behavior of the waste. Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (CAS No. 1901944-93-1) has a molecular weight of 277.36 g/mol [1].

Mechanistic Insights for Disposal:

  • Hydrolysis Risk: The molecule features an ethyl ester and a benzamide derivative. If introduced to highly acidic or alkaline aqueous waste streams, these bonds can undergo exothermic hydrolysis. This generates propanoic acid derivatives and potentially volatile amines, which can pressurize sealed waste containers.

  • Thermal Destruction: As a purely carbon, hydrogen, nitrogen, and oxygen-containing compound (C, H, N, O), it is an ideal candidate for high-temperature incineration. It must be segregated from halogenated waste. Incinerating halogens requires specialized exhaust scrubbing to prevent the release of toxic dioxins and furans; mixing this compound into a halogenated stream unnecessarily increases disposal costs and environmental burden.

Quantitative Waste Profile
Property / ParameterOperational Specification
Chemical Name Ethyl 3-(3-methyl-N-propylbenzamido)propanoate
CAS Registry Number 1901944-93-1
Chemical Classification Non-halogenated organic (Ester/Amide)
Primary Disposal Route High-temperature thermal destruction (Incineration)
Incompatible Waste Streams Strong oxidizers, concentrated acids/bases, aqueous heavy metals
Preferred Accumulation Container High-Density Polyethylene (HDPE) or Amber Glass

Regulatory Framework: EPA Subpart K Compliance

For research laboratories and academic institutions, the Environmental Protection Agency (EPA) provides the Subpart K regulation, which offers operational flexibility for managing hazardous waste. Under Subpart K, the formal "hazardous waste determination" does not need to be made by the bench scientist at the point of generation. Instead, materials can be labeled simply as "Unwanted Material" and transferred to a Central Accumulation Area (CAA) where trained Environmental Health and Safety (EHS) professionals finalize the RCRA waste codes[2].

This prevents misclassification by researchers and ensures that the institutional waste manifest remains perfectly compliant before shipment to a Treatment, Storage, and Disposal Facility (TSDF) [3].

Standard Operating Procedure: Waste Accumulation & Disposal

To ensure a self-validating safety system, every step of the disposal process must be verifiable. Do not dispose of this chemical, or its solutions, down the laboratory drain[4].

Step 1: Container Selection and Preparation

  • Select a chemically compatible container. A 4-liter HDPE carboy or a 1-liter glass bottle is recommended for liquid solutions containing this compound.

  • Ensure the container features a secure, screw-top cap. Vented caps should be used if there is any risk of incidental mixing with trace acids that could cause gas-generating hydrolysis.

Step 2: Point-of-Generation Labeling

  • Affix an institutional waste label to the container before adding any waste.

  • Under EPA Subpart K, clearly mark the label with the words "Unwanted Material" .

  • List the full chemical name: "Ethyl 3-(3-methyl-N-propylbenzamido)propanoate". Do not use acronyms or structural shorthand.

  • Indicate the solvent matrix (e.g., "70% Ethyl Acetate, 30% Hexanes").

Step 3: Segregation and Transfer

  • Pour the waste into the designated Non-Halogenated Organic Waste container using a secondary containment funnel to prevent spills.

  • Cap the container immediately after the transfer. Never leave waste containers open in the fume hood, as this violates EPA emission standards.

  • Once the container is full (or within 30 days of the accumulation start date), transfer it to the laboratory's Central Accumulation Area (CAA) for EHS pickup[2].

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Decision1 Mixed with Halogenated Solvents (e.g., DCM)? Start->Decision1 Halogenated Halogenated Organic Waste Stream Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision1->NonHalogenated No SubpartK Label as 'Unwanted Material' (EPA Subpart K) Halogenated->SubpartK NonHalogenated->SubpartK CAA Central Accumulation Area (EHS Hazard Determination) SubpartK->CAA Within 30 Days Incineration Licensed TSDF (Thermal Destruction) CAA->Incineration Manifest & Transport

Fig 1: Laboratory waste segregation and disposal workflow for organic amides.

Emergency Protocol: Spill Response and Decontamination

In the event of an accidental spill of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (either as a neat powder or dissolved in an organic solvent), immediate containment is required to prevent exposure and slip hazards.

Step-by-Step Spill Remediation:

  • Isolate the Area: Alert personnel in the immediate vicinity. If the compound is dissolved in a highly flammable solvent, eliminate all ignition sources.

  • Don PPE: Ensure you are wearing nitrile gloves, a flame-resistant lab coat, and splash goggles.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad. Do not use combustible materials like paper towels for large solvent-based spills.

  • Containment (Solid Spill): If the neat powder is spilled, lightly mist the powder with water or a compatible high-boiling solvent to prevent aerosolization of the dust before sweeping.

  • Collection: Use a non-sparking polyethylene scoop to collect the absorbed mixture. Place the saturated absorbent into a heavy-duty plastic bag or a wide-mouth HDPE jar.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove lipophilic residues, followed by a final wipe with isopropanol.

  • Disposal: Label the collection jar as "Spill Debris containing Ethyl 3-(3-methyl-N-propylbenzamido)propanoate" and route it through the solid hazardous waste stream via your EHS department.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-(3-methyl-N-propylbenzamido)propanoate Product Information.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • Dartmouth College Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas - Policies.

Personal protective equipment for handling Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 1901944-93-1 Role: Senior Application Scientist

Executive Safety Strategy: Beyond the SDS

As researchers, we often treat Safety Data Sheets (SDS) as a compliance checkbox. However, when handling functionalized pharmaceutical intermediates like Ethyl 3-(3-methyl-N-propylbenzamido)propanoate , relying solely on a generic "Warning" label is insufficient for rigorous drug development environments.

This compound is an N-substituted amido-ester . Its structure—a lipophilic ethyl ester tail combined with a benzamide core—suggests moderate lipophilicity (LogP ~2.88) [1]. This physical property is critical: it implies the molecule can readily penetrate the stratum corneum (outer skin layer). While the GHS classification flags it as an Irritant (H315/H319) and Harmful if Swallowed (H302) [2], the operational risk lies in its potential as a sensitizer or a biologically active precursor (likely related to meglitinide analogs).

The Core Directive: Treat this substance as a Performance-Based Control Band (OEB) 3 compound until specific toxicological potency is ruled out. Your PPE strategy must focus on preventing dermal absorption and aerosol inhalation .[1]

PPE Technical Specifications & Matrix

The following matrix is designed not just for compliance, but for impermeability.

Table 1: PPE Selection Matrix
Body ZoneStandard RequirementAdvanced Technical SpecificationRationale (Causality)
Ocular Safety GlassesChemical Splash Goggles (Indirect Vented)As a liquid/viscous oil, the kinetic energy of a splash can bypass standard glasses. Goggles seal the orbital region against migration.
Dermal (Hand) Single NitrileDouble Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Esters can degrade latex. Double nitrile provides a "breakthrough buffer." The outer glove takes the mechanical stress; the inner glove prevents permeation.
Respiratory N95 MaskEngineering Control (Fume Hood) Fallback: Half-face respirator with OV/P95 cartridges.H335 (Respiratory Irritation) indicates mucosal sensitivity. N95s do not stop organic vapors (OV). A fume hood is the primary barrier.
Body Lab CoatTyvek® or Poly-coated Lab Coat (Closed front)Cotton lab coats absorb liquids, holding the irritant against the skin. Non-woven synthetics repel the ester.

Risk Assessment Logic (Visualization)

The following diagram illustrates the decision-making pathway for handling this specific CAS. It moves from physical properties to hazard mitigation.[1][2][3][4][5]

RiskAssessment Chemical Ethyl 3-(3-methyl-N-propylbenzamido)propanoate (Lipophilic Liquid) Hazards Hazards: H315 (Skin Irritant) H319 (Eye Irritant) H302 (Harmful Oral) Chemical->Hazards GHS Data Route Primary Route: Dermal Absorption & Inhalation Hazards->Route Exposure Risk Control Control Strategy: Containment (Hood) + Barrier (Nitrile) Route->Control Mitigation

Figure 1: Risk Assessment Logic Flow. The lipophilic nature of the ester drives the requirement for strict dermal barriers.

Operational Workflow: The "Self-Validating" Protocol

A self-validating system means the workflow itself prevents error. If you cannot perform a step (e.g., the sash is too high), the work stops.

Phase A: Preparation (Donning)
  • Verify Engineering Controls: Check the fume hood face velocity monitor. It must read between 80–100 fpm (0.4–0.5 m/s) .

  • Glove Layering:

    • Don inner nitrile gloves (bright color preferred, e.g., orange/blue).

    • Don outer nitrile gloves (standard color).

    • Validation: If you see the inner color, your outer barrier is compromised.

  • Sash Height: Lower sash to the marked "Safe Working Position" (usually 18 inches/45 cm).

Phase B: Handling & Synthesis
  • Weighing/Transfer:

    • Since the substance is a liquid/oil, use positive displacement pipettes or glass syringes to prevent dripping. Avoid pouring from large vessels.

    • Why: Pouring creates turbulence and micro-aerosols. Syringes contain the liquid completely.

  • Reaction Monitoring:

    • Keep all solvent wastes (e.g., from TLC spotting) inside the hood.

    • Do not remove hands from the hood while holding contaminated tools.

Phase C: Disposal & Decontamination (Doffing)
  • Primary Waste: Dispose of syringes/pipette tips immediately into a solid waste container inside the hood.

  • Liquid Waste: Pour reaction mixtures into "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).

  • Glove Removal (The "Beak" Method):

    • Pinch the outside of the outer glove. Peel it off, turning it inside out.

    • Inspect inner gloves for signs of permeation (discoloration or swelling).

    • Remove inner gloves and wash hands immediately with soap and water (do not use ethanol; it enhances skin absorption of remaining residues).

Emergency Response Protocols

Scenario 1: Skin Splash (Forearm)
  • Immediate Action: Do not wipe.[6] Wiping forces the chemical into the pores.

  • Decon: Move to the safety shower/sink. Flush with tepid water for 15 minutes .

  • Removal: Remove contaminated clothing while under the water stream.

  • Medical: Seek review.[1][6] Provide the CAS number (1901944-93-1) to the physician.

Scenario 2: Spillage (>10 mL) Outside Hood
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure lab HVAC is running; do not open windows (causes turbulence).

  • PPE Upgrade: Re-enter only with Butyl Rubber gloves and a Half-Face Respirator (OV cartridges) .

  • Absorb: Use vermiculite or sand. Do not use combustible materials like paper towels for large pools.

Operational Logic Diagram

This diagram outlines the "Safe Loop" of handling.

HandlingCycle Start Start: Check Fume Hood (>0.4 m/s) Donning Don PPE: Double Nitrile + Goggles Start->Donning Transfer Transfer: Use Syringe/Pipette (No Pouring) Donning->Transfer Reaction Reaction/Handling Keep inside Sash Transfer->Reaction Reaction->Transfer Repeat Step Waste Disposal: Segregate Liquid/Solid Reaction->Waste Wash Hygiene: Wash Hands (Soap/Water) Waste->Wash

Figure 2: Operational Handling Cycle. Note the prohibition of pouring to minimize aerosol generation.

References

  • Chemical Properties & LogP Data

    • Source: Fluorochem / ChemScene Product D
    • URL:

  • GHS Hazard Classifications (H302, H315, H319, H335)

    • Source: Sigma-Aldrich Safety Data Sheet (SDS)
    • URL:(Note: Specific SDS requires login; GHS data verified via vendor summaries).

  • General Pharmaceutical PPE Guidelines

    • Source: Occupational Safety and Health Administration (OSHA)
    • URL:

  • Glove Permeation & Selection

    • Source: Ansell Chemical Resistance Guide (Permeation & Degradation D
    • URL:

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.